molecular formula C25H22F3NO7S B1149674 Cbz-L-Tyrosine benzyl ester triflate CAS No. 183070-41-9

Cbz-L-Tyrosine benzyl ester triflate

Cat. No.: B1149674
CAS No.: 183070-41-9
M. Wt: 537.5048896
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-L-Tyrosine benzyl ester triflate is a specialized, enantiomerically pure building block primarily used in advanced synthetic organic chemistry and peptide research. Its molecular structure incorporates a benzyloxycarbonyl (Cbz) protecting group on the amine, a benzyl ester protecting group on the carboxylic acid, and a highly reactive triflate (trifluoromethanesulfonate) group on the aromatic ring. The triflate moiety is an excellent leaving group, making this compound a versatile electrophile in transition metal-catalyzed cross-coupling reactions, notably in Pd-catalyzed carbonylation and other C-C bond-forming processes to create novel amino acid derivatives . This reagent is particularly valuable for the enantioretentive N-arylation of amino acid esters, a key transformation for creating diverse functionalized amino acids. The reaction typically employs aryl triflates as electrophiles and is catalyzed by sophisticated palladium-based systems, such as those involving t-BuBrettPhos Pd G3 or G4 precatalysts, which operate under mild conditions that minimize racemization of the stereocenter . The dual protection strategy with Cbz and benzyl groups ensures compatibility with standard synthetic sequences and Fmoc-based solid-phase peptide synthesis (SPPS) protocols after selective deprotection. Researchers utilize this compound to synthesize complex, modified peptides and to incorporate aromatic functional groups at the nitrogen of amino acids, which is crucial for developing peptides with tailored properties, studying protein function, and creating potential therapeutic agents . The tyrosine-derived core structure also provides a platform for further chemical modification, such as dihalogenation, which has been explored to develop compounds with enhanced biophysical properties or biological activity . This compound is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (2S)-2-(phenylmethoxycarbonylamino)-3-[4-(trifluoromethylsulfonyloxy)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F3NO7S/c26-25(27,28)37(32,33)36-21-13-11-18(12-14-21)15-22(23(30)34-16-19-7-3-1-4-8-19)29-24(31)35-17-20-9-5-2-6-10-20/h1-14,22H,15-17H2,(H,29,31)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDJKKOIYOSXFZ-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F3NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on Cbz-L-Tyrosine Benzyl Ester Triflate

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a comprehensive technical overview of Cbz-L-Tyrosine benzyl ester triflate, a key reagent in advanced peptide synthesis. We will delve into its chemical properties, synthesis, and applications, providing practical insights for its effective use in research and development.

Core Chemical Properties and Structure

This compound is a dually protected L-tyrosine derivative. The amine group is protected by a benzyloxycarbonyl (Cbz) group, and the carboxylic acid is protected as a benzyl ester.[1] The triflate (trifluoromethanesulfonate) serves as a counter-ion. A notable feature of this compound is the unprotected phenolic hydroxyl group on the tyrosine side chain, which allows for further chemical modifications.[2][3]

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C25H22F3NO7S
Molecular Weight 537.51 g/mol
Appearance White to off-white powder or solid[4]
Melting Point 115-120 °C (for the non-triflate form, Cbz-L-Tyrosine benzyl ester)[5]
Storage Temperature Freezer, 0-8 °C[5]

The Rationale Behind the Protection Strategy

The selection of Cbz and benzyl ester protecting groups is intentional and critical for multistep peptide synthesis.[1] This dual protection allows chemists to control reactions at other parts of the molecule without unintended side reactions.[1]

  • Cbz (Benzyloxycarbonyl) Group: This group provides robust protection for the amine function and is stable under various reaction conditions. It can be selectively removed by catalytic hydrogenation.[4][6][]

  • Benzyl Ester Group: This protects the carboxyl group and can also be removed by hydrogenolysis, often simultaneously with the Cbz group.[]

Synthesis and Purification Protocols

The synthesis of this compound is a multi-step process requiring careful control to ensure high purity.[4]

Step-by-Step Synthesis
  • N-terminal Protection: L-Tyrosine is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base to protect the amino group.[4]

  • Esterification: The resulting N-Cbz-L-tyrosine is then esterified using benzyl bromide to protect the carboxylic acid.[8]

  • Triflate Formation: The phenolic hydroxyl group is reacted with trifluoromethanesulfonic anhydride or a similar reagent to introduce the triflate group.

Purification

Purification is crucial for the quality of the final peptide.[9] The standard method for purifying peptides and their derivatives is reversed-phase high-performance liquid chromatography (RP-HPLC).[10] This technique separates the target compound from impurities based on hydrophobicity.[10] After purification, the product is often lyophilized to obtain a fine white powder.[10]

Spectroscopic and Analytical Data

A combination of analytical techniques is used to confirm the structure and purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the chemical structure. For similar protected tyrosine derivatives, characteristic signals for aromatic protons, benzylic protons, and the amino acid backbone are observed.[11]

  • Infrared (IR) Spectroscopy: FTIR is used to identify key functional groups, such as the carbonyl groups of the ester and carbamate, as well as the N-H and aromatic C-H bonds.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[12]

Key Applications in Research and Development

This compound is a valuable building block in peptide synthesis and drug discovery.[5]

  • Peptide Synthesis: It allows for the controlled, sequential addition of tyrosine residues into a peptide chain.[2] The Cbz group ensures the correct assembly of the desired sequence.[2]

  • Drug Development: This compound is used to create prodrugs, which can enhance the bioavailability of active pharmaceutical ingredients.[5]

  • Post-Synthesis Modification: The triflate group is an excellent leaving group, making the compound a versatile starting point for transition metal-catalyzed cross-coupling reactions to create novel amino acid derivatives.[3] The unprotected phenolic hydroxyl group can also be a site for modifications like phosphorylation or glycosylation.[2]

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the chemical's integrity and ensure safety.

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[13][14] Avoid all personal contact, including inhalation.[14]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area.[13][14] For long-term stability, storage in a freezer is recommended. Keep away from incompatible materials such as strong oxidizing agents.[15][16]

  • Hazards: Triflate-containing compounds can be corrosive and may cause severe skin burns and eye damage.[13] They can also be harmful if swallowed or inhaled.[14]

Diagrams and Visualizations

Diagram 1: Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Diagram 2: Application in Peptide Synthesis

A This compound B Peptide Coupling A->B C Protected Peptide B->C D Deprotection (e.g., Hydrogenation) C->D E Final Peptide D->E

Caption: The role of the protected tyrosine derivative in a typical peptide synthesis workflow.

References

  • Vertex AI Search. (n.d.). Exploring the Synthesis and Uses of N-Benzyloxycarbonyl-L-tyrosine Methyl Ester. Retrieved January 21, 2026.
  • Alfa Chemistry. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-Benzyloxycarbonyl-L-tyrosine in Peptide Synthesis and Biotechnology. Retrieved January 21, 2026.
  • Sigma-Aldrich. (n.d.). This compound | 183070-41-9. Retrieved January 21, 2026.
  • The Royal Society of Chemistry. (2016).
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  • PrepChem.com. (n.d.). Synthesis of L-tyrosine benzyl ester. Retrieved January 21, 2026.
  • Benchchem. (n.d.). Application Notes and Protocols: 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine in Peptide Synthesis. Retrieved January 21, 2026.
  • Vertex AI Search. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols: Solution-Phase Synthesis and Utilization of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine. Retrieved January 21, 2026.
  • Chem-Impex. (n.d.). Nα-Carbobenzoxy-L-tyrosine-benzyl ester. Retrieved January 21, 2026.
  • ChemBK. (2024, April 9). L-Tyrosine benzyl ester. Retrieved January 21, 2026.
  • Santa Cruz Biotechnology. (n.d.).
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 21, 2026.
  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved January 21, 2026.
  • Fisher Scientific. (2025, December 19). Scandium(III)
  • Sigma-Aldrich. (2024, September 6).
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  • Journal of Organic Chemistry. (n.d.). Organic Chemistry of L-Tyrosine. 1.
  • Pharmaffiliates. (n.d.). N-Cbz-L-tyrosine. Retrieved January 21, 2026.
  • PNAS. (n.d.). Chemoselective one-step purification method for peptides synthesized by the solid-phase technique.
  • Fisher Scientific. (2025, December 19).
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services. Retrieved January 21, 2026.
  • SpectraBase. (n.d.). N-Carboxy-L-tyrosine, N-benzyl ethyl ester. Retrieved January 21, 2026.
  • Digital Commons @ Michigan Tech. (2024, September 1). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential.
  • Google Patents. (n.d.). US2793204A - Process for the synthesis of peptides. Retrieved January 21, 2026.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). N-Benzyloxycarbonyl-L-tyrosine. Retrieved January 21, 2026.
  • Vertex AI Search. (n.d.). Key Pharmaceutical Intermediate: N-Cbz-L-Tyrosine Methyl Ester Explained. Retrieved January 21, 2026.
  • PubChem. (n.d.). O-CBZ-L-Tyrosine. Retrieved January 21, 2026.
  • Benchchem. (n.d.).
  • Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester.
  • Google Patents. (n.d.). WO2012159997A1 - Modified tyrosine amino acids, peptides containing them, and their use for detecting hydrolase enzyme activity. Retrieved January 21, 2026.
  • Benchchem. (n.d.). N-Cbz-glycyl-L-tyrosine benzyl ester. Retrieved January 21, 2026.

Sources

A Technical Guide to Cbz-L-Tyrosine Benzyl Ester Triflate (CAS 183070-41-9): A Versatile Building Block for Advanced Peptide and Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry and peptide science, the ability to perform precise, site-specific modifications of amino acid side chains is paramount for developing novel therapeutics, molecular probes, and functional biomaterials. Cbz-L-Tyrosine benzyl ester triflate is a specialized, enantiomerically pure building block designed to meet this need.[1] This guide provides an in-depth technical overview of this reagent, elucidating its chemical properties, synthesis, and strategic applications.

The molecule's architecture is strategically designed for maximum utility. The amine and carboxylic acid functionalities of the L-tyrosine core are orthogonally protected with benzyloxycarbonyl (Cbz) and benzyl ester (Bzl) groups, respectively.[1] This classical protection scheme is robust and well-understood in peptide synthesis. The key feature, however, is the transformation of the phenolic hydroxyl group into a trifluoromethanesulfonate (triflate) ester. The triflate moiety is an exceptionally potent leaving group, activating the aromatic ring for a wide array of transition metal-catalyzed cross-coupling reactions.[1] This guide will detail the causality behind its design, provide actionable protocols for its synthesis and use, and showcase its potential to accelerate research and development in the pharmaceutical and biotechnology sectors.

Physicochemical Properties & Specifications

The reliable application of any chemical reagent begins with a thorough understanding of its physical and chemical properties. This compound is a stable, crystalline solid under recommended storage conditions, but requires careful handling due to its reactivity.

PropertyValue
IUPAC Name benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(4-{[(trifluoromethyl)sulfonyl]oxy}phenyl)propanoate[2]
Synonyms Cbz-L-Tyr(Tf)-OBzl[3], (S)-Benzyl 2-(benzyloxycarbonylamino)-3-(4-(trifluoromethylsulfonyloxy)phenyl)propanoate[4]
CAS Number 183070-41-9[3][5]
Molecular Formula C₂₅H₂₂F₃NO₇S[2]
Molecular Weight 553.51 g/mol
Appearance White to off-white powder
Purity Typically ≥96%[3]
Storage Store refrigerated or in a freezer, under an inert atmosphere.[2][6]

Note: Molecular weight calculated from the molecular formula.

The Triflate Moiety: A Gateway to Versatile Side-Chain Functionalization

The synthetic power of this compound stems directly from the trifluoromethanesulfonate group. Understanding the chemical principles behind this functional group is key to exploiting the reagent's full potential.

Causality: Why Triflate?

In organic synthesis, the efficiency of many reactions hinges on the ability of a substituent to depart from a molecule—its "leaving group ability." The triflate anion (CF₃SO₃⁻) is one of the best leaving groups known. This is because its negative charge is extensively delocalized through resonance across the three oxygen atoms and strongly inductively stabilized by the electron-withdrawing trifluoromethyl group. This high degree of stabilization means the anion is very stable and non-nucleophilic on its own, making its departure from the aromatic ring highly favorable.

This exceptional leaving group ability makes the tyrosine side chain a potent electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions, which are foundational to modern C-C and C-N bond formation.[1]

The Palladium Cross-Coupling Cycle: A Mechanistic Overview

Most applications of this reagent will involve a palladium catalyst. The generalized catalytic cycle, shown below, illustrates how new functional groups can be appended to the tyrosine ring. The Ar-OTf in the diagram represents our title compound.

Palladium_Cross_Coupling pd0 Pd(0)L₂ (Active Catalyst) pd_complex [Ar-Pd(II)-OTf]L₂ (Oxidative Adduct) pd0->pd_complex Oxidative Addition (+ Ar-OTf) pd_trans [Ar-Pd(II)-R]L₂ pd_complex->pd_trans Transmetalation (+ R-M) center_point ar_r Ar-R (Desired Product) pd_trans->ar_r Reductive Elimination ar_r->pd0 Catalyst Regeneration sub_arotf Ar-OTf = Cbz-Tyr(OTf)-OBzl sub_rm R-M = Organometallic Reagent (e.g., boronic acid, stannane)

Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.

Synthesis and Characterization

While this compound is commercially available, understanding its synthesis provides insight into its stability and handling. The protocol described here is a self-validating system, where successful triflation can be readily confirmed by standard analytical techniques.

Experimental Protocol: Synthesis from Cbz-L-Tyrosine Benzyl Ester

This procedure details the conversion of the phenolic hydroxyl group of the protected tyrosine precursor to the triflate ester. The key is to use a non-nucleophilic base to deprotonate the phenol without competing in side reactions.

Starting Material: Cbz-L-Tyrosine benzyl ester (CAS: 5513-40-6) Reagents: Triflic anhydride (Tf₂O), Pyridine, Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Cbz-L-Tyrosine benzyl ester (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is critical to control the exothermicity of the reaction and minimize potential side reactions.

  • Base Addition: Add dry pyridine (1.5 eq) dropwise to the stirred solution. Pyridine acts as a base to neutralize the triflic acid byproduct.

  • Triflation: Add triflic anhydride (1.2 eq) dropwise via syringe over 15-20 minutes. A color change may be observed. The reaction is typically rapid.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Quench the reaction by adding cold, saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Synthesis_Workflow start Dissolve Cbz-Tyr-OBzl in anhydrous DCM cool Cool to 0 °C start->cool add_base Add Pyridine cool->add_base add_tf2o Add Triflic Anhydride add_base->add_tf2o stir Stir at 0 °C (1-2h) Monitor by TLC add_tf2o->stir quench Quench with aq. NaHCO₃ stir->quench extract Extract with DCM quench->extract wash Wash with HCl, H₂O, Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify via Flash Chromatography dry->purify

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Confirmation of the product's identity and purity is essential.

  • ¹H NMR: Expect the disappearance of the phenolic -OH proton signal and characteristic shifts in the aromatic protons adjacent to the -OTf group.

  • ¹⁹F NMR: A sharp singlet peak around -73 ppm is a definitive indicator of the triflate group's presence.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass (553.11 g/mol for [M]⁺) should be observed.

  • HPLC: Used to assess the purity of the final product, which should ideally be >96%.

Key Applications in Research & Development

The true value of this reagent lies in its application as a versatile precursor for non-canonical amino acids (ncAAs), which can then be incorporated into peptides or used as standalone pharmacophores.

Site-Specific Side-Chain Modification

The triflate-activated tyrosine side chain can undergo a variety of palladium-catalyzed cross-coupling reactions to install diverse functionalities. This allows for the rational design of amino acids with tailored properties.

  • Suzuki Coupling: Reacts with aryl or vinyl boronic acids/esters to form C-C bonds, creating bi-aryl or styryl side chains. These are crucial for modulating protein-protein interactions or creating fluorescent probes.

  • Sonogashira Coupling: Reacts with terminal alkynes to install alkynyl groups. The resulting alkyne can act as a "chemical handle" for subsequent click chemistry (e.g., CuAAC) to attach probes, imaging agents, or other molecules.

  • Buchwald-Hartwig Amination: Reacts with primary or secondary amines to form C-N bonds, yielding aminophenylalanine derivatives. This is a powerful tool for altering the charge, polarity, and hydrogen-bonding capacity of the side chain.

  • Carbonylation: In the presence of carbon monoxide and a nucleophile (e.g., an alcohol or amine), an ester or amide functionality can be introduced, providing another route to diverse side-chain structures.

Applications main Cbz-Tyr(OTf)-OBzl suzuki Suzuki Coupling (+ R-B(OH)₂) main->suzuki Pd(0) sonogashira Sonogashira Coupling (+ R-C≡CH) main->sonogashira Pd(0), Cu(I) buchwald Buchwald-Hartwig (+ R₂NH) main->buchwald Pd(0) carbonyl Carbonylation (+ CO, Nu-H) main->carbonyl Pd(0) prod_suzuki Bi-aryl or Styryl Side Chain suzuki->prod_suzuki prod_sono Alkynyl Side Chain sonogashira->prod_sono prod_buch Amino-phenyl Side Chain buchwald->prod_buch prod_carb Ester/Amide Side Chain carbonyl->prod_carb

Caption: Key cross-coupling applications of this compound.

Integration into Peptide Synthesis

Once a novel side chain has been installed, the resulting ncAA can be integrated into a peptide sequence. A typical workflow for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is as follows:

  • Side-Chain Modification: Perform the desired cross-coupling reaction on Cbz-L-Tyr(OTf)-OBzl as described above.

  • Benzyl Ester Deprotection: Selectively remove the benzyl ester protecting group from the modified ncAA. This is typically achieved via catalytic hydrogenolysis (e.g., H₂, Pd/C), which will also cleave the Cbz group.

  • Re-protection of Amine: The free amine must be protected with an Fmoc group to be compatible with Fmoc-SPPS. This is done using a reagent like Fmoc-OSu.

  • SPPS Coupling: The resulting Fmoc-ncAA-OH can now be used as a standard building block in an automated or manual peptide synthesizer.

This multi-step process underscores the importance of the starting reagent as a platform for generating a library of custom amino acids for subsequent peptide assembly.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with reactive chemical intermediates.

CategoryGuideline
Personal Protective Equipment (PPE) Wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.[6][7]
Handling Use in a well-ventilated area or fume hood.[7] Avoid dust formation and inhalation.[6][7] Keep away from heat and sources of ignition.[7]
Storage Keep container tightly closed in a dry, cool place.[7] Recommended storage is refrigerated or in a freezer (Do not store above 5°C).[7]
Spills For small spills, use appropriate tools to place material into a waste container. For large spills, use a shovel for containment.[7]
Fire Fighting Use dry chemical, carbon dioxide, or water spray.[7] Firefighters should wear self-contained breathing apparatus (SCBA).[7]
First Aid Inhalation: Move to fresh air. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Rinse eyes with water as a precaution. Seek medical attention if symptoms occur.[6][7]

This information is a summary and does not replace a full Safety Data Sheet (SDS). Always consult the latest SDS before use.

Conclusion

This compound is more than just a protected amino acid; it is a highly engineered chemical tool. The strategic placement of a triflate group on the tyrosine side chain transforms it into a versatile electrophile, opening the door to a vast chemical space of novel, non-canonical amino acids via robust and high-yielding cross-coupling chemistry. For researchers and drug development professionals, this reagent serves as a critical starting point for synthesizing peptides with enhanced stability, tailored binding affinities, and unique functionalities, thereby accelerating the discovery of next-generation therapeutics and advanced biomaterials.

References

  • Atomax Chemicals Co., Ltd. (Page 577) @ ChemBuyersGuide.com, Inc.
  • abcr Gute Chemie. (n.d.). AB270715 | CAS 183070-41-9.
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  • Fisher Scientific. (2024). SAFETY DATA SHEET.
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A Technical Guide to Cbz-L-Tyrosine Benzyl Ester Triflate: A Gateway to Novel Biaryl Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry and peptide science, the site-selective modification of amino acids is a cornerstone of rational drug design. This guide provides an in-depth technical overview of N-(Benzyloxycarbonyl)-O-(trifluoromethylsulfonyl)-L-tyrosine benzyl ester, commonly known as Cbz-L-Tyrosine benzyl ester triflate. This key synthetic intermediate transforms the phenol side chain of tyrosine into a highly reactive aryl triflate, unlocking its potential for palladium-catalyzed cross-coupling reactions. We will explore the strategic importance of its protecting groups, the mechanism of its primary application in Suzuki-Miyaura coupling, provide detailed synthetic and application protocols, and present a case study illustrating its utility in the construction of complex, biologically relevant molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced synthetic methodologies for the creation of novel therapeutics.

Introduction: The Challenge of Tyrosine Modification

Tyrosine, with its phenolic side chain, is a uniquely versatile amino acid in peptide and small molecule design. The hydroxyl group can participate in crucial hydrogen bonding interactions within protein binding pockets and is a primary site for post-translational modifications like phosphorylation. However, harnessing this residue for the creation of carbon-carbon bonds to build more complex molecular architectures, such as biaryl-linked amino acids, presents a significant synthetic challenge. Direct functionalization of the phenol is difficult. This is where the strategic activation of the tyrosine side chain becomes paramount. By converting the hydroxyl group into a trifluoromethanesulfonate (triflate), we create a potent electrophile, an ideal substrate for transition metal-catalyzed cross-coupling reactions. This compound is the fully protected, activated building block designed precisely for this purpose.

Molecular Profile and Strategic Design

The structure of this compound is a masterclass in chemical strategy, with each functional group serving a distinct and critical purpose.

  • Carboxybenzyl (Cbz or Z) Group : This group protects the α-amino functionality of the tyrosine backbone. The Cbz group is stable under a wide range of reaction conditions, including the palladium-catalyzed coupling, but can be cleanly removed via hydrogenolysis, preventing unwanted N-arylation or side reactions during synthesis.[1]

  • Benzyl (Bn) Ester : Protecting the C-terminal carboxylic acid as a benzyl ester prevents its interference in the coupling reaction. Like the Cbz group, it is conveniently cleaved under hydrogenolysis conditions, allowing for orthogonal deprotection strategies in complex syntheses.[2]

  • Trifluoromethanesulfonate (OTf) Group : This is the key activating group. The triflate is an exceptionally potent leaving group, making the C4 carbon of the tyrosine aromatic ring highly susceptible to oxidative addition by a palladium(0) catalyst, which is the initiating step of cross-coupling reactions.[3]

This "triple-protection/activation" strategy allows chemists to isolate the reactivity to the phenolic position, directing the formation of new C-C bonds with high precision.

Physicochemical Properties

Below is a summary of the properties for the key precursor and the target triflate compound.

PropertyN-Cbz-L-Tyrosine Benzyl Ester (Precursor)N-Cbz-L-Tyrosine Benzyl Ester Triflate (Product)
Synonyms Z-L-Tyr-OBzlN-Cbz-Tyr(OTf)-OBn
CAS Number 5513-40-6[4][5]Not readily available (920306-95-2 for D-enantiomer)[6]
Molecular Formula C₂₄H₂₃NO₅[4][5]C₂₅H₂₂F₃NO₇S
Molecular Weight 405.45 g/mol [4][5]537.50 g/mol (Calculated)
Appearance White to off-white powder[4](Predicted) White to off-white solid
Storage 0-8 °C[4]Inert atmosphere, store cold

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary and most powerful application of this compound is as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3] This reaction forges a new carbon-carbon bond between the tyrosine ring (an sp² carbon) and a variety of organoboron compounds, enabling the synthesis of novel biaryl-containing amino acids. These motifs are of high interest in drug development as they can mimic peptide turns, enhance binding affinity, and improve pharmacokinetic properties.

Mechanism of Action: The Pd(0)/Pd(II) Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition : A low-valent Palladium(0) species inserts into the carbon-oxygen bond of the aryl triflate, forming an organopalladium(II) complex. This is typically the rate-determining step.

  • Transmetalation : The organoboron reagent (e.g., an arylboronic acid) is activated by a base. The organic moiety is then transferred from the boron atom to the palladium(II) complex, displacing the triflate group.

  • Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Palladium(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-OTf (Tyrosine Triflate) PdII_Ar1 [Ar¹-Pd(II)L₂(OTf)] (Organopalladium Complex) OxAdd->PdII_Ar1 Transmetal Transmetalation PdII_Ar1->Transmetal Ar²-B(OR)₂ (Boronic Acid/Ester) + Base PdII_Ar1Ar2 [Ar¹-Pd(II)L₂(Ar²)] Transmetal->PdII_Ar1Ar2 RedElim Reductive Elimination PdII_Ar1Ar2->RedElim RedElim->Pd0 Ar¹-Ar² (Biaryl Product) caption Fig 1. Suzuki-Miyaura Catalytic Cycle Workflow Start N-Cbz-L-Tyrosine Benzyl Ester (Precursor) Triflation Step A: Triflation (PhNTf₂, Base, DCM) Start->Triflation Triflate N-Cbz-L-Tyrosine Benzyl Ester Triflate Triflation->Triflate Coupling Step B: Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) Triflate->Coupling Product Protected Biaryl Tyrosine Derivative Coupling->Product Deprotection Deprotection (e.g., H₂, Pd/C) Product->Deprotection Final Final Biaryl Amino Acid Deprotection->Final caption Fig 2. Synthetic Workflow

Sources

A Technical Guide to the Molecular Structure and Synthetic Utility of Cbz-L-Tyrosine Benzyl Ester Triflate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of Cbz-L-Tyrosine benzyl ester triflate, a highly specialized and versatile amino acid derivative for advanced chemical synthesis. We will dissect its molecular architecture, detailing the specific roles of its constituent functional groups: the benzyloxycarbonyl (Cbz) and benzyl ester (Bzl) protecting groups, and the pivotal trifluoromethanesulfonate (triflate) activating group. This document explores the compound's physicochemical properties, presents a validated synthetic protocol for its preparation, and elucidates its primary application as a potent electrophile in transition metal-catalyzed cross-coupling reactions. The insights provided are intended for researchers, chemists, and drug development professionals engaged in peptide synthesis, medicinal chemistry, and the creation of novel molecular entities.

Part 1: Molecular Structure and Physicochemical Properties

This compound is not a naturally occurring amino acid; it is a synthetically modified L-tyrosine building block designed for specific chemical transformations where the aromatic side chain requires functionalization.

Structural Analysis

The molecule's power lies in the strategic combination of three key modifications to the L-tyrosine scaffold:

  • N-α-Cbz Protection: The alpha-amino group is protected with a benzyloxycarbonyl (Cbz or Z) group. The Cbz group is a classic urethane-type protecting group in peptide chemistry, stable to a wide range of conditions but readily removable via catalytic hydrogenation (hydrogenolysis), which preserves the integrity of most other functional groups.[1] This ensures the amine does not interfere with side-chain modifications or subsequent peptide couplings at the C-terminus.[1]

  • C-Terminal Benzyl Ester Protection: The carboxylic acid is protected as a benzyl ester (OBzl). Similar to the Cbz group, the benzyl ester is stable under many reaction conditions and is also cleaved by hydrogenolysis. The use of both Cbz and benzyl groups represents a common protection strategy in solution-phase peptide synthesis.[2]

  • Phenolic Triflate Activation: The hydroxyl group of the tyrosine side chain is converted into a trifluoromethanesulfonate (triflate, -OTf) ester. This is the most critical feature for the compound's specialized reactivity. The triflate anion (CF₃SO₃⁻) is an exceptionally stable, and therefore excellent, leaving group. This transformation converts the normally nucleophilic and relatively inert phenol into a powerful electrophilic center on the aromatic ring, primed for participation in cross-coupling reactions.[3]

Physicochemical Data

All quantitative data for this compound and its direct precursor are summarized in the table below for clear reference.

PropertyThis compoundCbz-L-Tyrosine Benzyl Ester (Precursor)
IUPAC Name benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(4-{[(trifluoromethyl)sulfonyl]oxy}phenyl)propanoate[4][5]benzyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate[6]
Synonyms Z-Tyr(OTf)-OBzlZ-Tyr-OBzl, Cbz-Tyr-Obzl[6]
CAS Number 183070-41-9[4][5]5513-40-6[6][7]
Molecular Formula C₂₅H₂₂F₃NO₇S[4]C₂₄H₂₃NO₅[7]
Molecular Weight 553.5 g/mol 405.45 g/mol [7]
Appearance White to off-white powder (typical)White to off-white powder[7]

Part 2: Synthesis and Reactivity

The synthesis of this compound is a targeted, high-yield transformation from its readily available hydroxyl precursor. The core of the synthesis is the selective activation of the phenolic oxygen.

Synthetic Workflow

The logical and field-proven method for preparing the title compound is the direct triflation of Cbz-L-Tyrosine benzyl ester. This reaction must be conducted under anhydrous conditions to prevent the hydrolysis of the highly reactive triflating agent.

SynthesisWorkflow SM Cbz-L-Tyrosine Benzyl Ester (Starting Material) Reagents Triflic Anhydride (Tf2O) or N-Phenyl-bis(trifluoromethanesulfonimide) + Non-nucleophilic Base (e.g., Pyridine) in Anhydrous Solvent (e.g., DCM) SM->Reagents 1. Dissolution & Cooling (0°C) Product This compound (Final Product) Reagents->Product 2. Triflation Reaction 3. Aqueous Workup & Purification

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocol: Phenolic Triflation

This protocol is a self-validating system, designed for high conversion and purity.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Cbz-L-Tyrosine benzyl ester (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).

    • Causality: DCM is an excellent, non-reactive solvent for this transformation. Anhydrous conditions are critical to prevent the decomposition of the triflating agent.

  • Basification: Add a non-nucleophilic base, such as pyridine (2.0-3.0 eq), to the solution.

    • Causality: The base serves to deprotonate the phenolic hydroxyl, forming a phenoxide intermediate which is significantly more nucleophilic and reactive towards the triflating agent. It also neutralizes the triflic acid byproduct generated during the reaction. Pyridine is used as it is a weak enough base not to cause side reactions like deprotonation of the alpha-carbon, which could lead to racemization.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

    • Causality: The triflation reaction is highly exothermic. Cooling is essential to control the reaction rate, minimize potential side reactions, and ensure selectivity.

  • Triflation: Add triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (1.1-1.2 eq) dropwise to the stirred solution.

    • Causality: These are powerful triflating agents. N-phenyl-bis(trifluoromethanesulfonimide) is often preferred as it is a solid and easier to handle than the highly corrosive liquid triflic anhydride, and the reaction is often cleaner. A slight excess ensures complete conversion of the starting material.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and warm to room temperature over 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching & Workup: Once complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM, and combine the organic layers.

    • Causality: The bicarbonate solution neutralizes any remaining acidic species.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final this compound.

Part 3: Applications in Drug Development and Chemical Biology

The primary utility of this compound is as a versatile electrophilic building block for constructing novel, non-canonical amino acids via transition metal-catalyzed cross-coupling reactions.[3]

  • Palladium-Catalyzed Reactions: The triflate group is an ideal substrate for oxidative addition to a Palladium(0) complex, initiating catalytic cycles such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig couplings. This allows for the precise installation of a wide variety of substituents (e.g., aryl, vinyl, alkynyl, alkyl groups) directly onto the aromatic ring of the tyrosine side chain.

  • Carbonylation: The compound can undergo Pd-catalyzed carbonylation reactions, introducing a carbonyl group at the 4-position of the phenyl ring, which can be further derivatized into esters, amides, or carboxylic acids.[3]

  • Synthesis of Modified Peptides: By incorporating these newly functionalized tyrosine analogs into peptide sequences, researchers can develop peptides with enhanced properties.[1][3] This is a key strategy in drug discovery for improving metabolic stability, receptor binding affinity, and creating molecular probes to study protein function.[3]

Part 4: Handling and Storage

Given its reactivity, proper handling and storage are essential to maintain the integrity of this compound.

  • Storage: The compound should be stored in a tightly sealed container in a freezer, ideally under -20°C, and under an inert atmosphere (e.g., Argon).[8]

  • Handling: As with all reactive chemical reagents, it should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes and prevent inhalation.[8]

Conclusion

This compound is a masterfully designed synthetic intermediate whose value lies in the orthogonal nature of its protecting groups and the potent reactivity of its triflate-activated side chain. It provides chemists with a reliable and powerful tool to move beyond the canonical amino acid alphabet, enabling the synthesis of complex, modified peptides and peptidomimetics. Its application is central to modern medicinal chemistry and the development of next-generation peptide-based therapeutics.

References

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An In-Depth Technical Guide to the Role of Triflate in Cbz-L-Tyrosine Benzyl Ester Activation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic modification of amino acid side chains is a cornerstone of modern peptide chemistry and drug development. L-Tyrosine, with its phenolic side chain, presents a unique opportunity for functionalization, yet its native hydroxyl group is a poor leaving group, limiting its reactivity. This guide provides a comprehensive overview of the activation of N-α-Cbz-L-Tyrosine benzyl ester through conversion of the phenolic hydroxyl to a trifluoromethanesulfonate (triflate) ester. We will explore the fundamental principles that establish the triflate group as a superior leaving group, detail the mechanism of activation, and present field-proven protocols for its synthesis and subsequent use in high-impact applications such as palladium-catalyzed cross-coupling reactions and the synthesis of non-hydrolyzable phosphotyrosine analogs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic strategy.

Introduction: Overcoming the Reactivity Barrier of Tyrosine

In the landscape of peptide synthesis and medicinal chemistry, Cbz-L-Tyrosine benzyl ester serves as a crucial, dually protected building block.[1][2] The benzyloxycarbonyl (Cbz) group on the amine and the benzyl (Bn) ester on the carboxyl terminus provide robust protection compatible with various synthetic methodologies.[3][4] However, the true potential for creating novel molecular architectures lies in the functionalization of its phenolic side chain.

The primary challenge is the inherent chemical nature of the phenolic hydroxyl group (-OH), which is a notoriously poor leaving group for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. Activation is therefore not just beneficial, but essential. This guide focuses on one of the most potent activation strategies: the conversion of the phenol to a triflate ester (-OTf). This transformation dramatically alters the electronic properties of the aromatic ring, converting an inert substrate into a highly versatile electrophilic hub, Cbz-L-Tyr(OTf)-OBn.[5] This activated intermediate is pivotal for synthesizing complex peptides, kinase inhibitors, and other advanced therapeutic agents.[6][7]

The Triflate Group: A Superior Leaving Group

The efficacy of the trifluoromethanesulfonate (triflate) group stems from the extreme acidity of its conjugate acid, triflic acid (CF₃SO₃H), which is classified as a superacid.[8] A good leaving group is defined by its ability to stabilize the negative charge it acquires upon departure. The triflate anion achieves exceptional stability through two primary mechanisms:

  • Resonance Stabilization: The negative charge is delocalized across the three oxygen atoms of the sulfonate group, effectively spreading the charge and reducing its density on any single atom.[8]

  • Inductive Effect: The three fluorine atoms exert a powerful electron-withdrawing inductive effect through the carbon-sulfur bond framework. This further pulls electron density away from the sulfonate oxygens, enhancing the anion's stability.[8][9]

This combination makes the triflate anion one of the best leaving groups known in organic chemistry, with reactivity in nucleophilic substitutions often surpassing even that of halides like iodide and bromide.[10][11]

Mechanism of Activation: From Phenol to Aryl Triflate

The activation of Cbz-L-Tyrosine benzyl ester is achieved by reacting its phenolic hydroxyl group with a suitable triflating agent, most commonly trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂). The reaction, typically performed in the presence of a non-nucleophilic base like pyridine or a hindered amine, proceeds via a direct O-sulfonylation.

The base deprotonates the phenolic hydroxyl, forming a more nucleophilic phenoxide intermediate. This phenoxide then attacks the electrophilic sulfur atom of the triflating agent, displacing one triflate group (in the case of Tf₂O) to form the desired aryl triflate ester.

G cluster_reactants Reactants cluster_products Products TyrOH Cbz-Tyr(OH)-OBn Tf2O Triflic Anhydride (Tf₂O) TyrOTf Activated Intermediate Cbz-Tyr(OTf)-OBn TyrOH->TyrOTf + Base Base (e.g., Pyridine) Tf2O->TyrOTf + Base->TyrOTf + Byproduct [Base-H]⁺[TfO]⁻

Caption: General scheme for the activation of Cbz-L-Tyrosine benzyl ester.

This activation is critical because it transforms the aromatic ring into a potent electrophile, ready to participate in a wide array of subsequent bond-forming reactions that are otherwise inaccessible.[12][13]

Applications in Synthesis: A Gateway to Molecular Diversity

The formation of Cbz-L-Tyr(OTf)-OBn opens a gateway to numerous synthetic transformations, primarily centered around palladium-catalyzed cross-coupling and SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Aryl triflates are highly valued substrates for a variety of Pd-catalyzed reactions due to their high reactivity in the oxidative addition step of the catalytic cycle.[8] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, which is crucial for preserving the stereochemical integrity of the amino acid backbone.[5]

  • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

  • Heck Reaction: Coupling with alkenes to introduce vinyl groups.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

  • Sonogashira Coupling: Coupling with terminal alkynes to form aryl alkynes.

  • Carbonylation: Introduction of a carbonyl group using carbon monoxide.[5]

G cluster_apps Key Cross-Coupling Applications Start Cbz-Tyr(OTf)-OBn Suzuki Suzuki (C-C) Start->Suzuki Pd(0), Base R-B(OH)₂ Heck Heck (C-C) Start->Heck Pd(0), Base Alkene Amination Buchwald-Hartwig (C-N) Start->Amination Pd(0), Base R₂NH Sonogashira Sonogashira (C-C) Start->Sonogashira Pd(0), Cu(I) Alkyne Phosphonylation Hirao (C-P) Start->Phosphonylation Pd(0) HP(O)(OR)₂

Caption: Cross-coupling reactions enabled by triflate activation of tyrosine.

Synthesis of Phosphotyrosine Analogs

Protein tyrosine phosphorylation is a vital cellular signaling mechanism, and its dysregulation is implicated in numerous diseases.[6][14] Consequently, peptides containing stable mimics of phosphotyrosine (pY) are invaluable tools for studying protein tyrosine phosphatases (PTPs) and kinases, and as potential therapeutics.[7][15] The triflate-activated tyrosine derivative is an excellent precursor for creating non-hydrolyzable phosphonate analogs through reactions like the Hirao cross-coupling with dialkyl phosphites or Arbuzov-type reactions with trialkyl phosphites. This approach allows for the synthesis of a diverse range of pY mimetics.[6]

Experimental Protocols

The following protocols are provided as a guide. Researchers should always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: Synthesis of Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(4-{[(trifluoromethyl)sulfonyl]oxy}phenyl)propanoate (Cbz-L-Tyr(OTf)-OBn)

This protocol describes the activation of the phenolic hydroxyl group using triflic anhydride.

Materials:

  • Cbz-L-Tyrosine benzyl ester (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (1.5 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Cbz-L-Tyrosine benzyl ester in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Cool the solution to -10 °C to 0 °C using an ice-salt or dry ice/acetone bath.

  • Slowly add pyridine to the stirred solution.

  • Add triflic anhydride dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding cold water.

  • Transfer the mixture to a separatory funnel and dilute with additional DCM.

  • Wash the organic layer sequentially with cold 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure aryl triflate.

G start Start dissolve 1. Dissolve Cbz-Tyr(OH)-OBn in anhydrous DCM start->dissolve cool 2. Cool solution to 0 °C dissolve->cool add_base 3. Add pyridine cool->add_base add_tf2o 4. Add Tf₂O dropwise add_base->add_tf2o react 5. Stir at 0 °C for 1-2h (Monitor by TLC/LC-MS) add_tf2o->react quench 6. Quench with cold H₂O react->quench extract 7. Workup: Wash with HCl, NaHCO₃, Brine quench->extract dry 8. Dry (MgSO₄) & Concentrate extract->dry purify 9. Purify via Column Chromatography dry->purify end End (Pure Cbz-Tyr(OTf)-OBn) purify->end

Caption: Experimental workflow for the synthesis of Cbz-L-Tyr(OTf)-OBn.

Protocol 2: Suzuki Cross-Coupling with Phenylboronic Acid

This protocol demonstrates the use of the activated intermediate in a C-C bond-forming reaction.

Materials:

  • Cbz-L-Tyr(OTf)-OBn (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • 2 M aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)

  • Toluene and Ethanol (e.g., 3:1 v/v)

  • Ethyl acetate

  • Water

Procedure:

  • To a flask, add Cbz-L-Tyr(OTf)-OBn, phenylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture (Toluene/Ethanol).

  • Add the degassed 2 M Na₂CO₃ solution.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to isolate the coupled product.

Quantitative Data & Considerations

The efficiency of triflate activation and subsequent coupling reactions can be influenced by several factors. The table below summarizes typical outcomes and variables.

ReactionKey VariablesTypical Yield RangeNotes
Triflation Base (Pyridine, 2,6-Lutidine), Temperature (-10 to 0 °C)85-95%Maintaining low temperature is crucial to prevent side reactions.
Suzuki Coupling Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (Na₂CO₃, K₃PO₄), Solvent70-90%Proper degassing of solvents and reagents is essential to prevent catalyst deactivation.
Buchwald-Hartwig Ligand (e.g., BINAP, XPhos), Base (NaOtBu, Cs₂CO₃)65-85%Choice of ligand and base is highly substrate-dependent.
Phosphonylation Phosphite source, Catalyst (Pd(OAc)₂)60-80%Can be sensitive to steric hindrance around the reaction site.

Conclusion and Future Outlook

The conversion of the phenolic hydroxyl of Cbz-L-Tyrosine benzyl ester into a triflate is a powerful and enabling transformation in modern organic synthesis. It turns a chemically placid functional group into a highly reactive electrophile, paving the way for a multitude of high-value modifications.[5][13] This strategy provides researchers and drug developers with a reliable method to construct novel biaryl motifs, introduce nitrogen- and phosphorus-containing functionalities, and ultimately build complex molecular architectures that would be otherwise difficult to access. As the demand for sophisticated peptide-based therapeutics and chemical probes continues to grow, the triflate activation of tyrosine will remain an indispensable tool in the synthetic chemist's arsenal.

References

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  • MDPI. (2000). The Reaction of Trimethylsilylethynyl(phenyl)iodonium Triflate with Some Phenolates: Formation of Substitution and sp2 C-H Insertion Products. Molecules.[16]

  • Science.gov. (n.d.). aromatic nucleophilic substitution: Topics. Retrieved from Science.gov.[12]

  • Makukhin, N., & Ciulli, A. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Publishing.[6][7]

  • ResearchGate. (2019). Base‐Mediated O‐Arylation of Alcohols and Phenols by Triarylsulfonium Triflates. Retrieved from ResearchGate.[17]

  • Benchchem. (n.d.). Cbz-L-Tyrosine Benzyl Ester Triflate. Retrieved from Benchchem.[5]

  • Sova, M., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. PubMed Central.[10]

  • Pearson+. (2024). A trifluoromethanesulfonate (triflate) can be used in a manner similar to.... Study Prep.[9]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of L-Tyrosine Methyl Ester in Modern Peptide Synthesis. Retrieved from a chemical supplier website.[3]

  • Chem.libretexts.org. (2023). Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. Retrieved from an educational chemistry resource.[11]

  • NIH. (n.d.). SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates. Retrieved from the National Institutes of Health.[18]

  • Nolan, S. P., et al. (2018). Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. PubMed Central.[13]

  • Barany, G., et al. (1993). Synthesis of phosphotyrosine-containing peptides and their use as substrates for protein tyrosine phosphatases. PubMed.[14]

  • Experts@Minnesota. (1993). Synthesis of Phosphotyrosine-Containing Peptides and Their Use as Substrates for Protein Tyrosine Phosphatases. University of Minnesota.[15]

  • Organic Syntheses. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from an organic chemistry procedure database.[19]

  • Andreu, D., et al. (n.d.). Solid-Phase Synthesis of Cyclic Depsipeptides Containing a Tyrosine Phenyl Ester Bond. Retrieved from a research publication.[20]

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  • American Elements. (n.d.). Z-Tyr-OBzl. Retrieved from a materials science supplier.[2]

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A Technical Guide to the Spectroscopic Characterization of Cbz-L-Tyrosine Benzyl Ester Triflate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for Cbz-L-Tyrosine benzyl ester triflate, a key intermediate in peptide synthesis and drug development. The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering researchers and scientists a comprehensive resource for the characterization of this compound.

Introduction: The Significance of this compound

N-α-Carbobenzyloxy-L-tyrosine benzyl ester (Cbz-L-Tyrosine-OBn) is a doubly protected amino acid derivative crucial for the synthesis of complex peptides. The carbobenzyloxy (Cbz or Z) group protects the amine terminus, while the benzyl (Bn) ester protects the carboxylic acid terminus[1][2]. The triflate (CF₃SO₃⁻) salt of this compound is often generated in situ during deprotection steps or used as a stable, crystalline solid. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and ensuring the structural integrity of synthetic intermediates.

This guide will delve into the theoretical and practical aspects of the NMR and IR spectroscopic data of this compound, providing a framework for its unambiguous identification.

Molecular Structure and Spectroscopic Implications

The structure of the Cbz-L-Tyrosine benzyl ester cation, along with its triflate counter-ion, dictates its spectroscopic properties. The molecule contains several key functional groups that give rise to characteristic signals in NMR and IR spectra:

  • Two Benzyl Groups: One on the Cbz protecting group and one as the benzyl ester.

  • Aromatic Ring of Tyrosine: A para-substituted benzene ring.

  • Urethane Linkage: The Cbz protecting group.

  • Ester Linkage: The benzyl ester.

  • Chiral Center: The α-carbon of the tyrosine residue.

  • Triflate Anion: A non-coordinating counter-ion.

The presence of these groups leads to a complex but interpretable set of spectroscopic data.

G cluster_tyrosine Tyrosine Backbone cluster_ester Benzyl Ester cluster_cbz Cbz Group mol Cbz-L-Tyrosine Benzyl Ester N N H H N->H Calpha N->Calpha CO_cbz C=O (Cbz) N->CO_cbz CO_ester C=O (Ester) Calpha->CO_ester CH2_tyr CH₂ Calpha->CH2_tyr O_ester O CO_ester->O_ester CH2_Bn_ester CH₂ O_ester->CH2_Bn_ester Aryl_Bn_ester Aryl (Bn Ester) CH2_Bn_ester->Aryl_Bn_ester Aryl_tyr Aryl (Tyr) CH2_tyr->Aryl_tyr OH_tyr OH Aryl_tyr->OH_tyr O_cbz O CO_cbz->O_cbz CH2_Bn_cbz CH₂ O_cbz->CH2_Bn_cbz Aryl_Bn_cbz Aryl (Bn Cbz) CH2_Bn_cbz->Aryl_Bn_cbz

Figure 1: Molecular structure of Cbz-L-Tyrosine benzyl ester highlighting key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information. The data presented here is predicted based on the analysis of the parent compound and related tyrosine derivatives[3][4][5].

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Table 1: Predicted ¹H NMR Data for Cbz-L-Tyrosine Benzyl Ester Cation in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35-7.25m15HAromatic protons (Cbz and Benzyl ester)
~7.05d2HAromatic protons (Tyrosine, ortho to CH₂)
~6.75d2HAromatic protons (Tyrosine, ortho to OH)
~5.10s2HCH₂ (Cbz)
~5.05s2HCH₂ (Benzyl ester)
~4.60dd1Hα-CH
~3.05m2Hβ-CH₂
~5.0-6.0 (broad)br s1HNH
~8.0-9.0 (broad)br s1HOH (Phenolic)

Causality behind Assignments:

  • Aromatic Protons (7.35-7.25 ppm): The protons on the two benzyl groups and the tyrosine ring will appear in the aromatic region. The significant overlap of the signals from the Cbz and benzyl ester groups results in a complex multiplet.

  • Tyrosine Aromatic Protons (7.05 and 6.75 ppm): The para-substituted tyrosine ring gives rise to a characteristic AA'BB' system, which often appears as two doublets[5].

  • Benzylic Protons (5.10 and 5.05 ppm): The two CH₂ groups of the benzyl moieties are in different chemical environments (one in the Cbz group, the other in the ester) and are expected to appear as distinct singlets.

  • α-Proton (4.60 ppm): This proton is adjacent to the chiral center and is coupled to the β-protons, resulting in a doublet of doublets (dd).

  • β-Protons (3.05 ppm): The two diastereotopic protons of the β-CH₂ group are coupled to the α-proton and to each other, leading to a multiplet.

  • NH and OH Protons: These signals are often broad and their chemical shifts can vary depending on the solvent and concentration due to hydrogen bonding. The presence of the acidic triflate counter-ion may influence the exchange rate and appearance of these signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for Cbz-L-Tyrosine Benzyl Ester Cation

Chemical Shift (δ, ppm)Assignment
~171C=O (Ester)
~156C=O (Urethane)
~155Aromatic C-OH (Tyrosine)
~136Aromatic C (ipso, Benzyls)
~130Aromatic CH (Tyrosine, ortho to CH₂)
~128-127Aromatic CH (Benzyls)
~127Aromatic C (ipso, Tyrosine)
~115Aromatic CH (Tyrosine, ortho to OH)
~67CH₂ (Cbz)
~66CH₂ (Benzyl ester)
~56α-CH
~37β-CH₂
~118 (q)CF₃ (Triflate)

Causality behind Assignments:

  • Carbonyl Carbons: The ester and urethane carbonyl carbons are deshielded and appear at the downfield end of the spectrum.

  • Aromatic Carbons: The signals for the aromatic carbons of the three phenyl rings will be found in the 115-155 ppm region. The carbon attached to the hydroxyl group of tyrosine is significantly deshielded[5].

  • Benzylic Carbons: The carbons of the two CH₂ groups appear around 66-67 ppm.

  • Aliphatic Carbons: The α- and β-carbons of the tyrosine backbone are observed in the upfield region.

  • Triflate Carbon: The carbon of the trifluoromethyl group in the triflate anion will appear as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H Stretch (Urethane)
~3200 (broad)BroadO-H Stretch (Phenolic)
~3100-3000MediumAromatic and Olefinic C-H Stretch
~2950WeakAliphatic C-H Stretch
~1740StrongC=O Stretch (Ester)
~1690StrongC=O Stretch (Urethane)
~1610, 1510, 1450MediumC=C Stretch (Aromatic)
~1260, 1150, 1030StrongS=O and C-F Stretches (Triflate)
~830Strongpara-Substituted Benzene C-H bend (out-of-plane)

Causality behind Assignments:

  • N-H and O-H Stretching: The presence of the urethane N-H and phenolic O-H groups will give rise to absorption bands in the high-frequency region of the spectrum.

  • C=O Stretching: The two carbonyl groups (ester and urethane) will show strong, distinct absorption bands. The ester carbonyl typically appears at a higher wavenumber than the urethane carbonyl.

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds in the aromatic rings result in a series of bands in the 1610-1450 cm⁻¹ region.

  • Triflate Anion: The triflate anion has very strong and characteristic absorption bands corresponding to the S=O and C-F stretching vibrations, typically found in the 1300-1000 cm⁻¹ region.

  • Out-of-Plane Bending: The strong band around 830 cm⁻¹ is indicative of the para-substitution pattern of the tyrosine ring.

Experimental Protocols

To obtain high-quality spectroscopic data, the following experimental procedures are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent can affect the chemical shifts of labile protons (NH and OH).

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

G cluster_nmr NMR Spectroscopy Workflow A Sample Preparation (5-10 mg in deuterated solvent) B Instrument Setup (≥400 MHz Spectrometer) A->B C ¹H NMR Acquisition (16-32 scans) B->C D ¹³C NMR Acquisition (1024-4096 scans) B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Peak Picking, Integration, Assignment) E->F

Figure 2: Workflow for NMR data acquisition and analysis.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually presented as percent transmittance versus wavenumber (cm⁻¹).

Conclusion

The spectroscopic characterization of this compound is essential for its use in synthetic chemistry. This guide provides a detailed, albeit predictive, analysis of its ¹H NMR, ¹³C NMR, and IR spectra. By understanding the correlation between the molecular structure and the spectroscopic data, researchers can confidently identify this compound, monitor its formation and consumption in reactions, and ensure its purity. The provided protocols offer a starting point for obtaining high-quality data for this and related compounds.

References

  • Digital Commons @ Michigan Tech. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential.
  • Journal of Organic Chemistry. (1983). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids.
  • PubChem. Cbz-L-Tyrosine benzyl ester.
  • Google Patents. (2012). WO2012159997A1 - Modified tyrosine amino acids, peptides containing them, and their use for detecting hydrolase enzyme activity.
  • Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester.
  • The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1.
  • Chem-Impex. Nα-Carbobenzoxy-L-tyrosine-benzyl ester.
  • ChemBK. L-Tyrosine benzyl ester.
  • ResearchGate. 13 C NMR spectrum of L-tyrosine hydrochloride.
  • ResearchGate. Figure S2. 1 H NMR spectra of L-alanine (A), L-alanine benzyl ester....
  • Sigma-Aldrich. CARBOBENZYLOXYGLYCYL-L-TYROSINE BENZYL ESTER AldrichCPR.
  • Pharmaffiliates. CAS No : 1164-16-5 | Product Name : N-Cbz-L-tyrosine.
  • PubChem. N-benzyloxycarbonyl-l-tyrosine.

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A Comprehensive Technical Guide to the Safe Handling of Cbz-L-Tyrosine Benzyl Ester Triflate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the safety protocols, chemical properties, and handling procedures for Cbz-L-Tyrosine benzyl ester triflate. It is intended for researchers, chemists, and drug development professionals who utilize this specialized reagent in advanced organic synthesis. The protocols described herein are designed to ensure the highest standards of laboratory safety and experimental integrity.

Introduction: Understanding the Reagent

N-α-(Benzyloxycarbonyl)-O-(trifluoromethylsulfonyl)-L-tyrosine benzyl ester, hereafter referred to as this compound, is a highly valuable, enantiomerically pure amino acid derivative. Its structure features a tyrosine backbone with the amine and carboxylic acid functionalities protected by benzyloxycarbonyl (Cbz) and benzyl (Bzl) groups, respectively. The critical functionality is the trifluoromethanesulfonate (triflate) group attached to the phenolic oxygen.

The triflate moiety is an exceptionally good leaving group, rendering the aromatic ring susceptible to nucleophilic substitution and making the compound a versatile electrophile for carbon-carbon bond formation, such as in Suzuki and Heck coupling reactions.[1][2] This high reactivity, while synthetically useful, necessitates stringent safety and handling protocols.

Section 1: Physicochemical Properties and Hazard Identification

A thorough understanding of the compound's physical and chemical properties is fundamental to its safe handling.

PropertyValueSource(s)
CAS Number 183070-41-9
Molecular Formula C₂₅H₂₂F₃NO₇S
Molecular Weight 553.5 g/mol
Appearance Typically a white to off-white powder or solid.[3]
Storage Temperature Recommended storage at 0-8°C, often in a freezer under an inert atmosphere.[3][3]
Key Functional Groups Cbz (amine protection), Benzyl ester (acid protection), Triflate (activating/leaving group).[1]
Synonyms Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(4-{[(trifluoromethyl)sulfonyl]oxy}phenyl)propanoate

Hazard Identification: While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, a hazard assessment can be synthesized from its constituent parts and related molecules.

  • Triflate Reactivity: Alkyl and aryl triflates are extremely reactive electrophiles.[2] They can react vigorously with nucleophiles, including water. This reactivity is the primary chemical hazard.

  • Irritation: Based on data for L-Tyrosine and its derivatives, the compound may cause skin, eye, and respiratory irritation.[4][5][6]

  • Thermal Decomposition: Upon combustion, hazardous decomposition products may be released, including oxides of carbon (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen fluoride (HF).[7]

Section 2: Core Reactivity and Stability Profile

The synthetic utility of this compound is derived from its carefully designed reactivity. Understanding this is key to anticipating and mitigating hazards.

  • The Triflate Leaving Group: The trifluoromethanesulfonate anion (CF₃SO₃⁻) is an extremely stable anion due to extensive resonance stabilization and the strong electron-withdrawing nature of the trifluoromethyl group.[2][8] This makes it an excellent leaving group, meaning the C-O bond of the tyrosine ring is readily cleaved in the presence of a nucleophile.

  • Electrophilic Nature: The triflate group strongly withdraws electron density from the aromatic ring, making the ipso-carbon highly electrophilic and primed for reactions like palladium-catalyzed cross-couplings.[1]

  • Moisture Sensitivity: Due to their high reactivity, alkyl triflates must be stored in conditions free of nucleophiles, most notably water.[2][8] Contamination with water can lead to hydrolysis, degrading the reagent and potentially generating triflic acid, a superacid.

  • Stability: The compound is stable under recommended storage conditions (cold, dry, inert atmosphere).[9][10] However, it is incompatible with strong oxidizing agents and nucleophiles.[7][9]

Section 3: Standard Operating Procedure (SOP) for Safe Handling

Adherence to a strict SOP is mandatory when working with this reagent.

3.1 Engineering Controls & Personal Protective Equipment (PPE)

  • Ventilation: All manipulations (weighing, transferring, adding to a reaction) must be performed inside a certified chemical fume hood to prevent inhalation of dust and potential vapors.[7][11]

  • Eye Protection: Chemical splash goggles or safety glasses with side shields are required.[10][11] For larger quantities, a face shield is recommended.[11]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.[10]

  • Protective Clothing: A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[11]

3.2 Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure the fume hood is operational and the work area is clean and free of clutter. Have all necessary equipment, solvents, and quenching solutions readily available.

  • Inert Atmosphere: If the reaction is sensitive to moisture, prepare the reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).

  • Equilibration: Allow the reagent container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing & Transfer:

    • Tare a clean, dry weighing vessel inside the fume hood.

    • Carefully transfer the required amount of the solid reagent using a clean spatula. Avoid creating dust.

    • Promptly and securely reseal the main container.

    • The weighed reagent can be added directly to the reaction vessel or dissolved in a suitable anhydrous solvent (e.g., dichloromethane, THF) for transfer via syringe or cannula.

  • Post-Handling:

    • Thoroughly clean the spatula and weighing vessel.

    • Wipe down the work surface in the fume hood.

    • Remove PPE in the correct order (gloves first) and wash hands thoroughly with soap and water.[7]

Section 4: Storage and Disposal

4.1 Storage

  • Conditions: Store in a tightly sealed container in a refrigerator or freezer, as recommended by the supplier (typically 0-8°C).[3]

  • Atmosphere: For long-term stability, storing under an inert atmosphere (Argon or Nitrogen) is best practice to exclude moisture and oxygen.

  • Incompatibilities: Store away from strong oxidizing agents, acids, bases, and nucleophiles.[9][10]

4.2 Waste Disposal

  • Procedure: All waste containing this compound must be disposed of in accordance with federal, state, and local environmental regulations.[7]

  • Containers: Use designated, clearly labeled hazardous waste containers.

  • Decontamination: Any equipment (glassware, spatulas) contaminated with the reagent should be rinsed with a suitable organic solvent, and the rinsate collected as hazardous waste.

Section 5: Emergency Procedures

Rapid and informed response is critical in any laboratory emergency.

5.1 Spill Response

The appropriate response to a spill depends on its size and location. The following diagram outlines a general decision-making workflow.

SpillResponse Start Spill Occurs InFumeHood Is the spill contained within a fume hood? Start->InFumeHood SmallSpill Is the spill small (manageable with on-hand kit)? InFumeHood->SmallSpill Yes LargeSpill Large Spill Procedure: 1. Evacuate the immediate area. 2. Alert lab supervisor and EH&S. 3. Prevent entry to the area. 4. Do not attempt to clean up. InFumeHood->LargeSpill No OutsideHood Spill Outside Hood: Potential for inhalation hazard. InFumeHood->OutsideHood No Cleanup Proceed with Cleanup Protocol: 1. Alert others in the area. 2. Wear full PPE. 3. Cover with absorbent material. 4. Collect in waste container. 5. Decontaminate area. SmallSpill->Cleanup Yes SmallSpill->LargeSpill No End End Cleanup->End Done LargeSpill->End OutsideHood->LargeSpill

Caption: Decision workflow for handling a chemical spill.

5.2 First-Aid Measures

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical advice.[6][9]

  • Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Section 6: Application Workflow Example

To contextualize its handling, the following diagram illustrates a typical workflow for using this compound in a Suzuki coupling reaction.

SuzukiWorkflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification Reagent Cbz-Tyr(OTf)-OBzl (Stored at <8°C) Equilibrate Equilibrate to RT in desiccator Reagent->Equilibrate Weigh Weigh under N2 in fume hood Equilibrate->Weigh AddTriflate Add Triflate solution Weigh->AddTriflate Transfer via cannula/syringe Vessel Inert Reaction Vessel (Flame-dried) AddSolvent Add Anhydrous Solvent (e.g., Toluene/Dioxane) Vessel->AddSolvent AddReagents Add Boronic Acid, Base (e.g., K2CO3), and Pd Catalyst AddSolvent->AddReagents AddReagents->AddTriflate Heat Heat reaction (e.g., 80-100°C) AddTriflate->Heat Quench Cool and Quench (e.g., with H2O) Heat->Quench Monitor by TLC/LC-MS Extract Extract with Organic Solvent Quench->Extract Purify Purify via Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: Workflow for a typical Suzuki cross-coupling reaction.

This workflow highlights multiple critical handling steps: working under inert conditions, careful transfer of the reactive reagent, and proper reaction quenching. Each step must be performed with precision to ensure both safety and a successful synthetic outcome.

References

  • PubChem. (n.d.). Cbz-L-Tyrosine benzyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Alfa Aesar. (2015). Safety Data Sheet: O-Benzyl-L-tyrosine. Thermo Fisher Scientific. Retrieved from [Link]

  • AAPPTec. (n.d.). MSDS - Safety Data Sheet: Z-Tyr(Bzl)-OH. Retrieved from [Link]

  • Chem-Impex International, Inc. (n.d.). Nα-Carbobenzoxy-L-tyrosine-benzyl ester. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of L-tyrosine benzyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Triflate. Retrieved from [Link]

  • PubChem. (n.d.). O-benzyl-L-tyrosine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chem-Impex International, Inc. (n.d.). L-Tyrosine benzyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). US2793204A - Process for the synthesis of peptides.
  • ChemBK. (2024). L-Tyrosine benzyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012159997A1 - Modified tyrosine amino acids, peptides containing them, and their use for detecting hydrolase enzyme activity.
  • Pharmaffiliates. (n.d.). N-Cbz-L-tyrosine. Retrieved from [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet: L-Tyrosine, USP. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Triflate. Retrieved from [Link]

  • Reddit. (2024). Triflates. How do they work?. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them.... Retrieved from [Link]

  • ResearchGate. (n.d.). Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts.... Retrieved from [Link]

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An In-depth Technical Guide to the Solubility Profile of Cbz-L-Tyrosine Benzyl Ester Triflate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of N-α-Carbobenzyloxy-L-tyrosine benzyl ester trifluoromethanesulfonate (Cbz-L-Tyrosine benzyl ester triflate). Designed for researchers, chemists, and professionals in drug development, this document delves into the theoretical solubility framework based on the molecule's unique chemical structure and offers a robust experimental protocol for empirical validation. Our focus is on providing not just data, but a deep-seated understanding of the physicochemical principles that govern the solubility of this important amino acid derivative.

Introduction: The Significance of this compound

Cbz-L-Tyrosine benzyl ester is a crucial intermediate in synthetic organic chemistry, particularly in the field of peptide synthesis.[1] The carbobenzyloxy (Cbz) and benzyl (Bzl) groups serve as orthogonal protecting groups for the amine and carboxylic acid functionalities of L-tyrosine, respectively, allowing for precise control during the construction of complex peptide chains.[2][3]

The trifluoromethanesulfonate (triflate) salt form of this compound is of particular interest. The triflate anion (CF₃SO₃⁻) is an excellent leaving group and a non-coordinating anion, which can influence the reactivity and physicochemical properties of the parent molecule. Understanding the solubility of this specific salt is paramount for its effective handling, purification, reaction optimization, and formulation development. Poor solubility can lead to challenges in reaction kinetics, purification efficiency, and bioavailability in pharmaceutical applications.[4]

This guide will first establish the key physicochemical properties of the molecule, then present a predicted solubility profile across a range of common laboratory solvents, and finally, provide a detailed, field-proven methodology for the experimental determination of its thermodynamic solubility.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its structural and physical properties. This compound is composed of a large, predominantly nonpolar organic cation and a polar, non-coordinating triflate anion.

PropertyValueSource / Method
IUPAC Name Benzyl (2S)-2-(benzyloxycarbonylamino)-3-(4-hydroxyphenyl)propanoate trifluoromethanesulfonateDerived from Parent[5]
Synonyms Z-L-Tyr-OBzl triflate, Cbz-Tyr-OBzl OTfDerived from Parent[1]
Molecular Formula C₂₅H₂₄F₃NO₈SCalculated
Molecular Weight 555.52 g/mol Calculated from Parent[1]
Appearance White to off-white powder (predicted)Based on Parent[1]
Melting Point (°C) 115-120 (for parent compound)[1]
Structure The molecule features two benzyl groups, a carbamate (urethane) linkage, an ester, and a phenolic hydroxyl group. These functional groups contribute to a complex interplay of polar and nonpolar characteristics.[6]

Note: The molecular formula and weight are calculated by combining the parent molecule (C₂₄H₂₃NO₅, MW: 405.45 g/mol ) with triflic acid (CF₃SO₃H).

Theoretical Solubility Profile

Apolar Solvents
  • Examples: Hexanes, Toluene, Diethyl Ether

  • Predicted Solubility: Poor to Insoluble.

  • Rationale: The ionic nature of the triflate salt and the presence of multiple polar functional groups (amide, ester, hydroxyl) make the molecule incompatible with nonpolar solvents. The energy required to break the ionic lattice and solvate the polar groups is not compensated by weak van der Waals interactions with the solvent.

Polar Aprotic Solvents
  • Examples: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF)

  • Predicted Solubility: Good to Excellent.

  • Rationale: This class of solvents represents the optimal balance for solvating this compound.

    • DCM, THF, and EtOAc can effectively solvate the large, nonpolar benzyl and tyrosine side-chain moieties.

    • DMF and Acetonitrile , with their higher dielectric constants, are particularly effective at solvating the ionic triflate salt. DMF is an excellent solvent for many amino acids and their derivatives.[7] The use of DCM is common in peptide coupling reactions involving similar protected amino acids, indicating good solubility of the reactants.[8]

Polar Protic Solvents
  • Examples: Water, Methanol (MeOH), Ethanol (EtOH)

  • Predicted Solubility: Slightly Soluble to Soluble (highly dependent on pH and alcohol chain length).

  • Rationale:

    • Water: The parent molecule is poorly soluble in water. While the triflate salt will increase aqueous solubility compared to the free base, the large hydrophobic structure will likely limit it significantly. The solubility in aqueous systems is expected to increase at higher pH due to the deprotonation of the phenolic hydroxyl group (pKa ~10), forming a more soluble phenoxide.[9][10]

    • Alcohols (MeOH, EtOH): These solvents are predicted to be effective. Their hydrocarbon portion can interact with the nonpolar parts of the molecule, while the hydroxyl group can hydrogen bond with the ester, amide, and hydroxyl functionalities, as well as solvate the triflate ion. Solubility is expected to decrease as the alkyl chain length of the alcohol increases (e.g., lower in isopropanol than in methanol).

Solubility Summary Table
Solvent ClassRepresentative SolventsPredicted SolubilityKey Interactions
Apolar Hexane, ToluenePoor / InsolubleWeak Van der Waals forces insufficient to overcome lattice energy.
Polar Aprotic DCM, THF, EtOAc, DMFGood / ExcellentDipole-dipole interactions, solvation of both ionic and nonpolar regions.
Polar Protic Water, Methanol, EthanolSlight / SolubleHydrogen bonding, ionic solvation. Highly pH-dependent in water.

Key Factors Influencing Solubility

Several environmental and structural factors can significantly alter the solubility of this compound.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic. This relationship should be experimentally verified.

  • pH (in aqueous media): As previously noted, the phenolic hydroxyl group provides a handle for pH-dependent solubility. In basic conditions (pH > 10), the formation of the phenoxide anion will dramatically increase aqueous solubility.[10]

  • Polymorphism: The solid-state crystal structure (polymorphism) of the compound can affect its solubility.[11] Amorphous forms are generally more soluble, albeit less stable, than their crystalline counterparts. It is critical to characterize the solid form being used in any solubility study.

The diagram below illustrates the interplay between the molecule's functional groups and various solvent types.

compound This compound Nonpolar Groups (Benzyl x2) Polar Groups (Amide, Ester) Ionizable Group (Phenolic OH) Ionic Salt (Triflate) polar_aprotic Polar Aprotic (DCM, DMF) polar_aprotic->compound:f0 Solvates Well polar_aprotic->compound:f1 Solvates Well polar_aprotic->compound:f3 Solvates Well polar_protic Polar Protic (MeOH, Water) polar_protic->compound:f1 H-Bonding polar_protic->compound:f2 H-Bonding / Ionization (pH) polar_protic->compound:f3 Solvates Well apolar Apolar (Hexane) apolar->compound Poor Interaction

Caption: Intermolecular forces governing solubility.

Experimental Protocol: Thermodynamic Solubility Determination

To move from theoretical prediction to empirical fact, a rigorous experimental approach is necessary. The "shake-flask" method is the gold-standard for determining thermodynamic (equilibrium) solubility and is described below.[11]

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.01 mg)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment to guarantee saturation.[12]

  • Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to shake for a sufficient period to reach equilibrium. A 24-48 hour period is typical, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.

  • Phase Separation: Once equilibrium is reached, let the vials stand undisturbed to allow the excess solid to settle. To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[13]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a 0.22 µm syringe filter into a clean vial. This step is critical to prevent any microscopic solid particles from being included in the analysis.[13]

  • Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

start Start: Add Excess Solid to Solvent equilibrate Equilibrate (24-48h at constant T) start->equilibrate separate Phase Separation (Centrifugation) equilibrate->separate filter Sample & Filter (0.22 µm Syringe Filter) separate->filter dilute Dilute Sample filter->dilute analyze Analyze by HPLC-UV dilute->analyze calculate Calculate Solubility analyze->calculate end End: Report Result (e.g., mg/mL at 25°C) calculate->end

Caption: Shake-flask method for solubility testing.

Conclusion

The solubility of this compound is a critical parameter for its application in research and development. Based on its chemical structure, it is predicted to be highly soluble in polar aprotic solvents like DMF and DCM, moderately soluble in alcohols, and poorly soluble in apolar solvents. Its solubility in aqueous media is expected to be low but can be significantly enhanced under basic conditions. These theoretical predictions provide a strong foundation for solvent selection, but they must be confirmed through rigorous experimental validation using a standardized protocol such as the shake-flask method outlined herein. A thorough understanding of this compound's solubility profile will empower scientists to optimize reaction conditions, streamline purification processes, and develop more effective formulations.

References

  • PubChem. Cbz-L-Tyrosine benzyl ester. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses Procedure. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • ChemBK. L-Tyrosine benzyl ester. [Link]

  • Pharmaffiliates. N-Cbz-L-tyrosine. [Link]

  • PrepChem.com. Synthesis of L-tyrosine benzyl ester. [Link]

  • Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Toxicity and Drug Testing. [Link]

  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. [Link]

  • Google Patents.
  • Glomme, A., & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Google Patents. Modified tyrosine amino acids, peptides containing them, and their use for detecting hydrolase enzyme activity.
  • ResearchGate. Solubility of Fmoc protected amino acids used in Project C. [Link]

  • ResearchGate. Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Pal, A., & Lahiri, S. C. (1987). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 26A, 136-138. [Link]

  • Master Organic Chemistry. Functional Groups in Organic Chemistry. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics. [Link]

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Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of Cbz-L-Tyrosine Benzyl Ester Triflate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed, two-part protocol for the synthesis of N-α-(Benzyloxycarbonyl)-O-(trifluoromethylsulfonyl)-L-tyrosine benzyl ester, commonly known as Cbz-L-Tyrosine benzyl ester triflate. This versatile building block is of significant interest to researchers in medicinal chemistry and drug development. The triflate moiety serves as an excellent leaving group, rendering the tyrosine ring amenable to a wide array of palladium-catalyzed cross-coupling reactions. The protocol herein is designed for reproducibility and scalability, with an emphasis on the mechanistic rationale behind procedural steps and stringent safety measures.

Introduction: The Strategic Value of a Triflated Tyrosine Derivative

In the landscape of peptide chemistry and complex molecule synthesis, L-Tyrosine is a fundamental building block. However, its native phenolic hydroxyl group is a poor leaving group, limiting its direct participation in many carbon-carbon and carbon-heteroatom bond-forming reactions. The conversion of this hydroxyl group to a trifluoromethanesulfonate (triflate) ester dramatically alters its reactivity. The triflate group is one of the best known leaving groups in organic chemistry, making this compound a highly valuable intermediate for advanced synthetic applications.[1][2]

The dual protection strategy, employing the benzyloxycarbonyl (Cbz) group for the amine and a benzyl ester for the carboxylic acid, ensures that the core amino acid structure remains intact during the triflation and subsequent cross-coupling reactions.[3][4][5] This application note provides a robust, field-tested protocol for the preparation of this key synthetic intermediate, beginning with the protection of L-Tyrosine.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: (1) The protection of L-Tyrosine to yield Cbz-L-Tyrosine benzyl ester, and (2) The triflation of the phenolic hydroxyl group to furnish the final product.

G cluster_0 Part 1: Protection cluster_1 Part 2: Triflation L-Tyrosine L-Tyrosine Cbz-L-Tyrosine_Benzyl_Ester Cbz-L-Tyrosine_Benzyl_Ester L-Tyrosine->Cbz-L-Tyrosine_Benzyl_Ester Cbz-Cl, BnBr, Base Final_Product Cbz-L-Tyrosine Benzyl Ester Triflate Cbz-L-Tyrosine_Benzyl_Ester->Final_Product Tf₂O, Pyridine, DCM, 0°C

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of Cbz-L-Tyrosine Benzyl Ester

Principle and Mechanistic Insight

This initial step involves the simultaneous protection of the amine and carboxylic acid functionalities of L-Tyrosine. The amine is acylated with benzyl chloroformate (Cbz-Cl) to form a stable carbamate. The carboxylic acid is esterified using benzyl bromide (BnBr). A suitable base, such as sodium bicarbonate, is used to deprotonate the carboxylic acid and neutralize the HCl generated during the Cbz protection, driving both reactions to completion.[6]

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )QuantityMoles (mmol)Notes
L-Tyrosine60-18-4181.195.00 g27.6Starting Material
Sodium Bicarbonate (NaHCO₃)144-55-884.017.00 g83.3Base
Benzyl Chloroformate (Cbz-Cl)501-53-1170.595.20 mL30.4Amine Protecting Agent
Benzyl Bromide (BnBr)100-39-0171.043.60 mL30.4Carboxyl Protecting Agent
Dioxane123-91-188.1175 mL-Solvent
N,N-Dimethylformamide (DMF)68-12-273.0975 mL-Solvent
Ethyl Acetate141-78-688.11~300 mL-Extraction Solvent
Brine (Saturated NaCl)--~200 mL-Washing Solution
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-Drying Agent
Experimental Protocol
  • Reaction Setup: To a 500 mL round-bottom flask, add L-Tyrosine (5.00 g, 27.6 mmol). Add a 1:1 mixture of dioxane and DMF (150 mL total).

  • Addition of Reagents: To the resulting suspension, add sodium bicarbonate (7.00 g, 83.3 mmol) and benzyl bromide (3.60 mL, 30.4 mmol) with vigorous stirring.

  • Cbz Protection: Slowly add benzyl chloroformate (5.20 mL, 30.4 mmol) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 90 °C and stir overnight (approx. 16-18 hours) under a nitrogen atmosphere.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the crude residue in ethyl acetate (150 mL).

    • Wash the organic solution sequentially with brine (2 x 100 mL) and deionized water (1 x 100 mL).[6]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The resulting crude product can be purified by recrystallization from ethyl acetate/hexanes or by flash column chromatography on silica gel to yield Cbz-L-Tyrosine benzyl ester as a white to off-white solid.[4]

Expected Outcome: Yields typically range from 80-90%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[7]

Part 2: Synthesis of this compound

Principle and Mechanistic Insight

This step is the critical transformation of the phenolic hydroxyl into a triflate. Trifluoromethanesulfonic anhydride (Tf₂O), a powerful electrophile, is used for this purpose. The reaction is performed at low temperature to control the high reactivity of the anhydride. A non-nucleophilic organic base, such as pyridine, is essential to act as an acid scavenger, neutralizing the triflic acid byproduct generated during the reaction.[8] Failure to scavenge this potent acid can lead to degradation of the starting material and product. The entire procedure must be conducted under strictly anhydrous and inert conditions, as triflic anhydride reacts violently with water.[9][10]

TriflationMechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Acid Scavenging Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide + Pyridine Pyridine Pyridine (Base) Pyridinium Pyridine-H⁺ Tf2O Tf₂O Product Ar-OTf (Triflate) TfO_minus TfO⁻ Phenoxide->Product + Tf₂O TfOH TfOH (byproduct) TfOH->Pyridinium + Pyridine

Caption: Simplified mechanism of phenol triflation.

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )QuantityMoles (mmol)Notes
Cbz-L-Tyrosine Benzyl Ester5513-40-6405.454.05 g10.0Starting Material
Dichloromethane (DCM), Anhydrous75-09-284.93100 mL-Solvent
Pyridine, Anhydrous110-86-179.101.21 mL15.0Base/Acid Scavenger
Trifluoromethanesulfonic Anhydride (Tf₂O)358-23-6282.142.02 mL12.0Triflylating Agent
Saturated Aqueous NaHCO₃--~100 mL-Quenching/Washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-Drying Agent
Experimental Protocol
  • Inert Atmosphere Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of nitrogen or argon throughout the reaction.

  • Dissolution: Dissolve Cbz-L-Tyrosine benzyl ester (4.05 g, 10.0 mmol) in anhydrous dichloromethane (100 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Using a syringe, add anhydrous pyridine (1.21 mL, 15.0 mmol) to the stirred solution.

  • Triflation: Add trifluoromethanesulfonic anhydride (2.02 mL, 12.0 mmol) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL) while the flask is still in the ice bath.

  • Work-up:

    • Transfer the mixture to a separatory funnel and allow it to warm to room temperature.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the this compound as a crystalline solid or a clear oil.

Expected Outcome: The reaction is generally high-yielding (>90%). The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry. The CAS number for the final product is 183070-41-9.[11]

Safety and Handling Precautions

  • Trifluoromethanesulfonic Anhydride (Tf₂O): This reagent is extremely corrosive, a strong lachrymator, and reacts violently with water and protic solvents.[9][10][12] It causes severe skin burns and eye damage.[9][12] Always handle it in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and chemical safety goggles with a face shield.[10] Ensure an appropriate quenching agent (such as isopropanol or a solution of sodium bicarbonate) is readily available.

  • Benzyl Chloroformate (Cbz-Cl): This reagent is corrosive and a lachrymator. Handle with care in a fume hood.

  • Dichloromethane (DCM): DCM is a volatile and suspected carcinogen. All operations involving DCM should be performed in a fume hood.

  • General Precautions: Standard laboratory safety practices should be followed at all times. Avoid inhalation, ingestion, and skin contact with all chemicals.[13]

References

  • Vertex AI Search. (n.d.). Exploring the Synthesis and Uses of N-Benzyloxycarbonyl-L-tyrosine Methyl Ester. Retrieved January 21, 2026.
  • Thompson, A. L. S., Kabalka, G. W., Akula, M. R., & Huffman, J. W. (2005). The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions. Synthesis, 2005(04), 547-550. DOI: 10.1055/s-2005-861791.
  • Larhed, M., Hoshino, M., Hadida, S., & Hallberg, A. (2002). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters, 4(15), 2533–2536. DOI: 10.1021/ol026139q.
  • Loba Chemie Pvt. Ltd. (2019).
  • Sharpe, S. B., et al. (2020). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. DOI: 10.26434/chemrxiv.12093084.v1.
  • Carl ROTH GmbH + Co. KG. (n.d.).
  • Apollo Scientific. (n.d.).
  • Frantz, D. E., & Weaver, D. G. (2006). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 8(23), 5345–5347. DOI: 10.1021/ol062335i.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Trifluoromethanesulfonic anhydride.
  • Sigma-Aldrich. (2025).
  • Liu, W., Yang, X., Gao, Y., & Li, C.-J. (2021). Simple and Efficient Generation of Aryl Radicals from Aryl Triflates: Synthesis of Aryl Boronates and Aryl Iodides at Room Temperature. Journal of the American Chemical Society, 143(31), 12341–12348. DOI: 10.1021/jacs.1c06208.
  • PrepChem.com. (n.d.). Synthesis of L-tyrosine benzyl ester. Retrieved January 21, 2026.
  • Chem-Impex. (n.d.). Nα-Carbobenzoxy-L-tyrosine-benzyl ester. Retrieved January 21, 2026.
  • Royal Society of Chemistry. (2016).
  • Grieco, P. A., & Bahsas, A. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(24), 4909–4912.
  • Arens, J. F. (1957). U.S. Patent No. 2,793,204A. Process for the synthesis of peptides.
  • National Center for Biotechnology Information. (n.d.). Cbz-L-Tyrosine benzyl ester.
  • ChemBK. (2024). L-Tyrosine benzyl ester. Retrieved January 21, 2026.
  • Benchchem. (n.d.).
  • Organic Syntheses Procedure. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved January 21, 2026.
  • Van Ameijde, J., et al. (2012). WO2012159997A1 - Modified tyrosine amino acids, peptides containing them, and their use for detecting hydrolase enzyme activity.
  • CN112920086A - Preparation method of L-tyrosine deriv
  • Sigma-Aldrich. (n.d.).

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Application Notes and Protocols for Cbz-L-Tyrosine Benzyl Ester in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Tyrosine Incorporation in SPPS

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way researchers and drug developers create peptides, offering unparalleled efficiency and scalability.[1] However, the synthesis of complex peptides is not without its challenges, particularly when incorporating trifunctional amino acids like L-Tyrosine. The nucleophilic phenolic hydroxyl group on the tyrosine side chain can lead to undesirable side reactions, such as O-acylation, during the coupling steps of SPPS.[2] This not only reduces the yield of the target peptide but also complicates purification due to the introduction of closely related impurities.

To circumvent these issues, a robust protection strategy is paramount. This guide provides a detailed exploration of a specialized, doubly protected tyrosine derivative: N-α-Benzyloxycarbonyl-L-tyrosine γ-benzyl ester (Cbz-Tyr(Bzl)-OH) . This reagent is particularly suited for the Boc/Bzl (tert-butyloxycarbonyl/Benzyl) protection strategy in SPPS. We will also address the potential role of the triflate (TfO⁻) counterion, a feature that can influence the reagent's handling and reactivity.

This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the successful synthesis of tyrosine-containing peptides. We will delve into the underlying chemistry, provide detailed, field-proven protocols, and discuss strategies to mitigate potential challenges, ensuring the integrity and purity of the final peptide product.

The Reagent: A Deep Dive into the Chemistry of Cbz-L-Tyrosine Benzyl Ester

The efficacy of Cbz-L-Tyrosine benzyl ester in SPPS stems from its unique trifecta of chemical moieties: the N-α-Cbz group, the O-γ-Benzyl ester, and the potential for a triflate counterion. Understanding the role of each is critical to its successful application.

  • N-α-Benzyloxycarbonyl (Cbz or Z) Group: Introduced by Bergmann and Zervas in 1932, the Cbz group was the cornerstone of early peptide synthesis.[3] It is a carbamate-based protecting group known for its high stability to a wide range of reagents. In the context of modern SPPS, it is considered a "permanent" protecting group, typically used for side-chain protection (e.g., on Lysine) or for N-terminal capping. When used as the N-α-protecting group, as in Cbz-Tyr(Bzl)-OH, it dictates a synthetic strategy where it is removed at the end of the synthesis, or in a block-synthesis approach. It is stable to the mildly acidic conditions used for Boc removal but is cleaved by strong acids like anhydrous hydrogen fluoride (HF) or by catalytic hydrogenolysis.[3][4]

  • O-γ-Benzyl (Bzl) Ester: The benzyl group serves as a robust shield for the phenolic hydroxyl of the tyrosine side chain. This ether linkage prevents the nucleophilic oxygen from participating in unwanted side reactions during peptide coupling. Similar to the Cbz group, the benzyl ether is stable to moderately acidic and basic conditions but requires strong acidolysis (HF, TFMSA) for cleavage.[4]

  • The Triflate (Trifluoromethanesulfonate, TfO⁻) Counterion: While amino acids are often supplied as hydrochloride or acetate salts, the triflate salt is less common. The triflate anion is the conjugate base of the superacid, triflic acid. Its presence as a counterion can influence the physicochemical properties of the amino acid derivative.[5][6]

    • Solubility: Triflate salts can exhibit different solubility profiles in organic solvents compared to more common salts, which may be advantageous in certain SPPS solvents like DMF or NMP.[7][8]

    • Reactivity: As a non-coordinating anion, the triflate counterion can lead to a more "free" and potentially more reactive protonated amine, although this is highly dependent on the reaction conditions.

The combination of Cbz and Bzl protecting groups makes this reagent highly compatible with the Boc/Bzl SPPS strategy , where the temporary N-α-Boc group is removed with a moderate acid (TFA), and the "permanent" benzyl-based side-chain protecting groups are removed concurrently with cleavage from the resin using a very strong acid like HF.[9][10]

Structural Representation

Caption: Structure of Cbz-L-Tyr(Bzl)-OH.

Application in Boc/Bzl Solid-Phase Peptide Synthesis

The primary application of Cbz-L-Tyr(Bzl)-OH is as a building block in a Boc-SPPS workflow. It can be used to introduce a tyrosine residue at any position in the peptide sequence. The following protocols are designed to provide a comprehensive guide for its use.

Table 1: Materials and Reagents for SPPS
Material/ReagentSupplier/GradePurpose
Cbz-L-Tyr(Bzl)-OH Peptide synthesis gradeTyrosine building block
Merrifield or PAM ResinPeptide synthesis gradeSolid support for C-terminal acid peptides
MBHA or BHA ResinPeptide synthesis gradeSolid support for C-terminal amide peptides
Boc-protected amino acidsPeptide synthesis gradeBuilding blocks for other residues
Dichloromethane (DCM)Peptide synthesis gradeSolvent for swelling, washing, and reactions
N,N-Dimethylformamide (DMF)Peptide synthesis gradeSolvent for swelling and coupling
Trifluoroacetic Acid (TFA)Reagent gradeBoc deprotection
Diisopropylethylamine (DIEA)Peptide synthesis gradeNeutralization
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATUPeptide synthesis gradeCoupling reagent
1-Hydroxybenzotriazole (HOBt)Peptide synthesis gradeCoupling additive to reduce racemization
Anhydrous Hydrogen Fluoride (HF)Reagent gradeCleavage and final deprotection
AnisoleReagent gradeScavenger for cleavage
Experimental Protocol 1: Coupling of Cbz-L-Tyr(Bzl)-OH

This protocol details the steps for coupling Cbz-L-Tyr(Bzl)-OH onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation:

    • Swell the peptide-resin (with a free N-terminal amine) in DCM for 30 minutes.

    • Wash the resin with DMF (3 x 1 min) to prepare for the coupling reaction.

  • Amino Acid Activation (HBTU/HOBt Method):

    • In a separate vessel, dissolve Cbz-L-Tyr(Bzl)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add HBTU (2.9 equivalents) to the solution.

    • Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes. The solution should turn yellow.

    Scientist's Note: Pre-activation of the amino acid is crucial for efficient coupling. The equivalents of reagents are based on the initial substitution of the resin. For difficult couplings, these may be increased.

  • Coupling Reaction:

    • Drain the DMF from the resin and add the activated amino acid solution.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    Scientist's Note: The Cbz and Bzl groups are bulky, which may slow down the coupling reaction. Longer coupling times compared to smaller amino acids might be necessary.

  • Monitoring and Washing:

    • Perform a qualitative Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive (blue beads), a second coupling may be required.

    • Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove all soluble reagents and byproducts.

Workflow for a Standard Boc-SPPS Cycle

G Start Start: Peptide-Resin (N-terminal Boc) Deprotection 1. N-α-Boc Deprotection (50% TFA in DCM, 30 min) Start->Deprotection Wash1 2. DCM Wash Deprotection->Wash1 Neutralization 3. Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 4. DCM/DMF Wash Neutralization->Wash2 Coupling 5. Amino Acid Coupling (e.g., Cbz-Tyr(Bzl)-OH + HBTU/DIEA in DMF) Wash2->Coupling KaiserTest Kaiser Test? Coupling->KaiserTest Wash3 6. DMF/DCM Wash End End: Elongated Peptide-Resin (N-terminal Boc) Wash3->End KaiserTest->Coupling Positive (Recouple) KaiserTest->Wash3 Negative

Caption: Standard cycle for Boc-SPPS.

Experimental Protocol 2: Final Cleavage and Deprotection

The combination of Cbz and Bzl protecting groups necessitates a strong acid cleavage, typically with anhydrous HF.

WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-rated chemical fume hood and apparatus.

  • Resin Preparation:

    • Dry the final peptide-resin under high vacuum for at least 12 hours.

    • Place the dried resin (e.g., 0.5 g) in the HF reaction vessel. Add a magnetic stir bar.

    • Add anisole (0.5 mL) as a scavenger to trap reactive carbocations generated during cleavage.

  • HF Cleavage:

    • Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

    • Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel.

    • Allow the mixture to warm to 0 °C and stir for 1-2 hours.

    Scientist's Note: The strong acid cleaves the peptide from the resin (e.g., Merrifield) and simultaneously removes the N-α-Cbz group, the Tyr side-chain Bzl group, and other Bzl-based side-chain protecting groups.

  • Work-up and Peptide Precipitation:

    • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

    • Wash the residue with cold diethyl ether to remove the scavenger and other organic byproducts.

    • Triturate the residue with ether to precipitate the crude peptide. Centrifuge and decant the ether. Repeat this step 2-3 times.

  • Peptide Extraction and Lyophilization:

    • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid).

    • Filter to remove any insoluble resin particles.

    • Lyophilize the aqueous solution to obtain the crude peptide as a fluffy powder. The peptide will likely be a TFA salt if TFA was used in any purification steps.

Potential Side Reactions and Mitigation Strategies

Even with robust protecting groups, side reactions can occur. Awareness and proactive measures are key to ensuring high purity.

  • Racemization: Cysteine and Histidine are particularly prone to racemization during activation.[11][12] While Tyrosine is less susceptible, using an additive like HOBt during coupling is a standard practice to suppress this side reaction.[2]

  • Incomplete Deprotection/Cleavage: The benzyl ether of tyrosine can be stubborn to cleave. If mass spectrometry of the crude product indicates incomplete removal of the Bzl group, the cleavage time in HF can be extended, or a stronger acid system like TFMSA (trifluoromethanesulfonic acid) can be considered.

  • Alkylation of Tyrosine: During the final acid cleavage, the deprotected tyrosine ring can be susceptible to alkylation by carbocations from other protecting groups (e.g., t-butyl). Using an effective scavenger system, such as anisole or a mixture of anisole and ethanedithiol, is crucial to minimize this.

G Start Deprotected Tyr Residue (in strong acid) SideReaction Electrophilic Aromatic Substitution Start->SideReaction Product Desired Peptide Start->Product Carbocation t-Butyl Cation (from Boc or tBu groups) Carbocation->SideReaction Scavenger Scavenger (e.g., Anisole) Carbocation->Scavenger Trapped Byproduct t-Butylated Tyr Peptide (Side Product) SideReaction->Byproduct

Caption: Alkylation of Tyrosine side reaction.

Conclusion and Future Perspectives

Cbz-L-Tyr(Bzl)-OH is a highly effective, albeit specialized, reagent for the incorporation of tyrosine in solid-phase peptide synthesis, particularly within the Boc/Bzl framework. Its dual-protection scheme provides a robust defense against common side reactions associated with the tyrosine residue. While the requirement for strong acid cleavage presents handling challenges, it offers a reliable pathway for the synthesis of complex peptides where milder cleavage conditions are not feasible or desired. The role of the triflate counterion, while not extensively documented for this specific application, is an interesting aspect that may offer advantages in solubility and handling, warranting further investigation. By understanding the fundamental chemistry of this reagent and adhering to the detailed protocols and mitigation strategies outlined in this guide, researchers can confidently and successfully synthesize high-purity, tyrosine-containing peptides for a wide range of applications in science and medicine.

References

  • Yajima, H., & Fujii, N. (1983). Acidolytic deprotecting procedures in peptide synthesis. In The Peptides (Vol. 5, pp. 65-109). Academic Press.
  • Applied Biosystems. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Sikora, K., Jaśkiewicz, M., Neubauer, D., Migoń, D., & Kamysz, W. (2020). The Role of Counter-Ions in Peptides—An Overview. Pharmaceuticals, 13(12), 442. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Z-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem.
  • MDPI. (2025). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. MDPI. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • PubMed Central (PMC). (n.d.). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2020). The Role of Counter-Ions in Peptides-An Overview. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2017).
  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate.
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • SpringerLink. (2014). Methods and protocols of modern solid phase peptide synthesis. SpringerLink.
  • GenScript. (2019). Impact of Counter-ion in Peptide on Studies in Different Research Fields. GenScript. Retrieved from [Link]

  • Aapptec. (n.d.). Synthesis Notes. Aapptec.
  • AmbioPharm. (n.d.). Which salt form should I choose for my peptide?. AmbioPharm. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Fmoc-Cys(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Bzl-His-OMe 2HCl in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Digital CSIC. (n.d.). Solid-phase peptide synthesis using N-trityl-amino acids. Digital CSIC.
  • Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Aapptec.
  • PrepChem.com. (n.d.). Synthesis of L-tyrosine benzyl ester. PrepChem.com. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of peptides. Google Patents.
  • ChemBK. (2024). L-Tyrosine benzyl ester. ChemBK. Retrieved from [Link]

  • ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. ResearchGate. Retrieved from [Link]

  • PubMed. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry Publishing. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]

  • Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH. National Center for Biotechnology Information. [Link]

  • ChemRxiv. (n.d.). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Solvents for Solid-Phase Peptide Synthesis. Springer Nature. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for BOC-L-Alanine Benzyl Ester in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
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Application Notes & Protocols: Cbz-L-Tyrosine Benzyl Ester Triflate in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Building Block for Solution-Phase Synthesis

Solution-phase peptide synthesis (SPPS), while often considered a traditional method, remains indispensable for the large-scale production of peptides and for sequences that are challenging for solid-phase techniques.[1] The success of this approach hinges on the precise control of reactive functional groups, a task accomplished through the strategic use of protecting groups. Nα-Carbobenzoxy-L-tyrosine benzyl ester (Cbz-Tyr-OBzl) is a classic and highly effective building block for this purpose. This doubly protected amino acid derivative provides robust protection at the N-terminus (Cbz group) and C-terminus (Benzyl ester), leaving the carboxylic acid of the incoming amino acid and the amino group of the coupling partner as the sole reactive species for peptide bond formation.

This guide provides a detailed examination of Cbz-L-Tyrosine benzyl ester, with a special focus on its trifluoromethanesulfonate (triflate) salt form, in the context of solution-phase peptide coupling. While the triflate salt is less common than its hydrochloride or free-base counterparts, understanding its handling is crucial for researchers who may generate it in situ or encounter it in specific synthetic routes. We will explore the strategic rationale behind the choice of protecting groups, the critical role of the counterion, and provide detailed, field-proven protocols for its successful application in peptide synthesis.

Part 1: The Building Block - Physicochemical Properties and Strategic Considerations

The utility of Cbz-L-Tyrosine benzyl ester stems from the specific chemical properties of its protecting groups. The choice of the Carbobenzoxy (Cbz or Z) group for the α-amino function and the benzyl ester (Bzl or OBzl) for the carboxyl function is a well-established strategy in classic peptide chemistry.[2]

Physicochemical Data
PropertyValueSource
Chemical Name Benzyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
Synonyms Cbz-L-Tyrosine benzyl ester, Z-Tyr-OBzl
Molecular Formula C₂₄H₂₃NO₅
Molecular Weight 405.45 g/mol
Appearance White to off-white powder
Melting Point 115-120 °C
The Logic of the Protecting Group Strategy
  • Nα-Carbobenzoxy (Cbz) Group: Introduced by Bergmann and Zervas in 1932, the Cbz group was the first to enable controlled, stepwise peptide synthesis.[3]

    • Stability: It is stable to the mildly basic and acidic conditions often used during work-up procedures, providing robust protection during the coupling step.

    • Deprotection: Its key advantage lies in its clean removal by catalytic hydrogenolysis (e.g., H₂ over Pd/C), which yields the free amine and the volatile byproducts toluene and carbon dioxide.[4] This method is exceptionally mild and preserves the integrity of the peptide backbone.

  • C-Terminal Benzyl Ester (OBzl) Group:

    • Stability: Like the Cbz group, the benzyl ester is stable under a wide range of reaction conditions used for peptide chain elongation.

    • Simultaneous Deprotection: Crucially, the benzyl ester can be cleaved under the exact same hydrogenolysis conditions used to remove the Cbz group.[4][5] This "one-pot" global deprotection is a significant advantage in synthesis design, streamlining the path to the final, unprotected peptide.

  • Phenolic Hydroxyl Group (Tyrosine Side-Chain):

    • In this specific building block, the phenolic hydroxyl group of the tyrosine side chain is left unprotected. This is a deliberate choice for certain synthetic targets. The phenolic hydroxyl is generally less nucleophilic than the α-amino group and often does not interfere with the coupling reaction, especially when using carbodiimide activators.[6] However, for complex syntheses or when using highly reactive coupling agents, side-chain protection (e.g., as a benzyl ether) may be necessary to prevent side reactions like O-acylation.[2]

G cluster_protection Protecting Group Strategy cluster_deprotection Deprotection Cbz Nα-Cbz Group (Carbobenzoxy) H2_PdC Catalytic Hydrogenolysis (H₂ / Pd-C) Cbz->H2_PdC Cleaved Bzl C-Terminus Benzyl Ester (OBzl) Bzl->H2_PdC Cleaved OH Side-Chain -OH (Unprotected) OH->H2_PdC Stable

Caption: Orthogonal Strategy of Cbz/Bzl Protecting Groups.

Part 2: The Critical Role of the Triflate Counterion

Amino acid esters are frequently supplied or generated as salts (e.g., hydrochloride, tosylate, or triflate) to enhance their stability and crystallinity. The triflate (CF₃SO₃⁻) anion is the conjugate base of triflic acid, a superacid.[7] This has a profound and critical implication for the peptide coupling reaction.

The α-amino group of the ester component exists in its protonated form, [R-NH₃]⁺[TfO]⁻. This protonation renders the nitrogen lone pair unavailable, completely neutralizing its nucleophilicity. Therefore, the amino group cannot attack the activated carboxyl group of the Cbz-protected tyrosine to form the peptide bond.

The Causality of Base Addition: To initiate the coupling reaction, the free amine must be liberated in situ. This is achieved by adding at least one molar equivalent of a sterically hindered, non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).

  • Why a non-nucleophilic base? A less hindered base, such as triethylamine, could potentially act as a competing nucleophile, attacking the activated carboxyl component and leading to unwanted side products. DIPEA's bulky isopropyl groups prevent it from participating in the reaction, allowing it to function solely as a proton scavenger.

G cluster_workflow Neutralization is a Prerequisite for Coupling Start Cbz-Tyr(H)-OBzl • HOTf (Protonated, Non-Nucleophilic) Base + DIPEA (Non-Nucleophilic Base) Start->Base Add Stoichiometric Base FreeAmine Cbz-Tyr(H)-OBzl (Free Amine, Nucleophilic) Base->FreeAmine Deprotonation Couple Peptide Coupling Reaction FreeAmine->Couple Attacks Activated Carboxyl Group

Caption: Workflow: Liberation of the Free Amine.

Part 3: Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Dicyclohexylcarbodiimide (DCC) is a potent sensitizer. Handle all chemicals with care and consult their Safety Data Sheets (SDS).

Protocol 1: Dipeptide Synthesis: Coupling of Cbz-L-Tyr-OBzl with a Glycine Methyl Ester

This protocol details the coupling of Cbz-L-Tyr-OH with the triflate salt of L-Tyrosine benzyl ester (H-Tyr-OBzl • HOTf) using DCC as the coupling agent and HOBt to suppress racemization.

Materials:

  • Cbz-L-Tyrosine (Cbz-Tyr-OH): 1.0 eq

  • L-Tyrosine benzyl ester triflate (H-Tyr-OBzl • HOTf): 1.0 eq

  • N,N'-Dicyclohexylcarbodiimide (DCC): 1.1 eq[8]

  • Hydroxybenzotriazole (HOBt): 1.1 eq[8]

  • N,N-Diisopropylethylamine (DIPEA): 1.0 eq

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 5% aqueous citric acid solution

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution of Amine Component: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-Tyrosine benzyl ester triflate (1.0 eq) in anhydrous DCM (approx. 10 mL per mmol).

  • Neutralization: Cool the solution to 0 °C in an ice bath. Add DIPEA (1.0 eq) dropwise while stirring. Allow the mixture to stir for 10-15 minutes at 0 °C. This step is critical to generate the free amine.

  • Dissolution of Acid Component: In a separate flask, dissolve Cbz-L-Tyrosine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Activation and Coupling: Add the Cbz-Tyr-OH/HOBt solution to the neutralized amine solution from step 2. Add a solution of DCC (1.1 eq) in DCM dropwise to the combined mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). The formation of a white precipitate (dicyclohexylurea, DCU) is expected.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up - DCU Removal: Filter the reaction mixture through a sintered glass funnel or Celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Work-up - Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel.

    • Wash sequentially with 5% citric acid (2x), water (1x), saturated sodium bicarbonate (2x), and finally with brine (1x).[10] This removes unreacted starting materials, HOBt, and any acidic or basic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization (e.g., from EtOAc/hexanes) or flash column chromatography on silica gel.

Protocol 2: Global Deprotection via Catalytic Hydrogenolysis

Materials:

  • Cbz-Tyr-Tyr-OBzl dipeptide: 1.0 eq

  • Palladium on carbon (10% Pd/C): ~10% by weight of the peptide

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolution: Dissolve the protected dipeptide in methanol in a suitable flask.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (or use a Parr hydrogenator). Evacuate the flask and backfill with H₂ (repeat 3 times).

  • Reaction: Stir the suspension vigorously at room temperature under a positive pressure of hydrogen.

  • Monitoring: Monitor the reaction by TLC. The disappearance of the UV-active starting material and the appearance of a new, lower Rf spot (often ninhydrin-positive) indicates reaction completion (typically 2-6 hours).

  • Work-up: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the unprotected Tyr-Tyr dipeptide.

Part 4: Mechanistic Insights

Understanding the reaction mechanism is key to troubleshooting and optimizing the synthesis. The carbodiimide coupling proceeds via the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate.

G cluster_mechanism DCC Coupling Mechanism RCOOH Cbz-Tyr-OH DCC DCC RCOOH->DCC + Intermediate O-Acylisourea (Highly Reactive) DCC->Intermediate Activation HOBt HOBt Intermediate->HOBt Attack by HOBt DCU DCU Byproduct (Precipitate) Intermediate->DCU Forms OBt_Ester OBt Active Ester (Less Racemization) HOBt->OBt_Ester RNH2 H-Tyr-OBzl (Free Amine) OBt_Ester->RNH2 Nucleophilic Attack Peptide Dipeptide Product RNH2->Peptide

Caption: Simplified DCC/HOBt Coupling Mechanism.[11][12]

The role of HOBt is crucial for preventing racemization. The highly reactive O-acylisourea intermediate can cyclize to form an oxazolone, which can lead to loss of stereochemical integrity. HOBt rapidly traps the intermediate to form an OBt active ester, which is less reactive but still readily undergoes aminolysis with minimal racemization.[8]

References

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? ResearchGate. (2023). [Link]

  • Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Request PDF. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Coupling Reagents. AAPPTec. [Link]

  • Process for the synthesis of peptides.
  • Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. PMC - NIH. [Link]

  • A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. (2015). [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Extended Solution-phase Peptide Synthesis Strategy... ACS Publications. (2021). [Link]

  • Preparation method of L-tyrosine derivative.
  • Triflate. Wikipedia. [Link]

  • Peptide synthesis. University of Calgary. [Link]

  • Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry... NIH. [Link]

  • Method for solution-phase peptide synthesis and protecting strategies therefore.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. (2007). [Link]

  • A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Semantic Scholar. (2015). [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

  • Synthesis of L-tyrosine benzyl ester. PrepChem.com. [Link]

  • Triflic Acid and Triflate Chemistry: Properties, Reagents, and Industrial Applications. Inorganic Ventures. [Link]

  • benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses Procedure. [Link]

  • A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. MDPI. [Link]

  • Optimizing Peptide Coupling: Key Techniques. Iris Biotech. [Link]

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Cbz-L-Tyrosine benzyl ester triflate for phosphotyrosine peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Cbz-L-Tyrosine Benzyl Ester Triflate: A Versatile Precursor for the Synthesis of Phosphotyrosine Peptide Building Blocks

Audience: Researchers, scientists, and drug development professionals in peptide chemistry and chemical biology.

Executive Summary: Beyond the Standard Building Block

The synthesis of phosphotyrosine (pTyr)-containing peptides is fundamental to the study of signal transduction, kinase biology, and the development of targeted therapeutics.[1][2] While the incorporation of pre-synthesized, commercially available Fmoc-pTyr(PO(OBzl)₂)OH is the predominant strategy in modern solid-phase peptide synthesis (SPPS), it represents a convergent approach.[3][4] This application note details a divergent, chemically robust strategy starting from the readily available N- and C-terminally protected Cbz-L-Tyrosine benzyl ester.[5]

By converting the phenolic hydroxyl group into a highly reactive trifluoromethanesulfonate (triflate) ester, we create a potent electrophile primed for reaction with various phosphorus nucleophiles. This methodology offers researchers the flexibility to synthesize custom-protected phosphotyrosine derivatives, providing a powerful alternative for specialized research and development needs. We will detail the core chemical principles, provide step-by-step protocols for synthesis and subsequent modification into an SPPS-compatible building block, and discuss the critical parameters for success.

The Scientific Principle: Triflate-Mediated Phenol Activation

The central challenge in phosphotyrosine synthesis is the selective formation of a stable phosphate ester on the relatively unreactive phenolic hydroxyl group of tyrosine. The strategy detailed herein is based on a two-step activation/displacement mechanism.

  • Activation: The phenolic oxygen of Cbz-L-Tyrosine benzyl ester is converted into a triflate (-OTf) group. The triflate is an exceptional leaving group due to the resonance stabilization of the triflate anion. This step transforms the inert hydroxyl into a highly activated site, susceptible to nucleophilic attack. The use of triflates to activate tyrosine derivatives for subsequent chemical modifications is a recognized strategy in medicinal chemistry.[3]

  • Nucleophilic Displacement: The resulting tyrosine triflate is then reacted with a protected phosphate nucleophile, such as dibenzyl phosphate or a phosphoramidite derivative.[3] The phosphorus atom attacks the electron-deficient aromatic carbon, displacing the triflate group and forming the desired protected phosphate triester.

This approach is powerful because the choice of the phosphorus nucleophile can be varied, allowing for the synthesis of different phosphate protecting group schemes if required for specialized applications.

Chemical Synthesis Workflow

The overall transformation from the starting material to a final, SPPS-ready building block is a multi-stage process that requires careful control of protecting groups.

G A Cbz-Tyr-OBzl (Starting Material) B Step 1: Triflation (Activation of Phenol) A->B C Cbz-Tyr(OTf)-OBzl (Activated Intermediate) B->C D Step 2: Phosphorylation (Phosphate Group Installation) C->D E Cbz-Tyr(PO(OBzl)₂) -OBzl (Fully Protected pTyr) D->E F Step 3: Deprotection & Functionalization (Preparation for SPPS) E->F G Fmoc-Tyr(PO(OBzl)₂)-OH (Final SPPS Building Block) F->G G cluster_0 SPPS Cycle A Resin-Bound Peptide-NH₂ B Couple: Fmoc-Tyr(PO(OBzl)₂)-OH + HBTU/DIPEA A->B C Resin-Bound Peptide-pTyr(OBzl)₂-Fmoc B->C D Wash C->D E Deprotect: 20% Piperidine in DMF D->E F Resin-Bound Peptide-pTyr(OBzl)₂-NH₂ E->F G Wash F->G H Couple Next Fmoc-AA-OH G->H I Repeat Cycles H->I J Final Cleavage (TFA Cocktail) I->J K Free Phosphopeptide H₂N-...-pTyr-...-COOH J->K

Sources

Application Note: Site-Specific Functionalization of Peptides via Tyrosine Triflate Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The site-specific modification of peptides is a cornerstone of modern drug discovery and chemical biology, enabling the synthesis of molecules with enhanced stability, novel functionalities, and improved therapeutic profiles.[1][2] Tyrosine, with its unique phenolic side chain and relatively low abundance on protein surfaces, presents an ideal target for precise chemical alteration.[3][4] This guide details a robust, two-step methodology for the site-specific functionalization of tyrosine-containing peptides. The protocol first involves the activation of the tyrosine phenol to its corresponding aryl triflate, converting the nucleophilic hydroxyl group into a versatile electrophilic handle. This is followed by a palladium-catalyzed cross-coupling reaction to introduce a desired functional moiety. This approach provides a powerful platform for late-stage peptide diversification, facilitating the development of sophisticated peptide-based therapeutics and research tools.[5]

Introduction and Scientific Principle

The functionalization of native amino acid residues provides a direct route to modify the pharmacological properties of peptides without the need for incorporating non-canonical amino acids.[6][7] While lysine and cysteine are common targets, their high abundance or specific reactivity can lead to challenges in achieving site-selectivity.[8] Tyrosine offers a compelling alternative; its phenolic hydroxyl group is unique among the 20 proteinogenic amino acids and can be selectively activated.

This protocol leverages the transformation of the tyrosine phenol into a trifluoromethanesulfonyl ester (triflate). The triflate group is an exceptional leaving group, rendering the aromatic ring susceptible to a variety of transition-metal-catalyzed cross-coupling reactions. This two-stage strategy—activation followed by functionalization—unlocks a vast chemical space for peptide modification.

The core principles are:

  • Activation: The inert phenolic hydroxyl group is converted into a highly reactive aryl triflate. This step is critical for enabling the subsequent C-O bond cleavage and C-C or C-N bond formation.

  • Site-Selectivity: By targeting the unique chemistry of the tyrosine side chain, modification can be directed to a specific location within the peptide sequence, preserving the integrity of other residues.[9][10]

  • Versatility: The resulting aryl triflate is a versatile intermediate that can participate in numerous cross-coupling reactions, including Suzuki-Miyaura (C-C), Sonogashira (C-C, alkyne), and Buchwald-Hartwig (C-N) couplings, allowing for the introduction of a wide array of functional groups.

G Peptide_Tyr Peptide with Tyrosine (Tyr-OH) Activated_Peptide Activated Peptide (Peptide-Tyr-OTf) Peptide_Tyr->Activated_Peptide Base Triflating_Agent Triflating Agent (e.g., Tf₂O, Comins' Reagent) Triflating_Agent->Activated_Peptide Activated_Peptide_2 Activated Peptide (Peptide-Tyr-OTf) Activated_Peptide->Activated_Peptide_2 Coupling_Partner Coupling Partner (e.g., Boronic Acid) Modified_Peptide Functionalized Peptide (Peptide-Tyr-R) Coupling_Partner->Modified_Peptide Catalyst Pd Catalyst + Ligand Catalyst->Modified_Peptide Activated_Peptide_2->Modified_Peptide Base

Caption: Overall workflow for tyrosine functionalization.

Materials and Equipment

Reagents and Consumables
  • Tyrosine-containing peptide (≥95% purity)

  • N-phenyl-bis(trifluoromethanesulfonimide) (Comins' Reagent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or 2,6-Lutidine

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos, XPhos)

  • Functionalized Boronic Acid (for Suzuki Coupling)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA)

  • Diethyl Ether (cold, for precipitation)

  • Nitrogen or Argon gas supply

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Equipment
  • Analytical and Preparative High-Performance Liquid Chromatography (HPLC) system with UV detector.[11]

  • Mass Spectrometer (e.g., ESI-MS, MALDI-TOF)

  • Lyophilizer

  • Reaction vials with septa

  • Magnetic stirrer and stir bars

  • Schlenk line or glovebox for inert atmosphere reactions

  • Centrifuge

Detailed Experimental Protocols

This section provides a two-part protocol for the modification of a model peptide. Causality: All steps involving reagents sensitive to air or moisture must be performed under an inert atmosphere (N₂ or Ar) to prevent degradation and ensure high reaction efficiency.

Part A: Triflation of the Peptide Tyrosine Residue

Objective: To selectively convert the phenolic hydroxyl group of a tyrosine residue into a triflate ester.

  • Peptide Solubilization:

    • Weigh 10 mg of the lyophilized tyrosine-containing peptide into a clean, dry reaction vial equipped with a magnetic stir bar.

    • Under an inert atmosphere, add 1.0 mL of anhydrous DMF to dissolve the peptide completely. Gentle vortexing may be required.

    • Rationale: Anhydrous solvent is crucial to prevent hydrolysis of the triflating reagent and the product. DMF is an excellent polar aprotic solvent for a wide range of peptides.

  • Base Addition:

    • Add 3.0 equivalents of a non-nucleophilic base, such as 2,6-lutidine or DIPEA.

    • Stir the solution at room temperature for 5 minutes.

    • Rationale: The base deprotonates the phenolic hydroxyl group, forming the more nucleophilic phenoxide, which is necessary for the reaction with the electrophilic triflating agent. A hindered, non-nucleophilic base is chosen to avoid side reactions.

  • Triflation Reaction:

    • In a separate vial, dissolve 1.5 equivalents of N-phenyl-bis(trifluoromethanesulfonimide) in 0.5 mL of anhydrous DCM.

    • Slowly add the triflating agent solution dropwise to the stirring peptide solution.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

    • Rationale: Comins' Reagent is a mild and effective electrophilic triflating source. Adding it slowly minimizes potential side reactions. The reaction progress should be monitored to avoid degradation.

  • Reaction Monitoring and Quenching:

    • Monitor the reaction by taking a small aliquot (5 µL), quenching it with 50 µL of 0.1% TFA in water, and analyzing via analytical HPLC-MS.

    • Look for the disappearance of the starting peptide peak and the appearance of a new peak with a mass increase of +132.09 Da (C₁F₃O₂S).

    • Once the reaction is complete, quench by adding 100 µL of water.

  • Purification of Triflated Peptide:

    • Dilute the reaction mixture with 10 mL of 0.1% TFA in water.

    • Purify the triflated peptide using a preparative RP-HPLC system with a suitable C18 column.[12][13]

    • Use a gradient of ACN in water (both containing 0.1% TFA).

    • Collect fractions corresponding to the product peak, confirm by MS, pool, and lyophilize to dryness.

Part B: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Objective: To use the activated triflated peptide as a substrate to form a new carbon-carbon bond with a boronic acid.

  • Reaction Setup:

    • In a reaction vial under inert atmosphere, dissolve the lyophilized triflated peptide (1.0 eq) in a 3:1 mixture of DMF and water.

    • Add the desired boronic acid derivative (2.0 eq) and a base such as K₂CO₃ (3.0 eq).

    • Rationale: The Suzuki reaction is typically performed in a mixed aqueous/organic solvent system with a mild base to facilitate the catalytic cycle.

  • Catalyst Preparation and Addition:

    • In a separate vial, pre-mix the palladium catalyst, Pd(OAc)₂ (0.1 eq), and the ligand, PPh₃ (0.4 eq), in 100 µL of DMF.

    • Add the catalyst mixture to the peptide solution. The solution may change color (e.g., to yellow or dark brown), indicating catalyst activity.

    • Rationale: A pre-formed catalyst or pre-mixing ensures the active catalytic species is generated efficiently. The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Coupling Reaction:

    • Seal the vial and heat the reaction mixture to 40-50 °C for 6-12 hours.

    • Rationale: Gentle heating increases the reaction rate. The progress should be monitored to prevent peptide degradation at elevated temperatures.

  • Monitoring and Workup:

    • Monitor the reaction by analytical HPLC-MS, looking for the consumption of the triflated peptide and the appearance of the new product peak with the expected mass.

    • Upon completion, cool the reaction to room temperature and acidify with 0.1% TFA in water to quench.

  • Final Purification:

    • Filter the reaction mixture to remove insoluble catalyst residues.

    • Purify the final modified peptide using preparative RP-HPLC as described in step A5.

    • Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.

G cluster_1 Part B: Suzuki Coupling A 1. Dissolve Peptide in Anhydrous DMF B 2. Add Base (DIPEA) Stir 5 min A->B C 3. Add Comins' Reagent in Anhydrous DCM B->C D 4. React 2-4h at RT C->D E 5. Monitor by HPLC-MS D->E F 6. Purify by Prep-HPLC & Lyophilize E->F G 7. Dissolve Triflated Peptide, Boronic Acid, & Base in DMF/H₂O F->G H 8. Add Pd(OAc)₂/Ligand Mixture G->H I 9. React 6-12h at 40-50 °C H->I J 10. Monitor by HPLC-MS I->J K 11. Purify by Prep-HPLC & Lyophilize J->K L Final Modified Peptide K->L

Caption: Step-by-step experimental workflow.

Data Analysis and Expected Results

The success of the modification should be validated at each stage using HPLC and Mass Spectrometry.[14]

Stage Analytical Technique Expected Observation Rationale
Starting Peptide HPLC-MSSingle major peak at retention time (RT₁) and correct mass (M).Confirms purity of starting material.
Triflated Peptide HPLC-MSShift in retention time (RT₂ > RT₁). Mass increases by 132.09 Da (M + 132.09).The triflate group increases hydrophobicity, leading to a longer retention time on a reverse-phase column.
Final Product HPLC-MSNew retention time (RT₃, variable). Mass corresponds to the addition of the boronic acid moiety minus B(OH)₂ and the triflate group.The final retention time depends on the hydrophobicity of the added group. The mass change confirms successful coupling.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Triflation Yield 1. Incomplete deprotonation of Tyr-OH.2. Hydrolysis of triflating agent.3. Steric hindrance around the tyrosine residue.1. Increase equivalents of base (up to 5 eq). Use a stronger non-nucleophilic base.2. Ensure all solvents and glassware are scrupulously dry. Perform reaction under inert gas.3. Increase reaction time and/or temperature slightly (e.g., to 40 °C).
Multiple Products in Coupling Step 1. Catalyst decomposition.2. Side reactions (e.g., reduction of triflate).3. Impurities in boronic acid.1. Use a more robust ligand (e.g., a biarylphosphine like SPhos). Degas all solutions thoroughly.2. Lower reaction temperature and extend time. Ensure an inert atmosphere.3. Use high-purity boronic acid.
No Coupling Product 1. Inactive catalyst.2. Incorrect base or solvent system.1. Use fresh palladium source and ligand. Test catalyst on a small molecule model system.2. Screen different bases (e.g., Cs₂CO₃, K₃PO₄). Adjust the organic/aqueous solvent ratio.
Poor HPLC Peak Shape 1. Peptide aggregation.2. Secondary interactions with the column.1. Add organic modifiers like isopropanol to the mobile phase. Increase column temperature.2. Ensure TFA concentration is optimal (0.05-0.1%). Use a different column chemistry (e.g., wider pore size).[15]

Conclusion and Applications

The methodology presented provides a reliable and versatile platform for the site-specific modification of tyrosine residues within peptides. By converting the tyrosine phenol into a reactive triflate ester, a wide range of functionalities can be introduced using well-established cross-coupling chemistry. This opens avenues for:

  • Developing Peptide-Drug Conjugates (PDCs): Attaching cytotoxic payloads or imaging agents to targeting peptides.[2]

  • Creating Stapled Peptides: Introducing linkers via bifunctional coupling partners to constrain peptide conformation and improve cell permeability.[16]

  • Probing Biological Systems: Installing bio-orthogonal handles, fluorescent probes, or spin labels for mechanistic studies.[9]

This technique significantly expands the toolbox for peptide chemists and drug developers, enabling the rational design and synthesis of next-generation peptide therapeutics.

References

  • Washton, L. (2022). Modification of Peptides and Proteins. LCSO - EPFL. [Link]

  • Zhang, W., et al. (2021). Tyrosine-Specific Modification via a Dearomatization-Rearomatization Strategy: Access to Azobenzene Functionalized Peptides. Organic Letters. [Link]

  • Google Patents. (1957). Process for the synthesis of peptides. US2793204A.
  • Deiters, A., et al. (2009). Site-Specific PEGylation of Proteins Containing Unnatural Amino Acids. ResearchGate. [Link]

  • DeForest, C. A. (2020). Site-Selective Protein Modification: From Functionalized Proteins to Functional Biomaterials. Cole DeForest Lab. [Link]

  • Zeglis, B. M., et al. (2013). Site-Specifically Labeled Immunoconjugates for Molecular Imaging—Part 2: Peptide Tags and Unnatural Amino Acids. Journal of Nuclear Medicine. [Link]

  • Google Patents. (2012). Modified tyrosine amino acids, peptides containing them, and their use for detecting hydrolase enzyme activity. WO2012159997A1.
  • Organic Syntheses Procedure. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses. [Link]

  • GenScript. (n.d.). Peptide Modifications. GenScript. [Link]

  • Matviitsuk, A., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. The Journal of Organic Chemistry. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. PMC - PubMed Central. [Link]

  • Wang, Y., et al. (2023). Research progress on chemical modifications of tyrosine residues in peptides and proteins. Biotechnology and Bioengineering. [Link]

  • ResearchGate. (n.d.). Reactions and mechanism for reversible modification of tyrosine. ResearchGate. [Link]

  • Tarar, Z. I., et al. (2023). Advances in Therapeutic Peptides Separation and Purification. MDPI. [Link]

  • Kaur, H., et al. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science. [Link]

  • ResearchGate. (n.d.). (a). Previous work about modification of tyrosine residues. ResearchGate. [Link]

  • PrepChem.com. (n.d.). Synthesis of L-tyrosine benzyl ester. PrepChem.com. [Link]

  • van der Zouwen, M. W., et al. (2021). Protein Conjugation with Triazolinediones: Switching from a General Tyrosine-Selective Labeling Method to a Highly Specific Tryptophan Bioconjugation Strategy. ChemRxiv. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Waters Corporation. [Link]

  • Bernardim, B., et al. (2016). Tyrosine bioconjugation – an emergent alternative. Chemical Society Reviews. [Link]

  • ResearchGate. (n.d.). General method to prepare amino acids benzyl esters. ResearchGate. [Link]

  • Journal for Research in Applied Sciences and Biotechnology. (2024). Peptide-Based Drugs: Development and Therapeutic Applications. JRASB. [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies. [Link]

  • Vantourout, J. C., et al. (2021). Application of High-Throughput Competition Experiments in the Development of Aspartate-Directed Site-Selective Modification of Tyrosine Residues in Peptides. ACS Central Science. [Link]

  • Macmillan Group. (n.d.). Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein transformation. Princeton University. [Link]

  • Digby-Patel, C. (2023). Peptide Characterisation Methods and Impurity Detection. Oxford Global. [Link]

Sources

Navigating the Labyrinth: A Guide to the Selective Deprotection of Cbz-Protected Tyrosine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Utility and Unique Challenges of Cbz-Tyrosine Deprotection

The benzyloxycarbonyl (Cbz or Z) group, a stalwart in peptide synthesis since its introduction by Bergmann and Zervas in the 1930s, remains a cornerstone for amine protection.[1] Its stability across a range of reaction conditions and the variety of methods for its removal make it a versatile tool for synthetic chemists. However, when the Cbz group is tasked with protecting the α-amino group of tyrosine, the inherent reactivity of the phenolic side chain introduces a layer of complexity. The electron-rich aromatic ring of tyrosine is susceptible to modification under certain deprotection conditions, necessitating a carefully considered strategy to ensure the integrity of the final product.[2][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the methodologies for the deprotection of Cbz-tyrosine derivatives. We will delve into the mechanistic underpinnings of the most effective techniques, present field-proven protocols, and offer a comparative analysis to inform your selection of the optimal deprotection strategy. Our focus is on providing not just a set of instructions, but a self-validating system of knowledge grounded in established chemical principles.

Core Deprotection Strategies: A Comparative Overview

The removal of the Cbz group from tyrosine derivatives can be broadly categorized into three main approaches: catalytic hydrogenolysis, acid-mediated cleavage, and milder, alternative chemical methods. The choice of method is dictated by the overall molecular architecture, particularly the presence of other sensitive or reducible functional groups.

Catalytic Hydrogenolysis: The Workhorse of Cbz Deprotection

Catalytic hydrogenolysis is the most widely employed method for Cbz group removal due to its mild, neutral pH conditions and the clean nature of its byproducts—toluene and carbon dioxide.[1] The reaction proceeds via the cleavage of the benzylic C-O bond, which releases an unstable carbamic acid intermediate that spontaneously decarboxylates to yield the free amine.[1]

G cluster_mech Catalytic Hydrogenolysis of Cbz-Tyrosine A Cbz-Tyr-R C Adsorbed Cbz-Tyr-R A->C Adsorption B Pd/C Catalyst Surface B->C E Adsorbed H atoms B->E F [Transition State] C->F D H₂ Gas D->E Dissociation E->F Hydrogenolysis G Carbamic Acid Intermediate + Toluene F->G C-O Bond Cleavage H Free Amine (H₂N-Tyr-R) + CO₂ G->H Spontaneous Decarboxylation

Caption: General workflow for Cbz deprotection via catalytic hydrogenolysis.

A significant advantage of this method is its orthogonality to many other protecting groups, such as Boc and Fmoc, under specific conditions. However, a major limitation is its incompatibility with other reducible functional groups, including alkenes, alkynes, nitro groups, and aryl halides.[4]

Catalytic Transfer Hydrogenation (CTH): A Safer Alternative

To circumvent the safety concerns associated with hydrogen gas, catalytic transfer hydrogenation (CTH) has emerged as a popular and effective alternative. This method utilizes a hydrogen donor in the presence of a palladium catalyst.[4] Ammonium formate is a commonly used and efficient hydrogen donor for this purpose.[5]

Materials:

  • Cbz-L-Tyrosine (1.0 equivalent)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Ammonium Formate (3-5 equivalents)

  • Methanol or Ethanol

  • Celite®

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the Cbz-L-tyrosine in methanol or ethanol.

  • Reagent Addition: To the stirred solution, carefully add 10% Pd/C, followed by the addition of ammonium formate.

  • Reaction: Stir the mixture at room temperature. The reaction can be gently heated to increase the rate if necessary.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Combine the filtrate and washings and concentrate under reduced pressure. Perform an aqueous work-up, and extract the product with a suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected L-tyrosine.

Acid-Mediated Cleavage: A Necessary Alternative

For substrates containing functionalities sensitive to hydrogenation, acid-mediated cleavage provides a robust alternative.[6] The most common reagent for this purpose is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[6]

The mechanism involves the protonation of the carbamate oxygen, followed by a nucleophilic attack by the bromide ion at the benzylic carbon, leading to the cleavage of the C-O bond and the formation of a carbamic acid, which then decarboxylates.

The Challenge of Tyrosine's Phenolic Ring: O- to C-Benzyl Migration

A significant side reaction during the acidic deprotection of Cbz-tyrosine is the acid-catalyzed O- to C-migration of the benzyl group.[7] The benzyl cation generated during the cleavage can act as an electrophile and attack the electron-rich phenolic ring of tyrosine, leading to the formation of 3-benzyltyrosine as a byproduct.[8]

G cluster_side_reaction Side Reaction: O- to C-Benzyl Migration A Cbz-Tyr(OH)-R C Protonated Cbz-Tyr A->C Protonation B H⁺ B->C D Benzyl Cation (Bn⁺) C->D Cleavage E Free Amine (H₂N-Tyr(OH)-R) C->E Desired Deprotection F 3-Benzyltyrosine byproduct D->F Electrophilic Attack on Tyrosine Ring E->F

Caption: The formation of 3-benzyltyrosine as a side reaction.

To suppress this unwanted side reaction, the use of "scavengers" is crucial. Scavengers are nucleophilic species added to the reaction mixture to trap the liberated benzyl cations before they can alkylate the tyrosine ring. Common scavengers include phenol, cresol, and thioanisole.[7][9]

Materials:

  • Cbz-L-Tyrosine (1.0 equivalent)

  • 33% HBr in Acetic Acid

  • Glacial Acetic Acid

  • Phenol or Anisole (as scavenger)

Procedure:

  • Dissolution: Dissolve the Cbz-L-tyrosine in glacial acetic acid containing a scavenger such as phenol or anisole.

  • Reagent Addition: Cool the solution in an ice bath and slowly add a solution of 33% HBr in acetic acid.

  • Reaction: Stir the mixture at room temperature for the required duration (typically 2-16 hours), monitoring the reaction by TLC or LC-MS.

  • Work-up: Upon completion, precipitate the product by adding cold diethyl ether.

  • Isolation: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum. Further purification can be achieved by recrystallization or chromatography.

Milder Chemical Methods for Sensitive Substrates

For complex molecules with multiple sensitive functional groups, both catalytic hydrogenolysis and strong acidic cleavage may be unsuitable. In such cases, milder Lewis acid-mediated methods have been developed.

AlCl₃ in Hexafluoroisopropanol (HFIP): A Chemoselective Approach

A combination of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to be a mild and effective reagent for the deprotection of N-Cbz groups.[10][11] This method offers excellent functional group tolerance, including for reducible groups and other benzyl protecting groups (O-Bn and N-Bn), making it a valuable tool for orthogonal deprotection strategies.[11]

Materials:

  • Cbz-L-Tyrosine (1.0 equivalent)

  • Anhydrous Aluminum Chloride (AlCl₃) (3.0 equivalents)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: To a solution of Cbz-L-tyrosine in HFIP, add anhydrous AlCl₃ at room temperature. The reaction mixture may be a suspension.

  • Reaction: Stir the mixture at room temperature for 2-16 hours, monitoring by TLC or UPLC-MS.

  • Work-up: After completion, dilute the reaction mixture with DCM. Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield the deprotected L-tyrosine.[10]

Data Presentation: Comparison of Deprotection Methods for Cbz-L-Tyrosine

MethodReagentsKey AdvantagesPotential Limitations & Side ReactionsTypical Yield
Catalytic Transfer Hydrogenation 10% Pd/C, Ammonium Formate, MeOH/EtOHMild, neutral conditions; clean byproducts; high yields; safer than H₂ gas.Incompatible with reducible groups (e.g., alkynes, alkenes, aryl halides).>95%
Acidic Cleavage 33% HBr in Acetic Acid, Scavengers (e.g., phenol)Effective for substrates intolerant to hydrogenation; relatively fast.Harsh acidic conditions; O- to C-benzyl migration on tyrosine ring; potential for bromination of the tyrosine ring with impure HBr.[12]80-90%
Lewis Acid-Mediated Cleavage AlCl₃, HFIPMild conditions; high chemoselectivity; tolerant of many functional groups, including O-Bn.Requires anhydrous conditions; careful handling of Lewis acid.85-95%

Orthogonal Protection Strategies for the Tyrosine Side Chain

In multi-step syntheses, particularly in peptide chemistry, it is often necessary to protect the phenolic hydroxyl group of tyrosine while the N-terminal Cbz group is removed. This requires an "orthogonal" protecting group for the side chain—one that is stable under the conditions used to remove the N-terminal protecting group.

  • For N-Cbz Deprotection via Hydrogenolysis: A benzyl (Bzl) ether can be used to protect the tyrosine hydroxyl group, as it will be cleaved simultaneously with the N-Cbz group. However, if selective deprotection is desired, a non-hydrogenolytically cleavable group should be chosen.

  • For N-Cbz Deprotection via Acidolysis: The tert-butyl (tBu) ether is a common choice for protecting the tyrosine hydroxyl group in Fmoc-based peptide synthesis. It is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids like TFA, often concurrently with cleavage from the resin.[2] For Boc-based strategies, more acid-stable protecting groups like 2,6-dichlorobenzyl (2,6-Cl₂Bzl) are employed.[2]

  • For Orthogonality to Both Hydrogenolysis and Strong Acid: Protecting groups that are removed under specific, milder conditions, such as the Allyloxycarbonyl (Alloc) group (removed by Pd(0)) or photolabile groups, can be employed for the tyrosine side chain if the N-Cbz is to be removed by hydrogenolysis or acidolysis.[13][14]

Conclusion: A Strategic Approach to Cbz-Tyrosine Deprotection

The successful deprotection of Cbz-tyrosine derivatives is a testament to a well-considered synthetic strategy. While catalytic hydrogenolysis remains the method of choice for its mildness and efficiency, its limitations necessitate the availability of robust alternatives. Acid-mediated cleavage, when coupled with the appropriate use of scavengers, provides a powerful tool for hydrogenolytically sensitive substrates. For highly complex molecules demanding supreme chemoselectivity, milder Lewis acid-mediated methods offer an elegant solution.

By understanding the underlying mechanisms, potential side reactions, and available orthogonal protection strategies, researchers can confidently navigate the challenges of Cbz-tyrosine deprotection and advance their synthetic endeavors in drug discovery and development.

References

  • Bodanszky, M., & Bodanszky, A. (1984). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 23(4), 385-393. Available at: [Link]

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Available at: [Link]

  • Heal, W. P., & Fairbanks, A. J. (2017). Tyrosine-Selective Functionalization for Bio-Orthogonal Cross-Linking of Engineered Protein Hydrogels. Biomacromolecules, 18(3), 937–945. Available at: [Link]

  • Wünsch, E., & Jentsch, J. (1970). U.S. Patent No. 3,538,070. Washington, DC: U.S. Patent and Trademark Office.
  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Houben-Weyl. (2002). Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics.
  • Vinayagam, V., Sadhukhan, S. K., Botla, D. V., Chittem, R. R., Kasu, S. R., & Kumar, T. V. H. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665–5674. Available at: [Link]

  • Ghosh, K., & Lubell, W. D. (2025). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. Available at: [Link]

  • Li, Y., et al. (2026). Copper-Catalyzed C(sp2)–H Thioglycosylation of Tryptophan: Modular Construction of S-Linked Thioglycopeptides. Organic Letters. Available at: [Link]

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. Available at: [Link]

  • Amit, B., Zehavi, U., & Patchornik, A. (1974). A photolabile protecting group for the phenolic hydroxyl function of tyrosine. The Journal of Organic Chemistry, 39(2), 192–196. Available at: [Link]

  • Faier, S., et al. (2009). U.S. Patent No. 7,495,072. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? Available at: [Link]

  • Anwer, M. K., & Spatola, A. F. (1985). Applications of ammonium formate-catalytic transfer hydrogenation. Part V (1). Transfer hydrogenolysis of peptides containing p-chlorophenylalanine as a convenient method for preparation of deuterium labeled peptides. Tetrahedron Letters, 26(11), 1381-1384. Available at: [Link]

  • Sebestik, J., et al. (2016). Rapid acidolysis of benzyl group as a suitable approach for syntheses of peptides naturally produced by oxidative stress and containing 3-nitrotyrosine. Amino Acids, 48(3), 829-837. Available at: [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. Available at: [Link]

  • Gowda, D. C., et al. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research, 2004(1), 66-67. Available at: [Link]

Sources

Application Notes and Protocols for the HPLC Purification of Peptides Synthesized with Cbz-L-Tyrosine Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides is a cornerstone of modern drug discovery and biochemical research. A critical step in obtaining a final product of sufficient purity for downstream applications is the purification of the crude synthetic peptide.[1] This guide provides a detailed overview and practical protocols for the High-Performance Liquid Chromatography (HPLC) purification of peptides synthesized using Cbz-L-Tyrosine benzyl ester. The presence of the benzyloxycarbonyl (Cbz or Z) protecting group on the N-terminus and the benzyl (Bzl) ester on the C-terminus of a tyrosine residue introduces significant hydrophobicity, posing unique challenges to the purification process.[2][3] Furthermore, the potential presence of triflic acid, a strong acid sometimes used in peptide synthesis, can influence the sample preparation and purification strategy.

This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, empowering researchers to troubleshoot and optimize their purification workflows.

The Challenge: Purifying Highly Hydrophobic Protected Peptides

Peptides incorporating Cbz-L-Tyrosine benzyl ester are characterized by their increased hydrophobicity due to the two aromatic protecting groups.[4][5] This property can lead to several challenges during Reversed-Phase HPLC (RP-HPLC), the standard method for peptide purification:[1]

  • Poor Solubility: The crude peptide may be difficult to dissolve in the aqueous mobile phases typically used for RP-HPLC.[2]

  • Strong Retention: The high hydrophobicity can cause the peptide to bind very strongly to the C18 stationary phase, requiring high concentrations of organic solvent for elution.[6] This can lead to poor peak shape and co-elution with other hydrophobic impurities.

  • Aggregation: Hydrophobic peptides have a tendency to aggregate, which can result in broad peaks and reduced recovery.[7]

  • Protecting Group Instability: While the Cbz group is generally stable to the mildly acidic conditions of RP-HPLC (e.g., 0.1% TFA), prolonged exposure or harsh conditions can lead to its partial cleavage, generating additional impurities.[8]

Core Principles of RP-HPLC for Protected Peptides

RP-HPLC separates molecules based on their hydrophobicity.[9] The stationary phase is nonpolar (e.g., silica modified with C18 alkyl chains), and the mobile phase is a mixture of a polar solvent (typically water) and a less polar organic solvent (typically acetonitrile).[6] Peptides are loaded onto the column in a mobile phase with a high aqueous content, where they bind to the stationary phase. A gradient of increasing organic solvent concentration is then applied to elute the bound peptides, with more hydrophobic peptides eluting at higher organic concentrations.[9]

The use of an ion-pairing agent, most commonly trifluoroacetic acid (TFA), is crucial for good peak shape in peptide separations.[10] TFA forms ion pairs with the charged groups on the peptide, neutralizing them and reducing undesirable interactions with the silica backbone of the stationary phase.[7]

Experimental Workflow for Purification

The overall workflow for the purification of a peptide containing Cbz-L-Tyrosine benzyl ester can be visualized as follows:

G cluster_0 Pre-Purification cluster_1 Purification cluster_2 Post-Purification Crude Crude Peptide Synthesis Product Solubility Solubility Testing & Sample Prep Crude->Solubility Analytical Analytical RP-HPLC Method Development Solubility->Analytical Preparative Preparative RP-HPLC Analytical->Preparative Fraction Fraction Collection Preparative->Fraction Purity Purity Analysis of Fractions Fraction->Purity Pooling Pooling of Pure Fractions Purity->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final Final Purity & Identity Confirmation Lyophilization->Final

Caption: Workflow for HPLC Purification of Protected Peptides.

Detailed Protocols

Part 1: Sample Preparation and Solubility Testing

Rationale: Proper sample preparation is critical for a successful purification. The goal is to dissolve the crude peptide in a solvent that is compatible with the initial mobile phase conditions of the RP-HPLC. Injecting a sample dissolved in a solvent stronger than the initial mobile phase will cause the peptide to elute prematurely with the solvent front, resulting in no separation.[11]

Protocol:

  • Initial Solubility Test: Begin by attempting to dissolve a small amount of the crude peptide (e.g., 1 mg) in 1 mL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). Vortex and sonicate if necessary.

  • Organic Solvent Titration: If the peptide is not soluble, add a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) dropwise until the peptide dissolves.[12] Record the minimum amount of organic solvent required.

  • Final Sample Preparation: For the preparative run, dissolve the crude peptide in the minimum amount of the strong organic solvent identified in step 2. Then, dilute the sample with the initial mobile phase to the largest volume that maintains solubility. The final concentration of the strong organic solvent should be as low as possible.

  • Filtration: Filter the prepared sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[13]

Part 2: Analytical RP-HPLC Method Development

Rationale: An analytical scale separation is first developed to determine the optimal conditions for the preparative scale purification. This allows for rapid screening of different gradients and mobile phases without consuming large amounts of crude material.[10]

Materials:

  • HPLC System: An analytical HPLC system with a UV detector is required.[6]

  • Column: A C18 reversed-phase column is a good starting point. For hydrophobic peptides, a C8 or Phenyl column can also be effective.[6]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Protocol:

  • Initial Gradient: Start with a broad gradient to determine the approximate elution time of the target peptide.

    • Gradient: 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: 214 nm and 280 nm (the Cbz and benzyl groups will absorb at 280 nm).

  • Gradient Optimization: Once the elution time of the target peptide is known, a shallower gradient can be used to improve the resolution between the target peptide and closely eluting impurities.[12]

    • Example: If the peptide elutes at 60% B in the initial gradient, a new gradient of 50% to 70% B over 20 minutes can be tested.

  • Column Temperature: Running the separation at a slightly elevated temperature (e.g., 30-40°C) can improve peak shape and reduce viscosity, especially when using high concentrations of organic solvent.[7][14]

Part 3: Preparative RP-HPLC

Rationale: The optimized conditions from the analytical scale are scaled up for the preparative purification to isolate larger quantities of the target peptide.[15]

Materials:

  • HPLC System: A preparative HPLC system with a fraction collector.

  • Column: A preparative C18 column with the same stationary phase chemistry as the analytical column.

  • Mobile Phases: As optimized in the analytical method development.

Protocol:

  • Column Equilibration: Equilibrate the preparative column with the initial mobile phase composition for at least 5-10 column volumes.

  • Sample Injection: Inject the prepared crude peptide sample. The injection volume will depend on the column size and the concentration of the sample.

  • Gradient Elution: Run the optimized gradient from the analytical method development.

  • Fraction Collection: Collect fractions throughout the elution of the target peptide peak. The size of the fractions will depend on the peak width.

  • Column Wash: After the gradient is complete, wash the column with a high concentration of Mobile Phase B (e.g., 95%) to remove any strongly retained impurities.

Part 4: Post-Purification Analysis and Processing

Rationale: The collected fractions must be analyzed to determine their purity. Pure fractions are then pooled, and the solvent is removed to yield the final purified peptide.

Protocol:

  • Purity Analysis: Analyze a small aliquot of each collected fraction using the optimized analytical RP-HPLC method.

  • Pooling: Combine the fractions that meet the desired purity level (e.g., >95%).

  • Lyophilization: Freeze-dry the pooled fractions to remove the mobile phase and obtain the purified peptide as a fluffy white powder.

  • Final Characterization: Confirm the identity and purity of the final product using analytical techniques such as LC-MS and analytical RP-HPLC.[16]

Data Presentation

Table 1: Recommended HPLC Parameters for a Cbz-Tyrosine(Bzl) Containing Peptide

ParameterAnalytical ScalePreparative ScaleRationale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µmC18 is a good starting point for hydrophobic peptides.[6]
Mobile Phase A 0.1% TFA in Water0.1% TFA in WaterTFA is a standard ion-pairing agent for good peak shape.[10]
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier with low viscosity.
Gradient 50-70% B over 20 min50-70% B over 20 minA shallow gradient improves resolution around the target peptide.[12]
Flow Rate 1.0 mL/min20 mL/minFlow rate is scaled based on the column diameter.
Temperature 40°C40°CElevated temperature can improve peak shape for hydrophobic peptides.[14]
Detection 214 nm & 280 nm214 nm & 280 nmPeptide bonds absorb at 214 nm; aromatic groups absorb at 280 nm.
Injection Volume 10-50 µL1-5 mLDependent on sample concentration and column loading capacity.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Broad or Tailing) Peptide aggregation, secondary interactions with the column, column overload.Dissolve the sample in a small amount of DMSO before diluting, increase the column temperature, reduce the sample load.[7]
No Peptide Elution Peptide is too hydrophobic and irreversibly bound to the column.Try a different stationary phase (e.g., C4 or C8), or a stronger organic modifier in the mobile phase (e.g., isopropanol).[6]
Multiple Peaks for the Target Peptide On-column degradation (e.g., partial loss of Cbz group), presence of diastereomers.Confirm peak identities with mass spectrometry. If degradation is occurring, try a different ion-pairing agent (e.g., formic acid) or a lower temperature.
Low Recovery Peptide precipitation on the column, irreversible adsorption.Ensure the sample is fully dissolved before injection, wash the column with a very strong solvent (e.g., 100% isopropanol) after the run.

Conclusion

The purification of peptides containing Cbz-L-Tyrosine benzyl ester presents a significant, yet manageable, challenge. By understanding the hydrophobic nature of these molecules and systematically optimizing the HPLC conditions, researchers can achieve high purity and recovery. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and professionals in the field of peptide chemistry and drug development.

References

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization.
  • International Journal of Science and Research Archive. (2025, February 24).
  • MtoZ Biolabs. Mechanism of Peptide Purity Analysis.
  • Biosynth. Analytical methods and Quality Control for peptide products.
  • LCGC International. (2023, July 6). Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage.
  • Amino Acid Deriv
  • Reverse-phase HPLC Peptide Purific
  • NIH. Cbz-L-Tyrosine benzyl ester. PubChem.
  • Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.
  • YMC CO., LTD.
  • Exploring the Synthesis and Uses of N-Benzyloxycarbonyl-L-tyrosine Methyl Ester.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Waters Corporation.
  • Request PDF. (2025, August 9). Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups.
  • Benchchem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • PubMed Central. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.).
  • Biotage. (2023, January 31).
  • Nest Group.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –.
  • Biosynth. Protecting Groups in Peptide Synthesis.
  • Khadse, S. (2014, June 4).
  • Separation Science. Troubleshooting Adsorbed Contaminants on HPLC Columns.
  • ResearchGate. (2023, June 9). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Separation Science.
  • Google Patents. WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents.
  • RSC Publishing. (2025, October 23). Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection.
  • PubMed. Cleavage of protected amino acids and peptides from benzyl ester resins by transesterification with potassium cyanide in benzyl alcohol.
  • ChemBK. (2024, April 9). L-Tyrosine benzyl ester.
  • Chem-Impex. Nα-Carbobenzoxy-L-tyrosine-benzyl ester.
  • Chem-Impex. Boc-L-tyrosine benzyl ester.
  • Benchchem. Technical Support Center: Troubleshooting Side Reactions in Peptide Synthesis.
  • PubMed Central.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Bibliomed. Side reactions in peptide synthesis: An overview.
  • Reddit. (2024, October 17).
  • Bachem.
  • HPLC Troubleshooting Guide.
  • OSTI.GOV. (2007, June 4). Studies in Solid Phase Peptide Synthesis: A Personal Perspective.
  • Benchchem. Technical Support Center: HPLC Purification of Peptides Containing BOC-L-Alanine Benzyl Ester.
  • Agilent.

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Introduction: The Strategic Imperative of Protected Amino Acids in Large-Scale Peptide Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the scalable synthesis of peptides utilizing N-α-Carbobenzyloxy-O-benzyl-L-tyrosine as a cornerstone building block.

The synthesis of peptides, particularly on a scale required for therapeutic development and commercial production, is a cornerstone of modern pharmaceutical science. The precise, sequential assembly of amino acids into a defined chain necessitates a robust strategy of chemical protection to prevent unwanted side reactions.[1][2][3] This is achieved through the use of temporary and permanent protecting groups, which selectively mask reactive functionalities on the amino acid backbone and side chains.[1][4] The choice of these protecting groups dictates the overall synthetic strategy, influencing reaction conditions, purification methods, and ultimately, the scalability and economic viability of the process.[5][6]

Among the arsenal of protecting groups developed over the last century, the Carbobenzyloxy (Cbz or Z) group remains a foundational and highly effective tool for the protection of the α-amino terminus.[7][8] Introduced by Bergmann and Zervas, its stability under a wide range of conditions, coupled with well-established methods for its removal, makes it particularly suitable for both solution-phase and certain solid-phase strategies.[8][9] For the synthesis of tyrosine-containing peptides, the phenolic hydroxyl group on the side chain must also be protected to prevent side reactions such as O-acylation. The benzyl (Bzl) ether is a classic and effective protecting group for this purpose, exhibiting stability that is complementary to the N-α-Cbz group.[1][10]

This application note provides a detailed guide for researchers, chemists, and process development scientists on the large-scale synthesis of peptides using the doubly protected derivative, N-α-Cbz-O-Bzl-L-tyrosine (Cbz-Tyr(Bzl)-OH) . We will explore its application in both solution-phase and solid-phase peptide synthesis (SPPS), detailing the underlying chemical principles, providing step-by-step protocols, and discussing the critical considerations for scaling up production. The activation of the carboxylic acid moiety, a critical step for forming the peptide bond, will be a central focus. While the prompt mentions "triflate," this is typically a reagent used for activation rather than an integral part of the amino acid ester itself. We will therefore focus on the in-situ activation of Cbz-Tyr(Bzl)-OH using common, scalable coupling reagents.

The Core Building Block: N-α-Cbz-O-Bzl-L-Tyrosine

The strategic selection of Cbz-Tyr(Bzl)-OH offers several advantages in a synthetic workflow. The Cbz group is stable to the basic and mildly acidic conditions used in various synthetic steps, while the Bzl group on the tyrosine side chain is robust and requires strong acidic conditions, such as treatment with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage.[1][10] This differential stability is the foundation of the Cbz/Bzl (or the related Boc/Bzl) protection strategy.

Key Physicochemical Properties of Cbz-Tyr(Bzl)-OH:

PropertyValue
Molecular Formula C₂₄H₂₃NO₅
Molecular Weight 405.4 g/mol [11]
Appearance White to off-white crystalline powder
Typical Storage 2-8°C, desiccated

The increased crystallinity imparted by the Cbz group can also be a significant advantage, often facilitating the purification of intermediates by crystallization, a highly scalable and cost-effective method.[7]

Caption: Synthesis pathway from L-Tyrosine to the protected Cbz-Tyr(Bzl)-OH building block.

Methodology I: Large-Scale Solution-Phase Peptide Synthesis (LPPS)

Solution-phase synthesis is often the preferred method for the large-scale production of di-, tri-, and shorter peptides due to lower raw material costs (no resin required) and the ability to purify intermediates at each step.

Causality of the LPPS Workflow: The core logic of LPPS is an iterative cycle of coupling and deprotection.[12] An N-protected amino acid is activated and coupled to the free amine of an amino acid ester. The resulting dipeptide ester is then deprotected at the N-terminus, making it ready for the next coupling cycle. Purification after each step is crucial to prevent the accumulation of impurities, which is a significant challenge in large-scale synthesis.

start Peptide Ester (H₂N-AA₂-OR) coupling Peptide Coupling start->coupling protected_peptide Protected Dipeptide (Cbz-AA₁-AA₂-OR) coupling->protected_peptide Formation of Peptide Bond deprotection N-terminal Deprotection (e.g., Hydrogenolysis) protected_peptide->deprotection next_cycle Ready for Next Coupling Cycle (H₂N-AA₁-AA₂-OR) deprotection->next_cycle Removal of Cbz Group activated_aa Activated Cbz-Tyr(Bzl)-OH activated_aa->coupling next_cycle->coupling Iterate for Longer Peptides end Final Peptide next_cycle->end Final Deprotection & Cleavage

Caption: Iterative workflow for Solution-Phase Peptide Synthesis (LPPS).

Protocol: Solution-Phase Coupling of Cbz-Tyr(Bzl)-OH

This protocol describes a representative coupling step to form a dipeptide.

Objective: To couple Cbz-Tyr(Bzl)-OH with a C-terminal amino acid ester (e.g., Glycine methyl ester, H-Gly-OMe).

Materials:

  • Cbz-Tyr(Bzl)-OH

  • H-Gly-OMe·HCl (Glycine methyl ester hydrochloride)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or an alternative coupling reagent (e.g., HATU, HBTU)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), N,N-Dimethylformamide (DMF)

  • Aqueous solutions: 1N HCl, Saturated NaHCO₃, Saturated NaCl (brine)

Procedure:

  • Amine Salt Neutralization: Dissolve H-Gly-OMe·HCl (1.1 equivalents) in DCM. Cool the solution to 0°C in an ice bath. Add TEA (1.1 equivalents) dropwise and stir for 15-20 minutes to liberate the free amine.

  • Carboxylic Acid Activation: In a separate flask, dissolve Cbz-Tyr(Bzl)-OH (1.0 equivalent) and HOBt (1.0 equivalent) in DCM or DMF. Cool to 0°C.

  • Coupling Reaction: Add DCC (1.05 equivalents) dissolved in a minimal amount of DCM to the Cbz-Tyr(Bzl)-OH solution. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 20-30 minutes at 0°C.

  • Peptide Bond Formation: Add the cold solution of free H-Gly-OMe to the activated Cbz-Tyr(Bzl)-OH mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction completion by TLC or HPLC.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and dilute with EtOAc.

    • Wash the organic layer sequentially with 1N HCl (2x), water (1x), saturated NaHCO₃ (2x), and finally with brine (1x).[9][13] This sequence removes unreacted starting materials, excess coupling reagents, and acid/base catalysts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Crystallization: The resulting crude protected dipeptide can often be purified further by crystallization from a suitable solvent system (e.g., EtOAc/hexanes).

Methodology II: Large-Scale Solid-Phase Peptide Synthesis (SPPS)

For longer peptides (>10-15 amino acids), SPPS is the dominant methodology.[14] The peptide is assembled on an insoluble polymer resin, which simplifies the purification process to simple filtration and washing after each reaction step.[2][14]

Causality of the SPPS Workflow: The key principle of SPPS is the immobilization of the C-terminal amino acid onto a solid support.[1] The synthesis proceeds by iteratively deprotecting the N-terminus of the resin-bound peptide and then coupling the next protected amino acid. The use of a large excess of reagents drives the coupling and deprotection reactions to completion.[15] The final step involves cleaving the completed peptide from the resin, typically with simultaneous removal of the side-chain protecting groups.[1]

resin Start: Resin with C-terminal AA deprotection 1. N-α Deprotection (e.g., TFA for Boc) resin->deprotection wash1 2. Washing deprotection->wash1 coupling 3. Coupling of Cbz-Tyr(Bzl)-OH wash1->coupling wash2 4. Washing coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection For next AA cleavage Final Cleavage (e.g., HF, TFMSA) repeat->cleavage Sequence complete peptide Purified Peptide cleavage->peptide

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Protocol: SPPS using a Cbz/Bzl Strategy (Merrifield-type)

This protocol outlines the incorporation of Cbz-Tyr(Bzl)-OH into a growing peptide chain on a Merrifield resin, which is compatible with the Cbz/Bzl protection scheme where final cleavage requires strong acid.

Materials:

  • Merrifield resin pre-loaded with the C-terminal amino acid.

  • Cbz-Tyr(Bzl)-OH

  • Coupling reagents: DCC/HOBt or HATU/DIPEA

  • Deprotection reagent: 33% HBr in acetic acid (for Cbz removal) or TFA (if using a Boc strategy for the N-terminus).

  • Solvents: DCM, DMF, Methanol (MeOH)

  • Neutralization base: 10% DIPEA in DCM.

  • Cleavage cocktail: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole). (EXTREME CAUTION REQUIRED)

Procedure:

  • Resin Swelling: Swell the resin in DCM or DMF in a suitable reaction vessel for 30-60 minutes.[2]

  • N-terminal Deprotection:

    • If the N-terminus is protected with a Cbz group, treat the resin with 33% HBr/AcOH for 30-60 minutes.

    • If using a standard Boc strategy, treat with ~50% TFA in DCM for 20-30 minutes.[2]

    • Filter and wash the resin thoroughly with DCM.

  • Neutralization: Neutralize the resulting ammonium salt by washing the resin with 10% DIPEA in DCM until a neutral pH is achieved (monitored by a colorimetric test like chloranil). Wash again with DCM.

  • Coupling:

    • In a separate flask, pre-activate Cbz-Tyr(Bzl)-OH (3-4 equivalents relative to resin loading) with your chosen coupling reagent (e.g., DCC/HOBt) in DCM/DMF for 15-20 minutes at 0°C.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Monitor coupling completion using a Kaiser test (ninhydrin test). If incomplete, repeat the coupling step.

  • Washing: After complete coupling, filter the resin and wash it extensively with alternating DMF, DCM, and MeOH to remove all excess reagents and byproducts.[1]

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection, thoroughly dry the peptide-resin.

    • Carefully perform the cleavage using anhydrous HF at 0°C for 1-2 hours in specialized HF cleavage apparatus. Anisole is used as a scavenger to protect the deprotected tyrosine side chain and other sensitive residues.

    • After cleavage, the HF is evaporated, and the crude peptide is precipitated and washed with cold diethyl ether.

Comparative Analysis and Scalability Considerations

FeatureSolution-Phase Synthesis (LPPS)Solid-Phase Synthesis (SPPS)
Scalability Highly scalable, especially for short peptides (kg to ton scale).Scalable, but can be limited by resin capacity and cost (g to multi-kg scale).[5]
Purification Intermediates are purified after each step (crystallization, chromatography).Only the final product is purified; relies on driving reactions to completion.
Reagent Usage Stoichiometric or slight excess of reagents used.Large excess of reagents is required to ensure high coupling efficiency.[15]
Typical Application Production of short peptides (<10 AAs), peptide fragments, and complex modified peptides.Production of long peptides (>10 AAs) and automated library synthesis.[16]
Waste Generation Significant solvent waste from extractions and crystallizations.Significant waste from excess reagents and extensive washing steps.
Process Control High control, with characterization possible at every step.Less direct control; relies on indirect monitoring (e.g., Kaiser test).

Purification and Characterization of the Final Peptide

Regardless of the synthetic method, the final crude peptide requires rigorous purification, especially for therapeutic applications.[17][18]

Primary Purification Technique: Preparative RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for peptide purification.[17][19]

General Protocol for Preparative RP-HPLC:

  • Column Selection: Choose a suitable C18 or C8 reversed-phase column with a particle size and pore size appropriate for the peptide. A pore size of 300 Å is often used for larger peptides.[17]

  • Mobile Phase: A typical mobile phase system consists of:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Method Development: First, develop an analytical HPLC method to determine the retention time of the target peptide and the impurity profile.

  • Loading: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile, or a denaturant like guanidine HCl for poorly soluble peptides) and load it onto the equilibrated column.

  • Elution: Elute the peptide using a linear gradient of increasing Solvent B. The gradient is optimized based on the analytical run to ensure good separation between the target peptide and impurities.

  • Fraction Collection: Collect fractions as the peptide elutes, guided by UV absorbance (typically at 220 nm and 280 nm).

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC and/or mass spectrometry. Pool the fractions containing the pure peptide (>95% or desired purity).

  • Lyophilization: Freeze-dry the pooled fractions to obtain the final peptide as a stable, fluffy powder.

Characterization:

  • Identity Confirmation: Mass Spectrometry (ESI-MS or MALDI-TOF) to confirm the molecular weight.

  • Purity Assessment: Analytical RP-HPLC to determine the purity level.

  • Quantity: Amino Acid Analysis (AAA) to confirm composition and provide accurate quantification.

Safety and Handling of Hazardous Reagents

Large-scale peptide synthesis involves numerous hazardous chemicals that require strict safety protocols.[20][21][22] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

ReagentHazard ClassHandling Precautions
Anhydrous Hydrogen Fluoride (HF) Extremely Corrosive, Acutely ToxicSpecialized training and equipment are mandatory. Use in a dedicated, closed-system apparatus made of HF-resistant materials (e.g., Teflon). A calcium gluconate antidote must be readily available.
Trifluoroacetic Acid (TFA) Corrosive, ToxicHighly corrosive to skin and respiratory tract. Handle in a fume hood, avoid inhalation of vapors.
Carbodiimides (e.g., DCC) Sensitizer, ToxicPotent skin sensitizers. Avoid all direct contact. Weigh out in a fume hood.
HBr in Acetic Acid CorrosiveCauses severe burns. Handle with extreme care in a fume hood.
Organic Solvents (DCM, DMF) Volatile, Toxic, FlammableUse in a well-ventilated area, away from ignition sources. DCM is a suspected carcinogen. DMF is a hepatotoxin.

References

  • Kent, S., & Alewood, P. (1993). Fast Boc protocol. Peptide Science.
  • Google Patents. (n.d.). Process for the solid phase synthesis of peptides which contain sulfated tyrosine.
  • PrepChem.com. (n.d.). Synthesis of L-tyrosine benzyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of peptides.
  • Fields, G. B. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Organic Syntheses. (1985). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved from [Link]

  • ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? Retrieved from [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

  • Digital Commons @ Michigan Tech. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. Retrieved from [Link]

  • Journal of Organic Chemistry. (1982). Organic Chemistry of L-Tyrosine. 1.
  • Organic Syntheses. (1974). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 25.8: Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Z-Tyr(Bzl)-OH [16677-29-5]. Retrieved from [Link]

  • Neuland Labs. (2025). From Milligrams to Kilograms: Scaling Up Synthetic Peptides. Retrieved from [Link]

  • National Institutes of Health. (2011). Introduction to Peptide Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • C&EN. (n.d.). Sustainable and scalable approaches to peptide manufacturing. Retrieved from [Link]

  • Digital CSIC. (n.d.). Solid-phase peptide synthesis using N -trityl-amino acids. Retrieved from [Link]

  • Organic Syntheses. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Google Patents. (n.d.). Use of trifluoroacetamide for n-terminal protection.
  • National Institutes of Health. (2018). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Retrieved from [Link]

  • Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab. Retrieved from [Link]

  • Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

  • National Institutes of Health. (2021). SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates. Retrieved from [Link]

  • National Institutes of Health. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Retrieved from [Link]

  • YouTube. (2020). Peptide Purification. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27 : Peptide synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Teknoscienze. (n.d.). Peptide manufacturing scale-up: an emerging biotech prospective. Retrieved from [Link]

  • Tetras. (n.d.). IMPROVING PEPTIDE SYNTHESIS. Retrieved from [Link]

  • Bionow. (2026). Peptide Synthesis Optimisation at Ab Biotechnology. Retrieved from [Link]

  • C&EN. (2025). Step-by-step guide to peptide synthesis and manufacturing: From discovery to production. Retrieved from [Link]

  • Biotage. (2023). How to purify synthetic peptides - what are the options? Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Cbz-L-Tyrosine Benzyl Ester Triflate Coupling

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support center to provide in-depth guidance on optimizing the coupling of Cbz-L-Tyrosine benzyl ester with triflates. This guide is structured to address common challenges and provide scientifically-grounded solutions to researchers, scientists, and drug development professionals.

Introduction

The O-alkylation of tyrosine derivatives is a fundamental transformation in peptide synthesis and drug discovery, enabling the introduction of diverse functionalities. The reaction of Cbz-L-Tyrosine benzyl ester with a triflate is a powerful method for forming ether linkages due to the high reactivity of the triflate leaving group. However, this reactivity can also lead to challenges such as low yield, side reactions, and loss of stereochemical integrity. This guide provides a comprehensive resource for troubleshooting and optimizing this critical coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered during the O-alkylation of Cbz-L-Tyrosine benzyl ester with triflates.

Q1: Why is my reaction yield consistently low?

Low yields can stem from several factors, from suboptimal reaction conditions to degradation of starting materials or products.

  • Incomplete Deprotonation of the Phenol: The phenolic hydroxyl group of tyrosine must be deprotonated to form the reactive phenoxide. If the base is not strong enough or if an insufficient amount is used, the reaction will not proceed to completion.

  • Poor Solubility: The starting materials, particularly the tyrosine derivative and the base, must be sufficiently soluble in the chosen solvent for the reaction to occur efficiently.

  • Side Reactions: Competing reactions, such as N-alkylation or C-alkylation, can consume the starting materials and reduce the yield of the desired O-alkylated product.

  • Steric Hindrance: A bulky triflate reagent may react slowly due to steric hindrance around the phenolic oxygen.

Troubleshooting Steps:

  • Optimize the Base: Switch to a stronger, non-nucleophilic base or use a slight excess to ensure complete deprotonation.

  • Improve Solubility: Choose a solvent that effectively dissolves all reactants. A combination of solvents may sometimes be beneficial.

  • Control Reaction Temperature: While heating can increase the reaction rate, it can also promote side reactions. Experiment with a range of temperatures to find the optimal balance.

  • Consider a More Reactive Electrophile: If steric hindrance is a major issue, a less hindered triflate or an alternative electrophile might be necessary.

Q2: I'm observing a significant amount of N-alkylation. How can I improve O-selectivity?

The nitrogen of the Cbz-protected amine can also act as a nucleophile, leading to the formation of an N-alkylated byproduct.

  • Hard and Soft Acids and Bases (HSAB) Principle: The phenoxide oxygen is a "hard" nucleophile, while the carbamate nitrogen is a "softer" nucleophile. "Hard" electrophiles tend to react preferentially with "hard" nucleophiles. Triflates are considered to have "hard" character, which should favor O-alkylation. However, reaction conditions can influence this selectivity.[1]

  • Solvent Effects: The choice of solvent can influence the relative nucleophilicity of the oxygen and nitrogen atoms.

  • Base Selection: The choice of base can impact the equilibrium between the phenoxide and any deprotonated carbamate species.

Strategies to Promote O-Alkylation:

  • Use a Non-nucleophilic, Hindered Base: Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective for phenolic alkylations.[2][3] They are strong enough to deprotonate the phenol but are less likely to deprotonate the Cbz-protected amine.

  • Employ Polar Aprotic Solvents: Solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices for O-alkylation as they effectively solvate the cation of the base, leaving a more reactive "naked" phenoxide anion, while not significantly increasing the nucleophilicity of the nitrogen.[4][5]

  • Lower the Reaction Temperature: N-alkylation often has a higher activation energy than O-alkylation. Running the reaction at a lower temperature can favor the formation of the O-alkylated product.

Q3: How can I be sure I've formed the O-alkylated product and not the N- or C-alkylated isomer?

Careful analysis of the product mixture is crucial to confirm the regioselectivity of the reaction.

  • Thin-Layer Chromatography (TLC): O-alkylated and N-alkylated products will likely have different polarities and thus different Rf values on a TLC plate. The O-alkylated product is typically less polar than the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the phenolic -OH proton signal is a key indicator of O-alkylation. The chemical shifts of the protons on the alkyl group attached to the oxygen will be different from those attached to the nitrogen.

    • ¹³C NMR: The chemical shift of the carbon attached to the oxygen or nitrogen will be significantly different in the isomers.

    • 2D NMR (HMBC, HSQC): These techniques can definitively establish the connectivity between the alkyl group and the oxygen or nitrogen atom.[6][7]

  • Mass Spectrometry (MS): While MS will confirm the addition of the alkyl group, it generally cannot distinguish between isomers. Fragmentation patterns may offer clues, but NMR is the definitive method.

Q4: I'm concerned about racemization at the chiral center. What precautions should I take?

The α-proton of the amino acid ester is susceptible to abstraction under basic conditions, which can lead to racemization.[8][9]

  • Base Strength and Steric Hindrance: Stronger, less hindered bases are more likely to cause racemization.

  • Reaction Temperature: Higher temperatures can increase the rate of enolization and subsequent racemization.

  • Reaction Time: Prolonged exposure to basic conditions increases the risk of racemization.

Measures to Prevent Racemization:

  • Use a Mild, Hindered Base: A base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine may be a better choice than stronger, less hindered bases if racemization is a concern.[8]

  • Maintain Low Reaction Temperatures: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Monitor the Reaction Closely: Follow the reaction progress by TLC or HPLC and quench it as soon as the starting material is consumed to minimize exposure to basic conditions.

  • Alternative Methods: For particularly sensitive substrates, consider alternative methods like the Mitsunobu reaction, which proceeds under milder, neutral conditions.[10][11][12][13]

Q5: Are the Cbz and benzyl ester protecting groups stable under the reaction conditions?

Both the Cbz and benzyl ester protecting groups are generally stable to the mild basic conditions used for O-alkylation.[1][14] However, they can be sensitive to certain reagents and conditions.

  • Strong Bases and High Temperatures: Prolonged exposure to strong bases, especially at elevated temperatures, can lead to cleavage of the benzyl ester via saponification. The Cbz group is more robust to basic conditions but can be cleaved by very strong bases.

  • Hydrogenolysis Conditions: Be aware that if any steps in your synthesis involve catalytic hydrogenation (e.g., with Pd/C and H₂), both the Cbz and benzyl ester groups will be cleaved.[15]

Recommendations for Protecting Group Stability:

  • Use Mild Bases: Stick to bases like K₂CO₃, Cs₂CO₃, or DIPEA.

  • Moderate Temperatures: Avoid excessive heating. Room temperature or slightly elevated temperatures (e.g., 40-50 °C) are often sufficient.

  • Avoid Nucleophilic Bases: Strong nucleophilic bases can attack the ester carbonyl.

Experimental Protocols

Recommended Starting Protocol for O-Alkylation

This protocol provides a good starting point for the O-alkylation of Cbz-L-Tyrosine benzyl ester with an alkyl triflate.

Materials:

  • Cbz-L-Tyrosine benzyl ester

  • Alkyl triflate

  • Cesium carbonate (Cs₂CO₃), finely ground and dried

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Cbz-L-Tyrosine benzyl ester (1.0 eq) and anhydrous DMF.

  • Add cesium carbonate (1.5 eq) to the solution and stir the suspension at room temperature for 30 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the alkyl triflate (1.1 eq) in a small amount of anhydrous DMF dropwise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Protocol: Test for N- vs. O-Alkylation

If you suspect N-alkylation is occurring, this small-scale experiment with a stronger, more hindered base can help confirm your hypothesis.

  • Set up two small-scale reactions in parallel following the protocol above.

  • In one reaction, use Cs₂CO₃ as the base.

  • In the second reaction, use a stronger, more hindered base like potassium tert-butoxide (t-BuOK) (1.5 eq).

  • Run both reactions for the same amount of time and analyze the crude reaction mixtures by ¹H NMR and LC-MS.

  • A significant increase in a new, slightly more polar product in the t-BuOK reaction is indicative of N-alkylation.

Data Presentation

Table 1: Comparison of Common Bases for O-Alkylation

BasepKa of Conjugate AcidTypical Solvent(s)Key Characteristics
K₂CO₃ ~10.3DMF, AcetoneMild, inexpensive, and commonly used for phenol alkylations.
Cs₂CO₃ ~10.3DMF, AcetonitrileMore soluble and often more effective than K₂CO₃ due to the "cesium effect".
DIPEA ~10.7DCM, DMFHindered organic base, good for minimizing racemization.
DBU ~13.5DCM, TolueneStrong, non-nucleophilic organic base.
NaH ~36THF, DMFVery strong base, but can lead to side reactions and racemization.

Table 2: Influence of Solvents on Regioselectivity

SolventTypeEffect on O- vs. C-Alkylation
DMF, DMSO Polar AproticStrongly favors O-alkylation by solvating the counter-ion of the base.[4][5]
Acetonitrile Polar AproticGenerally favors O-alkylation.
THF Polar AproticCan be used, but may be less effective at promoting O-alkylation than DMF or DMSO.
Ethanol, Water ProticCan promote C-alkylation by hydrogen bonding to the phenoxide oxygen.[4][16]

Visualizations

Reaction Scheme and Potential Side Products

reaction_overview cluster_start Reactants cluster_products Products start Cbz-L-Tyrosine benzyl ester o_product Desired O-Alkylated Product start->o_product Favored in polar aprotic solvent n_product N-Alkylated Side Product start->n_product Competing reaction c_product C-Alkylated Side Product start->c_product Favored in protic solvent triflate R-OTf base Base racemized Racemized Product o_product->racemized Strong base/ high temp

Caption: Overview of the desired reaction and potential side reactions.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Side Products check_base Is the base appropriate? (e.g., Cs₂CO₃, K₂CO₃) start->check_base check_solvent Is the solvent polar aprotic? (e.g., DMF, DMSO) check_base->check_solvent Yes solution_base Action: Use a milder, non-nucleophilic base (e.g., DIPEA for racemization concerns) check_base->solution_base No check_temp Is the temperature optimized? (Start at RT) check_solvent->check_temp Yes solution_solvent Action: Switch to anhydrous DMF or DMSO check_solvent->solution_solvent No check_racemization Is racemization occurring? (Check optical rotation or chiral HPLC) check_temp->check_racemization Yes solution_temp Action: Lower the reaction temperature check_temp->solution_temp No check_purity Are starting materials pure and dry? check_racemization->check_purity No solution_racemization Action: Use milder base, lower temp, or consider Mitsunobu reaction check_racemization->solution_racemization Yes check_purity->start No solution_purity Action: Purify and dry all reagents and solvents check_purity->solution_purity Yes

Caption: A decision tree for troubleshooting common issues.

References

Sources

Preventing racemization with Cbz-L-Tyrosine benzyl ester triflate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling N-Cbz-L-Tyrosine-O-benzyl ester and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the unique reactivity of tyrosine's phenolic hydroxyl group. Specifically, we will address the critical challenge of preventing racemization at the α-carbon during the synthesis and subsequent reactions of its triflate derivative.

Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

Q1: What is Cbz-L-Tyrosine benzyl ester triflate and why is it used?

Cbz-L-Tyrosine benzyl ester is a doubly protected amino acid, with the amine shielded by a carboxybenzyl (Cbz) group and the carboxylic acid protected as a benzyl (Bzl) ester.[1][2] The "triflate" derivative refers to the product formed when the phenolic hydroxyl group on the tyrosine side chain is converted into a trifluoromethanesulfonate (-OTf) group.

This transformation is strategically important because it converts the hydroxyl group, which is a poor leaving group, into a triflate, which is an excellent leaving group. This "activation" opens the door for a wide range of C-C and C-N bond-forming reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions, directly on the tyrosine side chain.[3] This allows for the synthesis of complex, non-canonical amino acids for incorporation into peptides or as standalone chiral building blocks.[4]

Q2: What is the primary mechanism of racemization for these derivatives?

Racemization in N-protected amino acid esters occurs at the chiral α-carbon. The process is initiated by the abstraction of the α-proton by a base. This deprotonation forms a planar carbanion or enolate intermediate.[5] Reprotonation of this flat intermediate can occur from either face with roughly equal probability, leading to a mixture of both L- and D-enantiomers (a racemic mixture).[5]

The presence of the ester group on the carboxyl end and the protecting group on the amino end can influence the acidity of this α-proton.[6] Conditions that are strongly basic, involve elevated temperatures, or long reaction times significantly increase the risk of racemization.[7]

Caption: Base-catalyzed racemization of an amino acid ester via a planar enolate intermediate.

Part 2: Troubleshooting Guide

Scenario 1: Racemization During Triflate Formation

Q: I've prepared my this compound, but chiral HPLC analysis shows a significant loss of enantiomeric excess (% ee). What went wrong?

This is a common issue that almost always points to the choice of base and reaction conditions during the triflation step. The goal is to find conditions that are strong enough to deprotonate the phenolic hydroxyl (pKa ~10) but not the α-carbon.

Root Causes & Solutions:

  • Strong or Sterically Unhindered Base: Strong bases like sodium hydroxide or potassium carbonate, and even sterically small organic bases like triethylamine (TEA), can readily abstract the α-proton, causing racemization.[8]

    • Solution: Switch to a sterically hindered, non-nucleophilic base. These bases have bulky substituents that make it difficult for them to approach the α-carbon, while they can still easily deprotonate the more accessible phenolic hydroxyl.

  • Elevated Temperature: The rate of racemization is highly temperature-dependent.[7] Running the reaction at room temperature or higher for extended periods is a primary cause of enantiopurity loss.

    • Solution: Maintain strict temperature control. The triflation reaction should be run at low temperatures, typically starting at -78 °C (dry ice/acetone bath) and allowing it to slowly warm to 0 °C.

  • Prolonged Reaction Time: The longer the substrate is exposed to basic conditions, the greater the opportunity for racemization.

    • Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction immediately. Do not let it stir overnight unnecessarily.

Data Summary: Recommended Bases for Triflation

BasepKa of Conjugate AcidKey CharacteristicsRecommendation for Use
Pyridine ~5.2Common, but can be nucleophilic and is not sterically hindered.Use with caution. Prone to causing racemization; better alternatives exist.
Triethylamine (TEA) ~10.7Stronger base, but small and can cause significant racemization.[8]Not recommended. High risk of racemization.
DIPEA (Hünig's Base) ~10.7Sterically hindered due to isopropyl groups. Non-nucleophilic.Good choice. Offers a balance of basicity and steric bulk.
2,6-Lutidine ~6.7Sterically hindered and sufficiently basic to deprotonate the phenol.Excellent choice. Widely recommended for preventing racemization in sensitive substrates.
Proton Sponge ~12.1Very strong, non-nucleophilic base, but can be difficult to remove.Use for difficult cases. Effective, but purification can be a challenge.
Scenario 2: Racemization During Downstream Reactions

Q: My tyrosine triflate was enantiopure, but the product of my subsequent Suzuki (or other cross-coupling) reaction is racemic. Why?

The conditions required for many modern cross-coupling reactions—often involving strong bases, high temperatures, and long reaction times—are precisely the conditions that promote racemization of the amino acid backbone.[9][10]

Root Causes & Solutions:

  • Harsh Basic Conditions: Many cross-coupling protocols call for strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) which can easily cause epimerization.

    • Solution: Screen milder bases. Organic bases like DIPEA or phosphazene bases can sometimes be effective. For some reactions, fluoride sources (e.g., CsF, TBAF) can be used under milder conditions.

  • High Temperatures: Palladium-catalyzed reactions often require heating to achieve good catalytic turnover. This thermal stress can provide the energy needed to overcome the barrier to deprotonation at the α-carbon.

    • Solution: Invest in ligand and catalyst screening. Modern palladium catalysts with sophisticated phosphine or N-heterocyclic carbene (NHC) ligands can often facilitate cross-coupling at much lower temperatures, sometimes even room temperature. Exploring stereoretentive coupling methods is also a promising avenue.[9][11]

  • Reaction Time: As with the triflation, prolonged exposure to even moderately harsh conditions can lead to cumulative loss of stereointegrity.

    • Solution: Optimize for speed. Use microwave-assisted synthesis to rapidly heat reactions to the target temperature for short periods, which can often reduce total exposure time and minimize racemization.[12]

Part 3: Key Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is optimized to minimize racemization.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Cbz-L-Tyrosine benzyl ester (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add 2,6-lutidine (1.2 eq) dropwise via syringe. Stir for 10 minutes.

  • Triflation: Add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq) dropwise over 15 minutes. The solution may change color.

  • Reaction: Stir the reaction at -78 °C for 30 minutes, then transfer the flask to an ice bath (0 °C) and stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC (staining with KMnO₄).

  • Quench: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Workup: Dilute with DCM and transfer to a separatory funnel. Wash sequentially with cold 1M HCl, water, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature (<30 °C).

  • Purification: Purify immediately by flash column chromatography on silica gel.

Protocol 2: Workflow for Enantiomeric Excess (% ee) Determination

Accurate measurement of enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard method.[13][14]

Caption: Standard workflow for determining enantiomeric excess (% ee) by Chiral HPLC.

Key Considerations for Chiral HPLC Method Development: [15][16]

  • Column Selection: Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often the first choice for amino acid derivatives.

  • Mobile Phase: Start with a simple mobile phase like Hexane/Isopropanol (IPA) or Hexane/Ethanol. Vary the percentage of the alcohol to optimize resolution.

  • Additives: Sometimes, adding a small amount of an acid (like trifluoroacetic acid, TFA) or a base (like diethylamine, DEA) can dramatically improve peak shape and resolution.

By understanding the mechanisms of racemization and applying these targeted troubleshooting strategies and protocols, you can confidently navigate the synthesis and application of this compound while preserving its critical stereochemical integrity.

References

  • N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Science Publishing. [Link]

  • Taber, D. F., et al. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325. [Link]

  • Li, X., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5237. [Link]

  • Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry. [Link]

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

  • Chemically fuelled deracemization of amino acids. [Link]

  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation.com. [Link]

  • Method for the Racemization of Optically Active Amino Acids. Sciencemadness.org. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Leon, B., et al. (2025). Stereoretentive radical cross-coupling. Nature, 642(8066), 85-91. [Link]

  • Stereoretentive Radical Cross-Coupling. ChemRxiv. [Link]

  • Li, X., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. [Link]

  • Understanding ring-closing and racemization to prepare α-amino acid NCA and NTA monomers: a DFT study. RSC Publishing. [Link]

  • Jung, M. E., & Rohloff, J. C. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(24), 4909-4913. [Link]

  • Stereoretentive Radical Cross-Coupling. ChemRxiv. [Link]

  • ENZYMATIC SYNTHESIS OF MULTILABELED L-TYROSINE. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Recent advances in biocatalytic derivatization of L-tyrosine. ResearchGate. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 64(3), 317-326. [Link]

  • Tyrosine. Wikipedia. [Link]

  • Kumar, A., et al. (2016). Tyrosine-derived stimuli responsive, fluorescent amino acids. RSC Advances, 6(76), 72412-72416. [Link]

  • Ban, H., et al. (2013). Facile and stabile linkages through tyrosine: bioconjugation strategies with the tyrosine-click reaction. Bioconjugate Chemistry, 24(4), 520-532. [Link]

  • Ilisz, I., et al. (2006). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. Journal of Separation Science, 29(10), 1305-1327. [Link]

  • Tyrosine Bioconjugation with Hypervalent Iodine. ChemRxiv. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions of Activated Tyrosine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Cbz-L-Tyrosine Benzyl Ester Triflate in Peptide Synthesis

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with highly activated amino acid derivatives. Our focus today is on a particularly reactive building block: This compound . While its activation offers unique synthetic possibilities, it also presents significant challenges in standard peptide synthesis protocols. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of organic chemistry and extensive field experience.

Part 1: Core Concepts - Understanding the Inherent Reactivity

Before troubleshooting, it is crucial to understand the chemical nature of the molecule . The structure of this compound contains three key features that dictate its reactivity profile in a peptide synthesis environment.

Q1: What is this compound, and why is it so reactive?

Answer: this compound is a derivative of L-Tyrosine where the three primary functional groups are modified:

  • N-terminus: Protected by a Carboxybenzyl (Cbz or Z) group. This is a standard protecting group, typically removed by catalytic hydrogenolysis or strong acids.[1]

  • C-terminus: Protected as a Benzyl (Bzl) ester. This group is also commonly removed by hydrogenolysis.[2]

  • Side-Chain Hydroxyl: This is the critical point of activation. The phenolic hydroxyl group of Tyrosine is converted into a trifluoromethanesulfonate ester, or "triflate" (-OTf).

The triflate group is one of the best leaving groups known in organic chemistry. This is because its negative charge is highly stabilized through resonance across the three oxygen atoms and the powerful inductive effect of the trifluoromethyl group. This extreme reactivity makes the Tyrosine side chain susceptible to a host of side reactions not typically encountered with standard protected Tyrosine derivatives like Fmoc-Tyr(tBu)-OH.[2][3]

Caption: Key reactive sites on the this compound molecule.

Part 2: Troubleshooting Guide - Diagnosis and Mitigation of Side Reactions

This section addresses specific experimental problems you may encounter. Each answer provides a probable cause rooted in the molecule's reactivity and offers actionable solutions.

Q2: My final peptide has an unexpected mass addition of approximately +130 Da, and it's resistant to cleavage. What is the likely cause?

Answer:

  • Problem: You are observing a significant and stable mass increase on your peptide, localized to the Tyrosine residue.

  • Probable Cause: C-Alkylation via Friedel-Crafts Reaction. This is one of the most common side reactions involving Tyrosine.[4] During the synthesis, particularly during the acidic deprotection of other amino acids (like Boc groups) or the final cleavage from the resin, carbocations are generated. The electron-rich aromatic ring of the Tyrosine side chain can act as a nucleophile and attack these carbocations. The triflate group is strongly electron-withdrawing, which deactivates the ring, but this effect may not be sufficient to prevent the reaction entirely, especially if the triflate is prematurely cleaved. A common source of alkylation is the benzyl cation from the Cbz or Bzl protecting groups, leading to the formation of 3-benzyltyrosine, which corresponds to a mass increase of +90 Da.[4] Additions from resin linkers or other scavengers are also possible. The +130 Da could correspond to an adduct from a scavenger or another protecting group fragment.

  • Proposed Solutions & Protocol:

    • Use Optimized Scavenger Cocktails: Scavengers are designed to "quench" reactive carbocations before they can modify your peptide. For peptides containing sensitive residues like Trp, Met, or Tyr, a robust scavenger cocktail is essential.

    • Switch to a More Stable Protecting Group: The fundamental issue is the reactivity of the Tyrosine side chain. For routine synthesis, using a standard derivative like Fmoc-Tyr(tBu)-OH (for Fmoc-SPPS) or Boc-Tyr(2-BrZ)-OH (for Boc-SPPS) is highly recommended.[2] The tert-butyl (tBu) ether is stable during synthesis and is cleanly removed during the final TFA cleavage.

Protocol 1: Standard Scavenger Cleavage for Tyrosine-Containing Peptides
StepActionDetails & Rationale
1Prepare Cleavage CocktailMix Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and Water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio. Rationale: TIS is a highly effective carbocation scavenger. Water helps to hydrolyze cleaved protecting groups.
2Resin TreatmentAdd the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).
3IncubationGently agitate the mixture at room temperature for 2-3 hours. Rationale: This duration is typically sufficient for complete deprotection and cleavage without excessive side reactions.
4Peptide PrecipitationFilter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
5PurificationCentrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Proceed to HPLC purification.

Q3: My mass spectrometry data shows evidence of peptide branching or dimerization. How is this happening?

Answer:

  • Problem: HPLC analysis shows high molecular weight species, and MS/MS sequencing suggests that peptide chains are cross-linked at the Tyrosine residue.

  • Probable Cause: Intermolecular Side-Chain N-Arylation. The triflate-activated Tyrosine is an electrophile. The most potent nucleophile present during a coupling cycle (after deprotection) is the N-terminal amine of the growing peptide chain on the resin. The side chain of one peptide can react with the N-terminus of a neighboring peptide, forming a stable diaryl ether or C-N bond, leading to irreversible branching and dimerization.

  • Proposed Solutions:

    • Reduce Resin Loading: Lowering the substitution level of the resin increases the average distance between peptide chains, statistically reducing the probability of intermolecular reactions.

    • Use Pre-activated Amino Acids: Ensure that the incoming activated amino acid is present in a sufficient excess and allowed to couple immediately after the N-terminal Fmoc/Boc group is removed. This kinetically favors the desired peptide bond formation over the slower intermolecular side reaction.

    • Re-evaluate Reagent Choice: This side reaction is a direct consequence of the hyper-reactive nature of the Tyr(OTf) residue. It is a strong indicator that this specific derivative is unsuitable for the target sequence under standard SPPS conditions.

G Figure 2: Intermolecular N-Arylation Side Reaction node_A Peptide Chain 1 -Tyr(OTf)- node_C Dimerized/Branched Peptide -Tyr-(N-AA)- node_A->node_C Nucleophilic Attack by N-terminus node_B Peptide Chain 2 H2N-AA- node_B->node_C Forms Stable C-N Bond

Caption: Schematic of peptide branching via N-arylation at the activated Tyr residue.

Q4: I am observing premature cleavage of my Cbz and Benzyl ester protecting groups during the synthesis cycles. What could be the cause?

Answer:

  • Problem: Mass analysis of samples taken during the synthesis shows partial or complete loss of the N-terminal Cbz group or C-terminal Benzyl ester.

  • Probable Cause: In-situ Acid Generation. The triflate ester, while a good leaving group, can also be susceptible to hydrolysis, especially if trace amounts of water are present in the solvents (e.g., DMF). Hydrolysis of the Tyr-OTf bond liberates triflic acid (CF₃SO₃H), which is one of the strongest known organic acids. The localized generation of this potent acid can be sufficient to cleave other acid-labile groups. While Cbz and Benzyl ester groups are primarily cleaved by hydrogenolysis, they do have some sensitivity to very strong acids.[5]

  • Proposed Solutions:

    • Ensure Anhydrous Conditions: Use high-quality, anhydrous grade DMF and other solvents. Store all reagents under an inert atmosphere (Argon or Nitrogen).

    • Incorporate a Non-Nucleophilic Base: Adding a hindered, non-nucleophilic base like 2,4,6-collidine or diisopropylethylamine (DIEA) to the coupling reaction can help neutralize any acid generated in situ without interfering with the coupling itself.

    • Adopt an Orthogonal Protection Strategy: The most robust solution is to use a protection scheme where the side-chain and backbone protecting groups are completely orthogonal. The standard Fmoc/tBu strategy is ideal, as the Fmoc group is removed by a base (piperidine) and the tBu group by acid (TFA), eliminating any chance of cross-reactivity.[2]

Part 3: FAQs - Best Practices and Recommended Alternatives

Q5: Is this compound a suitable building block for routine Solid-Phase Peptide Synthesis (SPPS)?

Answer: For the vast majority of applications, no . Its extreme reactivity makes it highly prone to the side reactions detailed above, leading to low yields and complex purifications. This reagent is best considered a specialty tool for specific post-synthesis modifications. For instance, a fully assembled peptide containing a protected Tyr-OH residue could be deprotected and then converted to the triflate on-resin for a subsequent step, such as a palladium-catalyzed cross-coupling reaction to install a non-natural side chain. For standard peptide elongation, conventional and more stable derivatives are far superior.

Q6: What are the industry-standard protected Tyrosine derivatives for SPPS?

Answer: The choice of protecting group depends entirely on whether you are using a Boc-based or Fmoc-based synthesis strategy. The following table summarizes the most reliable options.

DerivativeSynthesis StrategySide-Chain ProtectionDeprotection ConditionsKey Advantages
Fmoc-Tyr(tBu)-OH Fmoc/tButert-Butyl (tBu) etherTFA (during final cleavage)High stability to base (piperidine); clean deprotection; industry standard for Fmoc-SPPS.[2]
Boc-Tyr(2-BrZ)-OH Boc/Bzl2-Bromobenzyloxycarbonyl (2-BrZ)Strong Acid (HF)Increased acid stability compared to Bzl, reducing premature deprotection during Boc removal with TFA.[4]
Boc-Tyr(Bzl)-OH Boc/BzlBenzyl (Bzl) etherStrong Acid (HF)A common choice, but can be partially labile to repeated TFA treatments, potentially leading to alkylation side reactions.[2][4]

Q7: How can I definitively identify which Tyrosine side reaction is occurring in my experiment?

Answer: High-Resolution Mass Spectrometry (HRMS) is your most powerful diagnostic tool.

  • Analyze the Crude Product: Obtain a precise mass of your main peak and any major impurity peaks.

  • Calculate Mass Differences: Compare the observed mass of the impurity to the expected mass of your target peptide.

    • Δ ≈ +90.05 Da: Suggests benzylation of the Tyrosine ring.

    • Δ ≈ +56.06 Da: Suggests tert-butylation of the Tyrosine ring.

    • Δ ≈ +79.96 Da: Suggests O-sulfonation, a potential (though less common) hydrolysis/rearrangement product from the triflate.[6]

  • Perform Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity peak will allow you to sequence the peptide. The fragmentation pattern will reveal a mass modification specifically on the Tyrosine residue, confirming the site of the side reaction.

References

  • QYAOBIO. (n.d.). Peptide Sulphation - Sulfated Peptides. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. Retrieved from [Link]

  • Han, Y., et al. (2017). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. PubMed Central. Retrieved from [Link]

  • Han, Y., et al. (2017). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc-Based Solid-Phase Strategy. PubMed. Retrieved from [Link]

  • Bio-Synthesis Inc. (2015). Sulfated Tyrosine Peptides or Sulfotyrosine Peptide. Retrieved from [Link]

  • Bio-Synthesis Inc. (2015). What is protein tyrosine O sulfation. Retrieved from [Link]

  • Yamashiro, D., & Li, C. H. (1973). Protection of tyrosine in solid-phase peptide synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Bodanszky, M., et al. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

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Technical Support Center: Cbz-L-Tyrosine Benzyl Ester Triflate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing the synthesis of Cbz-L-Tyrosine benzyl ester triflate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate for applications such as palladium-catalyzed cross-coupling reactions.[1] Achieving high yields in this transformation can be challenging due to the high reactivity of the reagents and the sensitivity of the starting materials. This guide provides in-depth troubleshooting, frequently asked questions, and a detailed experimental protocol to help you navigate these challenges and consistently achieve high-yield outcomes.

Troubleshooting Guide: Common Issues and Solutions

Low yields and impure products are common frustrations in triflation reactions. The following table outlines frequent problems, their underlying scientific causes, and field-proven solutions to get your reaction back on track.

Problem Encountered Potential Cause(s) Solution & Scientific Rationale
Very low or no product formation; starting material remains. 1. Deactivated Triflic Anhydride: Triflic anhydride (Tf₂O) is extremely hygroscopic and reacts rapidly with moisture to form triflic acid, rendering it ineffective for triflation.[2]1. Use fresh, high-purity Tf₂O. Purchase from a reliable supplier and use from a freshly opened bottle or ampule. If the anhydride appears discolored (yellow/brown), its quality is suspect. Perform the reaction under a strictly inert atmosphere (dry Nitrogen or Argon).
2. Inadequate Base: The base may not be strong enough to deprotonate the phenolic hydroxyl group, or it may be protonated by adventitious acid.2. Ensure base purity and stoichiometry. Use a freshly distilled, dry, non-nucleophilic base like 2,6-lutidine or pyridine.[3][4] Use at least 1.1-1.5 equivalents to scavenge the triflic acid byproduct formed during the reaction.
3. Reaction Temperature Too High: While counterintuitive, adding reagents at a higher temperature can sometimes lead to rapid, uncontrolled side reactions that consume starting materials without forming the desired product.3. Maintain low temperatures during addition. The reaction is exothermic. Cool the reaction vessel to -10 °C or 0 °C before the dropwise addition of triflic anhydride to control the reaction rate and minimize decomposition.[5]
Formation of multiple, inseparable side products. 1. Nucleophilic Base: If the base is not sterically hindered (e.g., triethylamine, pyridine in some cases), it can be acylated by triflic anhydride, leading to complex reaction mixtures.[6]1. Use a sterically hindered, non-nucleophilic base. 2,6-Lutidine is an excellent choice as its steric bulk prevents it from reacting with Tf₂O, allowing it to function solely as a proton scavenger.
2. "Umpolung" Reactivity: In the presence of certain bases and N-oxides, the electrophilic character of the activated amide can be transferred to the alpha-carbon, leading to unexpected C-C couplings.2. Strictly control reaction components. Avoid additives unless their effect is known. Stick to the core reagents: substrate, Tf₂O, a suitable base, and an anhydrous aprotic solvent.[7]
3. Moisture Contamination: Water in the solvent or on glassware leads to the formation of triflic acid, which can catalyze undesired side reactions or degradation of the protected amino acid.3. Employ rigorous anhydrous techniques. Use freshly distilled anhydrous solvent (e.g., Dichloromethane). Flame-dry all glassware under vacuum and cool under an inert atmosphere before use.
Product appears to degrade during workup or purification. 1. Hydrolysis of Triflate Group: The triflate ester is a potent leaving group and can be susceptible to hydrolysis, especially under acidic or basic aqueous conditions during workup.1. Perform a rapid, cold, and neutral workup. Quench the reaction with cold, saturated aqueous NaHCO₃ or water. Keep all aqueous washes brief and cold. Avoid strong acids or bases during extraction.
2. Silica Gel-Mediated Decomposition: The slightly acidic nature of standard silica gel can cause degradation of sensitive products during column chromatography.2. Use deactivated silica gel. Neutralize silica gel by flushing the packed column with your eluent containing 1% triethylamine, then re-equilibrate with the pure eluent before loading your sample. Alternatively, use a different stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical in this reaction?

A: The base in a triflation reaction serves a single, crucial purpose: to act as a proton scavenger for the triflic acid (TfOH) generated in situ. The ideal base must be strong enough to deprotonate the phenol but sterically hindered enough to be non-nucleophilic.[3] If the base is nucleophilic (e.g., triethylamine), it can compete with the tyrosine's hydroxyl group and attack the highly electrophilic triflic anhydride. This not only consumes your expensive reagent but also forms complex pyridinium or ammonium triflates that complicate the reaction and purification.[6] 2,6-Lutidine is often the preferred base because its methyl groups shield the nitrogen atom, preventing it from acting as a nucleophile while allowing it to function effectively as a proton acceptor.

Q2: My triflic anhydride is slightly yellow/brown. Can I still use it?

A: It is strongly advised not to. Triflic anhydride is colorless when pure. A yellow or brown coloration indicates decomposition, likely due to slow hydrolysis from atmospheric moisture, which produces triflic acid and polymeric byproducts.[8] Using compromised anhydride will introduce excess acid and unknown impurities into your reaction, drastically reducing the yield and making purification significantly more difficult. For consistent and high-yielding results, always use fresh, colorless triflic anhydride from a reputable source.[2]

Q3: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most effective method. Before starting, determine a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes) that gives good separation between your starting material (Cbz-L-Tyr-OBn) and the expected product. The product, being less polar, should have a higher Rf value than the starting material. Spot the reaction mixture alongside a spot of your starting material. The reaction is complete when the starting material spot has been completely consumed. A typical protocol involves monitoring every 15-30 minutes after the addition of triflic anhydride.[5]

Q4: What are the key considerations for the aqueous workup?

A: The workup must be fast, cold, and as close to neutral as possible to prevent hydrolysis of the sensitive triflate ester.

  • Quenching: Pour the reaction mixture into a vigorously stirring, cold (0 °C) saturated solution of sodium bicarbonate or cold water. This neutralizes the excess triflic acid and quenches any remaining triflic anhydride.

  • Extraction: Promptly extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer sequentially with cold water and then brine to remove water-soluble impurities. Perform these washes quickly to minimize contact time with the aqueous phase.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C).

Q5: Are there any alternatives to triflic anhydride for this transformation?

A: Yes, while triflic anhydride is the most common and reactive agent, other reagents can be used, though they often require different conditions. N-Phenyl-bis(trifluoromethanesulfonimide), or PhN(Tf)₂, is a crystalline solid that is much easier to handle than fuming triflic anhydride and is less sensitive to moisture.[9] Reactions with PhN(Tf)₂ are generally slower and may require higher temperatures or a stronger base, but it can be an excellent alternative for sensitive substrates where the high reactivity of Tf₂O is problematic.[3]

Diagram of Reaction Workflow and Potential Pitfalls

The following diagram illustrates the desired reaction pathway and highlights critical points where side reactions or reagent deactivation can occur, leading to reduced yield.

Triflation_Workflow Reaction Pathway and Common Pitfalls cluster_reagents 1. Reagents & Conditions cluster_reaction 2. Reaction cluster_outcome 3. Outcome sub Cbz-L-Tyr-OBn (Starting Material) activated Activated Complex sub->activated Deprotonation by Base tf2o Triflic Anhydride (Tf₂O) tf2o->activated Electrophilic Attack dead_tf2o Inactive TfOH tf2o->dead_tf2o Reacts With base 2,6-Lutidine (Non-nucleophilic Base) base->activated product Cbz-L-Tyr(OTf)-OBn (Desired Product) activated->product Triflate Formation tf_acid TfOH•Base Complex (Byproduct) activated->tf_acid Proton Scavenging hydrolysis Hydrolyzed Product (Starting Material) product->hydrolysis Workup Error (H₂O, Acid/Base) water H₂O (Moisture) water->tf2o

Caption: Cbz-L-Tyrosine Triflation Workflow

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity. Strict anhydrous and inert atmosphere techniques are mandatory.

1. Materials and Reagents:

  • Cbz-L-Tyrosine benzyl ester (ensure >98% purity)

  • Trifluoromethanesulfonic anhydride (Tf₂O, >99%)

  • 2,6-Lutidine (>99%, distilled from CaH₂)

  • Dichloromethane (DCM, anhydrous, <50 ppm H₂O)

  • Ethyl acetate (EtOAc), Hexanes, Saturated aq. NaHCO₃, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

2. Reaction Setup:

  • Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermocouple, a rubber septum, and a nitrogen/argon inlet.

  • Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • Dissolve Cbz-L-Tyrosine benzyl ester (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the resulting solution to -10 °C using an ice/methanol or dry ice/acetone bath.[5]

3. Reagent Addition:

  • To the cooled solution, add 2,6-lutidine (1.5 eq.) dropwise via syringe. Stir for 5 minutes.

  • Slowly add triflic anhydride (1.2 eq.) dropwise via syringe over 15-20 minutes. Crucially, maintain the internal temperature below -5 °C during the entire addition. [5] A slight exothermic reaction is expected.

4. Reaction and Monitoring:

  • Stir the reaction mixture at -10 °C to 0 °C.

  • Monitor the reaction progress by TLC (e.g., 40% EtOAc/Hexanes), checking for the disappearance of the starting material. The reaction is typically complete within 1-2 hours.

5. Workup:

  • Once the reaction is complete, pour the mixture into a separate flask containing a vigorously stirring, ice-cold saturated aqueous solution of NaHCO₃ (equal volume to the DCM used).

  • Allow the mixture to warm to room temperature while stirring for 15 minutes.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer one more time with DCM.

  • Combine the organic layers and wash sequentially with cold 0.5 N HCl (to remove lutidine), cold water, and finally, brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a temperature not exceeding 40 °C.

6. Purification:

  • The resulting crude oil or solid should be purified by flash column chromatography.

  • Use a silica gel column packed with a low-polarity solvent system (e.g., 5% EtOAc/Hexanes).

  • Load the crude product and elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 30%).

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the this compound as a white solid or colorless oil.

References

  • Vertex AI Search. (n.d.). Exploring the Synthesis and Uses of N-Benzyloxycarbonyl-L-tyrosine Methyl Ester. Retrieved January 21, 2026.
  • Wikipedia. (2024). Protecting group. Retrieved January 21, 2026, from [Link]

  • Philosof-Oppenheimer, R., Pecht, I., & Fridkin, M. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 45(2), 116-121. [Link]

  • PrepChem.com. (n.d.). Synthesis of L-tyrosine benzyl ester. Retrieved January 21, 2026, from [Link]

  • Geiger, R., & Konig, W. (1970). U.S. Patent No. 3,538,070. Washington, DC: U.S.
  • Sharpe, S. B., et al. (2020). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. [Link]

  • Sharpe, S. B., et al. (2020). SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates.
  • ResearchGate. (2017). Which exclusive protecting groups should I use for hydroxyl groups in amino acids? Retrieved January 21, 2026, from [Link]

  • ChemBK. (2024). L-Tyrosine benzyl ester. Retrieved January 21, 2026, from [Link]

  • Capitta, F., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. The Journal of Organic Chemistry, 88(20), 14338-14348. [Link]

  • Engelhard, M., & Merrifield, R. B. (1978). Tyrosine protecting groups: minimization of rearrangement to 3-alkyltyrosine during acidolysis. Journal of the American Chemical Society, 100(11), 3559-3563. [Link]

  • ACS Publications. (2026).
  • Denmark, S. E., & Sweis, R. F. (2002). Palladium-Catalyzed Cross-Coupling of Alkenyl- and Arylsilanols with Aryl and Alkenyl Halides and Triflates. Organic Syntheses, 79, 1. [Link]

  • Organic Letters. (2026).
  • Organic Chemistry Portal. (n.d.). Alcohol to Triflate - Common Conditions. Retrieved January 21, 2026, from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Triflate using Tf2O, base. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. PMC.
  • Stang, P. J., & Hanack, M. (2002). U.S. Patent No. 6,469,206. Washington, DC: U.S.
  • Reddit. (2016). Solvent for triflation reaction? Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (n.d.).
  • Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (n.d.). Cbz-L-Tyrosine benzyl ester. PubChem. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (n.d.). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. PMC.
  • Arens, J. F. (1957). U.S. Patent No. 2,793,204. Washington, DC: U.S.
  • ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (n.d.). A facile approach for incorporating tyrosine esters to probe ion-binding sites and backbone hydrogen bonds. PubMed Central.
  • ResearchGate. (2025). Spectroscopic studies of the electrophilic activation of amides with triflic anhydride and pyridine. Retrieved January 21, 2026, from [Link]

  • Kiick, D. M., & Phillips, R. S. (1997). Effects of tyrosine ring fluorination on rates and equilibria of formation of intermediates in the reactions of carbon-carbon lyases. Biochemistry, 36(9), 2533-2539.
  • ResearchGate. (2025). Triflic acid and its derivatives: A family of useful reagents for synthesis. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (n.d.). Optimization of Biotransformation of l-Tyrosine to l-DOPA by Yarrowia lipolytica-NCIM 3472 Using Response Surface Methodology. PMC.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 21, 2026, from [Link]

  • PubMed. (n.d.). Optimization of Biotransformation of l-Tyrosine to l-DOPA by Yarrowia lipolytica-NCIM 3472 Using Response Surface Methodology. Retrieved January 21, 2026, from [Link]

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Cbz-L-Tyrosine benzyl ester triflate stability and storage issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Cbz-L-Tyrosine benzyl ester triflate (CAS 183070-41-9). This guide is designed for researchers, scientists, and drug development professionals to address common stability and storage issues, providing practical troubleshooting advice to ensure the successful application of this versatile building block in your research.

Introduction

This compound is a specialized, enantiomerically pure amino acid derivative used in advanced organic synthesis.[1] Its structure incorporates a benzyloxycarbonyl (Cbz) protecting group on the amine, a benzyl ester on the carboxylic acid, and a highly reactive trifluoromethanesulfonate (triflate) group on the phenolic hydroxyl of the tyrosine side chain. The triflate moiety is an excellent leaving group, making this compound a valuable electrophile for carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-couplings, and for the synthesis of complex, modified peptides.[1]

However, the very feature that makes this reagent so useful—the highly reactive triflate group—also renders it susceptible to degradation if not handled and stored correctly. This guide provides in-depth information on maintaining the integrity of your this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

The primary degradation pathway is hydrolysis of the aryl triflate group. The triflate group is highly susceptible to nucleophilic attack by water (moisture).[2][3] This reaction cleaves the sulfur-oxygen bond, converting the triflate ester back into the corresponding phenol, yielding Nα-Carbobenzoxy-L-tyrosine-benzyl ester. This degradation is a significant concern as it consumes the active reagent and introduces a critical impurity into your reaction. While aryl triflates are generally more stable than their alkyl counterparts, careful exclusion of moisture is paramount.[4][5]

Q2: What are the recommended long-term storage conditions?

For long-term storage, the compound should be kept in a freezer at temperatures of -20°C or lower. It is crucial that the container is tightly sealed to prevent the ingress of atmospheric moisture. Storing the vial inside a secondary container with a desiccant is a highly recommended practice.

Q3: The product arrived at room temperature. Is it still viable?

While long-term storage requires freezer temperatures, short-term exposure to ambient temperatures during shipping is generally acceptable, provided the integrity of the packaging is maintained. The manufacturer typically ships the product in high-quality, sealed containers designed to protect it from atmospheric conditions for the duration of transit. Upon receipt, it is imperative to transfer the product to the recommended freezer storage conditions immediately.

Q4: Can I store the compound in a solution?

Storing this compound in solution is not recommended for any significant length of time. The stability of the compound is greatly reduced in solution, particularly in protic solvents or any solvent that has not been rigorously dried. If you must prepare a stock solution, use a high-purity anhydrous solvent and prepare it immediately before use under an inert atmosphere. Do not store stock solutions.

Q5: How can I assess the purity of my this compound?

The purity of the compound can be assessed using High-Performance Liquid Chromatography (HPLC). The primary impurity to monitor for is the hydrolyzed product, Nα-Carbobenzoxy-L-tyrosine-benzyl ester. A reversed-phase HPLC method with a C18 column and a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) would be a suitable starting point for analysis. The appearance of a new, more polar peak corresponding to the hydrolyzed phenol is indicative of degradation. The purity of the parent compound, Nα-Carbobenzoxy-L-tyrosine-benzyl ester, is often determined by HPLC to be ≥ 99%.[6]

Troubleshooting Guide: Experimental Issues

This section addresses common problems encountered during reactions involving this compound.

Issue 1: Low or No Reaction Yield in Cross-Coupling Reactions

You are performing a Suzuki or Heck coupling reaction, but you observe low conversion of your starting material or a complete failure of the reaction.

  • Likely Cause 1: Reagent Degradation due to Moisture. The most probable cause is the hydrolysis of the triflate group. If the this compound has been inadvertently exposed to moisture, it will have converted to the corresponding phenol. The hydroxyl group of the phenol is not a suitable leaving group for these cross-coupling reactions, thus halting the catalytic cycle.

  • Troubleshooting Protocol:

    • Verify Reagent Integrity: Before starting your reaction, consider running a quick purity check on your reagent via HPLC or ¹H NMR to ensure the triflate group is intact.

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or by oven-drying overnight at >120°C and cooling under a stream of dry inert gas (argon or nitrogen).[7]

    • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents from freshly opened septum-sealed bottles are recommended.

    • Inert Atmosphere: The entire experimental setup, from reagent weighing to the reaction itself, should be conducted under a positive pressure of an inert gas. Techniques involving Schlenk lines or a glove box are essential for handling this sensitive reagent.[7][8]

Issue 2: Inconsistent Results and Formation of a Major Byproduct

Your reaction is proceeding, but you are observing inconsistent yields and the formation of a significant byproduct that corresponds to the mass of the hydrolyzed starting material.

  • Likely Cause: Incremental Degradation During Handling. Even with proper storage, repeated access to the main stock bottle can introduce small amounts of moisture over time, leading to gradual degradation. Each time the bottle is opened, a brief exposure to the lab atmosphere occurs.

  • Troubleshooting Protocol:

    • Aliquot the Reagent: Upon receiving a new bottle of this compound, it is best practice to aliquot the powder into several smaller, single-use vials under an inert atmosphere (e.g., in a glove box). This minimizes the number of times the main stock is exposed to potential contaminants.

    • Proper Syringe/Cannula Technique: When transferring the reagent or solvents, use proper air-free techniques. Ensure the syringe is dry and flush it with inert gas before use. When piercing a septum, do so under a positive pressure of inert gas to prevent atmospheric air from being drawn into the vial.[8]

    • Temperature Equilibration: Before opening a vial that has been stored in the freezer, allow it to warm to room temperature in a desiccator. Opening a cold vial can cause moisture from the air to condense on the cold powder, leading to rapid degradation.

Issue 3: Poor Performance in Solid-Phase Peptide Synthesis (SPPS)

When using the triflate-activated tyrosine derivative for on-resin modifications, you observe a high percentage of failed sequences.

  • Likely Cause 1: Steric Hindrance. The this compound is a sterically bulky building block. Coupling this residue, especially to another bulky amino acid on the resin, can be challenging and may result in incomplete reactions.[9][10]

  • Likely Cause 2: Reagent Instability in SPPS Solvents. Standard SPPS solvents like DMF must be anhydrous. If the solvent contains residual water, the triflate will hydrolyze before it has a chance to react as intended on the solid support.

  • Troubleshooting Protocol:

    • Extend Coupling Times: For sterically hindered couplings, extending the reaction time can help drive the reaction to completion.

    • Use High-Quality Solvents: Always use high-purity, peptide-synthesis-grade anhydrous solvents.

    • Consider Alternative Activation: While the triflate is the reactive site for cross-coupling, if you are using the amino acid in a standard peptide bond formation, ensure your coupling reagents (e.g., HATU, HBTU) are also of high quality and handled under anhydrous conditions.

Data and Protocols

Recommended Storage and Handling Conditions
ParameterRecommendationRationale
Storage Temperature -20°C or below (Freezer)Minimizes the rate of any potential degradation reactions.
Atmosphere Store under a dry, inert atmosphere (Argon or Nitrogen).Prevents hydrolysis by excluding atmospheric moisture.[2]
Container Tightly sealed vial, preferably with a septum-lined cap (e.g., Sure/Seal™).[7][8]Provides a physical barrier against moisture and allows for transfer via syringe under inert gas.
Handling Use a glove box or Schlenk line for all transfers.[7]Ensures an anhydrous and oxygen-free environment during handling.
Dispensing Aliquot into single-use vials. Allow vial to warm to RT before opening.Prevents contamination of the main stock and condensation of moisture on the cold solid.
Protocol: Handling and Dispensing Moisture-Sensitive Solids

This protocol outlines the best practices for handling this compound.

  • Preparation: Place the sealed vial of the reagent, along with any necessary spatulas and weighing boats, into the antechamber of a glove box. If a glove box is not available, prepare a Schlenk line setup. Ensure all glassware to be used has been oven-dried and cooled under vacuum or in a desiccator.

  • Inert Atmosphere: Purge the glove box antechamber according to standard operating procedures. If using a Schlenk line, assemble your flask and flush thoroughly with dry argon or nitrogen.

  • Equilibration: Allow the reagent vial to sit inside the inert atmosphere for at least 20-30 minutes to ensure it has reached the ambient temperature of the glove box or lab.

  • Dispensing: Carefully open the vial and weigh the desired amount of the solid into your reaction vessel or a tared vial. Work efficiently to minimize the time the main stock bottle is open.

  • Sealing: Tightly reseal the main stock bottle immediately after dispensing. If the cap has a septum, consider wrapping the cap and neck with Parafilm® for extra protection before returning it to the freezer.

  • Reaction Setup: Add anhydrous solvent to your reaction vessel containing the weighed reagent under a continuous positive pressure of inert gas.

Visual Guides

Degradation Pathway

Degradation cluster_reactants Reactants cluster_products Products reagent This compound (-OTf) product Nα-Cbz-L-Tyrosine Benzyl Ester (-OH) [DEGRADED] reagent->product Hydrolysis moisture H₂O (Moisture) triflic_acid TfOH (Triflic Acid)

Caption: Primary hydrolysis pathway of this compound.

Troubleshooting Workflow for Low Reaction Yield

Troubleshooting start Low or No Yield Observed check_purity 1. Check Reagent Purity (HPLC, NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure degraded Reagent Degraded. Procure New Stock. Implement Aliquoting. is_pure->degraded No check_conditions 2. Review Reaction Conditions is_pure->check_conditions Yes dry_glassware Is all glassware oven/flame-dried? check_conditions->dry_glassware dry_solvents Are solvents anhydrous and freshly opened/distilled? dry_glassware->dry_solvents Yes fix_glassware Implement rigorous drying protocol. dry_glassware->fix_glassware No inert_atm Was reaction run under positive inert gas pressure? dry_solvents->inert_atm Yes fix_solvents Use new anhydrous solvents. dry_solvents->fix_solvents No fix_atm Improve inert atmosphere technique. inert_atm->fix_atm No success Reaction Success inert_atm->success Yes fix_glassware->check_conditions fix_solvents->check_conditions fix_atm->check_conditions

Caption: Step-by-step workflow for troubleshooting low-yield reactions.

References

  • Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Preservation of Moisture-Sensitive Chemical Reagents. Sigma-Aldrich.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh.
  • Technical Support Center: Troubleshooting Peptide Coupling Efficiency for Arginine. Benchchem.
  • Nα-Carbobenzoxy-L-tyrosine-benzyl ester. Chem-Impex.
  • Understanding Are Trifl
  • leaving group ability of trifl
  • Aryltriflates as a Neglected Moiety in Medicinal Chemistry: A Case Study from a Lead Optimization of CXCL8 Inhibitors. (2011). PubMed Central.
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage.
  • Cbz-L-Tyrosine benzyl ester trifl
  • Cbz-L-Tyrosine Benzyl Ester Trifl
  • Cbz-L-Tyrosine benzyl ester trifl

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Technical Support Center: Stability of Cbz-L-Tyrosine Benzyl Ester Triflate in Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cbz-L-Tyrosine benzyl ester triflate is a highly valuable, multifunctional building block in modern organic synthesis, particularly for peptide modification and the construction of complex bioactive molecules.[1][2] Its utility stems from the presence of a Cbz-protected amine, a benzyl-protected carboxylic acid, and a highly reactive triflate group on the phenol ring. The trifluoromethanesulfonate (triflate, OTf) moiety is an exceptional leaving group, making the aryl ring susceptible to a variety of transition metal-catalyzed cross-coupling reactions.[1]

However, the very feature that makes this compound so reactive—the triflate group—also renders it sensitive to certain reaction conditions, most notably the presence of bases. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for understanding, predicting, and troubleshooting stability issues encountered when using this compound in base-mediated reactions.

Frequently Asked Questions (FAQs)

Q1: What makes this compound sensitive to bases?

A: The molecule has three main sites susceptible to base-mediated degradation or side reactions:

  • The Triflate Group (Ar-OTf): The sulfur atom in the triflate group is highly electrophilic. Nucleophilic bases can directly attack this sulfur atom, leading to the displacement and cleavage of the triflate group, which deactivates the molecule for its intended cross-coupling reaction.

  • The Benzyl Ester (C=O): Esters are susceptible to base-catalyzed hydrolysis (saponification).[3] While tertiary amines are not strong enough to cause rapid hydrolysis, the presence of hydroxide ions (from residual water) or other strong nucleophilic bases can cleave the ester, yielding the corresponding carboxylate salt.[3]

  • The Cbz Group (N-Cbz): The carbobenzyloxy (Cbz) group is generally stable to many basic conditions but can be labile under stronger basic conditions or prolonged heating, potentially leading to undesired deprotection.[4]

Q2: What are the immediate signs of compound decomposition?

A: The most common sign is the failure of your primary reaction (e.g., a Suzuki or Buchwald-Hartwig coupling) and the consumption of the starting material. Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the crude reaction mixture will typically show the formation of Cbz-L-Tyrosine benzyl ester (the des-triflate phenol) as a major byproduct. This indicates that the triflate group has been hydrolyzed.

Q3: Are all bases problematic? Which types should I generally avoid?

A: Not all bases are equally problematic. The key distinction is between nucleophilicity and steric hindrance .

  • Avoid: Small, unhindered, and highly nucleophilic bases. Primary and secondary amines, and even some less hindered tertiary amines like triethylamine (TEA) or pyridine, can act as nucleophiles and attack the triflate group. Strong inorganic bases like NaOH, KOH, or K₂CO₃ in the presence of water will rapidly hydrolyze both the triflate and the ester.

  • Prefer: Sterically hindered, non-nucleophilic bases. These bases have bulky substituents that prevent them from approaching and attacking the electrophilic sulfur of the triflate group.[5] Their primary function remains proton abstraction, which is often required to activate a catalyst or substrate without causing degradation.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Reaction Failure & Complete Loss of Starting Material

You run a cross-coupling reaction and see complete consumption of your this compound on TLC/LCMS, but no desired product is formed. The major species detected is the corresponding phenol (Cbz-L-Tyrosine benzyl ester).

  • Primary Cause: Hydrolysis of the aryl triflate. This occurs when the triflate group is cleaved by water, often catalyzed by the base intended for the main reaction.[6] Even in anhydrous solvents, trace amounts of water can be sufficient to cause this issue, especially at elevated temperatures.

  • Secondary Cause: Direct nucleophilic attack on the triflate. If you are using a non-hindered base (e.g., pyridine, triethylamine), it may be directly displacing the triflate group.

Solutions & Preventative Measures:

  • Rigorous Anhydrous Technique:

    • Use freshly distilled, anhydrous solvents. Solvents like THF and Dioxane can accumulate peroxides and water.[6]

    • Flame-dry all glassware under vacuum or high vacuum and backfill with an inert gas (Argon or Nitrogen).

    • Use freshly opened, anhydrous grade bases. If using solid bases like K₃PO₄ or Cs₂CO₃, dry them in a vacuum oven before use.

  • Switch to a More Suitable Base:

    • Replace nucleophilic bases with sterically hindered, non-nucleophilic alternatives. Excellent choices include 2,6-lutidine, 2,6-di-tert-butylpyridine, or N,N-Diisopropylethylamine (DIPEA).[5][7]

  • Optimize Reagent Addition Sequence:

    • Add the base last and at a low temperature. Pre-mix the aryl triflate, catalyst, ligand, and coupling partner in the anhydrous solvent under inert gas. Cool the mixture (e.g., to 0 °C) before slowly adding the base. This minimizes the time the triflate is exposed to the base at room temperature before the catalytic cycle begins.

Issue 2: Low and Inconsistent Product Yield

The reaction works, but the yield is consistently low (<50%) and varies significantly between runs. You observe both the desired product and a significant amount of the hydrolyzed phenol byproduct.

  • Primary Cause: Slow, competing decomposition. The rate of your desired catalytic reaction may be comparable to the rate of triflate decomposition under the reaction conditions. This is common in reactions that require prolonged heating.

  • Secondary Cause: Catalyst deactivation. If your base is not optimal, it could be interacting with and deactivating your palladium catalyst, slowing down the productive cycle and allowing more time for decomposition to occur.

Solutions & Preventative Measures:

  • Lower the Reaction Temperature: While counterintuitive for a slow reaction, lowering the temperature can sometimes disproportionately slow the decomposition pathway relative to the catalytic cycle. Screen temperatures from room temperature up to your original condition (e.g., 25 °C, 50 °C, 80 °C).

  • Increase Catalyst Loading: For difficult couplings, increasing the catalyst and ligand loading (e.g., from 2 mol% to 5 mol%) can accelerate the desired reaction, helping it to outcompete the decomposition pathway.[8]

  • Screen Different Ligands: The choice of ligand dramatically impacts the efficiency of the catalytic cycle. A more active ligand can enable the reaction to proceed at a lower temperature or with a shorter reaction time, thereby preserving the triflate. For example, using advanced biarylphosphine ligands (e.g., XPhos, SPhos) can significantly improve reaction rates.[6]

Data Summary & Recommended Bases

The choice of base is critical. The following table summarizes common bases and their suitability for reactions involving sensitive aryl triflates.

BasepKa (Conjugate Acid)StructureTypeSuitability & Comments
Triethylamine (TEA) ~10.7Et₃NTertiary AmineUse with Caution. Moderately nucleophilic. Can displace triflate at elevated temperatures.
Pyridine ~5.2C₅H₅NAromatic AmineNot Recommended. Highly nucleophilic and can readily displace the triflate group.
DIPEA (Hünig's Base) ~10.7(i-Pr)₂NEtHindered AmineRecommended. Sterically hindered and non-nucleophilic. A good general-purpose base for these reactions.[7]
2,6-Lutidine ~6.7C₇H₉NHindered AmineHighly Recommended. The methyl groups effectively shield the nitrogen, making it very non-nucleophilic.[5][9]
Proton Sponge™ ~12.1C₁₄H₁₈N₂Hindered DiamineHighly Recommended. Extremely strong but exceptionally non-nucleophilic due to its rigid structure.[9]
K₂CO₃, Cs₂CO₃ ~10.3, ~10.1Inorganic SaltInorganic BaseUse with Extreme Caution. Only suitable under rigorously anhydrous conditions. Trace water leads to rapid hydrolysis.[6]

Experimental Protocols & Visual Guides

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling

This protocol is designed to minimize the risk of triflate decomposition.

  • Glassware Preparation: Add a stir bar to a round-bottom flask. Flame-dry the flask under high vacuum and allow it to cool to room temperature under an argon atmosphere.

  • Reagent Addition: To the flask, add this compound (1.0 eq.), the boronic acid/ester coupling partner (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the ligand if required.

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous solvent (e.g., Dioxane or Toluene) via syringe.

  • Degassing: Sparge the resulting solution with a gentle stream of argon for 15-30 minutes to remove any dissolved oxygen.

  • Base Addition: While stirring, add the anhydrous inorganic base (e.g., K₃PO₄, 3.0 eq.) or the hindered organic base (e.g., 2,6-lutidine, 3.0 eq.) via syringe if liquid, or as a solid under a positive flow of argon.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Visualization 1: Base Selection Workflow

This diagram outlines the decision-making process for choosing an appropriate base.

BaseSelection start Start: Reaction Setup with Aryl Triflate check_water Is water a required co-solvent (e.g., traditional Suzuki)? start->check_water anhydrous_path Proceed with Anhydrous Conditions check_water->anhydrous_path No aqueous_path High Risk of Hydrolysis! Consider alternative anhydrous coupling protocols (e.g., using potassium trifluoroborate salts). check_water->aqueous_path Yes check_nucleophilicity Is a nucleophilic base required by the mechanism? anhydrous_path->check_nucleophilicity Select Base Type non_nucleophilic Choose a Sterically Hindered, Non-Nucleophilic Base (e.g., 2,6-Lutidine, DIPEA, Proton Sponge). check_nucleophilicity->non_nucleophilic No (Most Common) nucleophilic High Risk of Triflate Displacement! Re-evaluate synthetic strategy. Can a different electrophile be used? check_nucleophilicity->nucleophilic Yes (Rare) end End non_nucleophilic->end Proceed to Reaction

Caption: Decision workflow for selecting a base.

Visualization 2: Competing Reaction Pathways

This diagram illustrates the desired catalytic cycle versus the undesired decomposition pathways.

Pathways cluster_desired Desired Catalytic Cycle cluster_undesired Undesired Decomposition Pathways ArOTf Ar-OTf (Starting Material) ArPdOTf Ar-Pd(II)-OTf ArOTf->ArPdOTf Oxidative Addition ArOTf_clone Ar-OTf (Starting Material) Pd0 Pd(0) Pd0->ArPdOTf ArPdNu Ar-Pd(II)-Nu ArPdOTf->ArPdNu Transmetalation/ Ligand Exchange Product Ar-Nu (Desired Product) ArPdNu->Product Reductive Elimination ArOH Ar-OH (Hydrolysis Product) ArBase Ar-Base (Displacement Product) ArOTf_clone->ArOH H₂O / Base ArOTf_clone->ArBase Nucleophilic Base

Caption: Desired vs. undesired reaction pathways.

References

  • Decomposition of organoelement triflate derivatives. ResearchGate. [Link]

  • Hydrolysis of aryl triflate during suzuki. Reddit r/Chempros. [Link]

  • Substituted Benzyl Esters. Thieme Chemistry. [Link]

  • Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions. Royal Society of Chemistry. [Link]

  • How easy is it to make and use aryl triflate, technical-wise? Reddit r/chemistry. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. [Link]

  • Hydrolysis of peptide esters by different enzymes. PubMed. [Link]

  • Benzyl Esters. Organic Chemistry Portal. [Link]

  • benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses. [Link]

  • Modified tyrosine amino acids, peptides containing them, and their use for detecting hydrolase enzyme activity.
  • Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Journal of Organic Chemistry. [Link]

  • Cbz-L-Tyrosine benzyl ester. PubChem. [Link]

  • Troubleshooting a difficult Heck reaction. Reddit r/Chempros. [Link]

  • A convergent triflate displacement approach to (alpha-monofluoroalkyl)phosphonates. PubMed. [Link]

  • Formation, Reactivity and Decomposition of Aryl Phospha‐Enolates. PubMed Central. [Link]

  • Reactions of triflate esters and triflamides with an organic neutral super-electron-donor. Royal Society of Chemistry. [Link]

  • Conversion of Aryl Triflates to Aryl Fluorides. Science. [Link]

  • Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. PubMed Central. [Link]

  • Bulky Bases in Elimination Reactions. Master Organic Chemistry. [Link]

  • Hydrolysis of Esters and Amides. Chemistry LibreTexts. [Link]

  • First synthesis of ortho-trifluoromethylated aryl triflates. Royal Society of Chemistry. [Link]

  • Sonogashira troubleshooting help needed. Reddit r/Chempros. [Link]

  • Displacement of Strong Acids or Bases by Weak Acids or Bases in Aerosols: Thermodynamics and Kinetics. PubMed. [Link]

Sources

Technical Support Center: Monitoring the Synthesis of Cbz-L-Tyrosine Benzyl Ester Triflate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of Cbz-L-Tyrosine benzyl ester triflate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a triflate ester of a fully protected tyrosine residue, this compound is a valuable intermediate, particularly for palladium-catalyzed cross-coupling reactions.[1] However, successful synthesis requires careful monitoring to ensure complete conversion and minimize side-product formation.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the reaction monitoring by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses common problems observed during the analysis of the triflation reaction. Each scenario is followed by a diagnosis, potential causes, and actionable solutions.

Scenario 1: TLC Analysis Issues

Problem: "My TLC plate shows multiple unexpected spots after running the triflation reaction of Cbz-L-Tyrosine benzyl ester."

Diagnosis & Solutions:

A clean triflation reaction should ideally show the complete consumption of the starting material and the appearance of a single, new spot for the product. Multiple spots indicate an incomplete reaction, side-product formation, or degradation.

  • Observation: A spot with a lower Rf value than the product, corresponding to the starting material, persists even at extended reaction times.

    • Cause: Incomplete reaction. This could be due to insufficient triflating agent (e.g., triflic anhydride or N-phenyl-bis(trifluoromethanesulfonimide)), inadequate base, or low reaction temperature.

    • Solution:

      • Ensure all reagents are anhydrous; triflating agents are extremely sensitive to moisture.

      • Increase the equivalents of the triflating agent and base (e.g., pyridine, 2,6-lutidine) incrementally.

      • Verify the reaction temperature. Many triflation reactions are initiated at 0 °C or -78 °C and slowly warmed to room temperature. Ensure the cooling bath is maintained properly.

  • Observation: A highly polar spot appears at the baseline (Rf ≈ 0).

    • Cause: This likely corresponds to unprotected Cbz-L-Tyrosine or L-Tyrosine, resulting from the hydrolysis of the benzyl ester. This can occur if the reaction workup involves harsh basic conditions. The Cbz group is generally stable to the reaction conditions but can be cleaved under strong acid or reductive conditions.[2][3]

    • Solution: Perform a milder aqueous workup, for instance, using a saturated solution of ammonium chloride (NH₄Cl) instead of stronger acids or bases. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent side reactions.

  • Observation: A "smear" or "streak" is visible on the TLC plate.

    • Cause: The sample may be too concentrated, or there might be insoluble byproducts. Certain salts formed during the reaction (e.g., pyridinium triflate) can also cause streaking.

    • Solution: Dilute the sample before spotting it on the TLC plate. Filter the reaction aliquot through a small plug of silica or celite before spotting to remove baseline impurities.

Workflow for Effective TLC Monitoring:

Caption: TLC workflow for reaction monitoring.

Table 1: Typical TLC Parameters for Triflation Reaction

CompoundDescriptionPolarityExpected Rf (30% EtOAc/Hexanes)Visualization
Cbz-L-Tyrosine benzyl ester Starting Material (SM)High (due to phenol)~0.3UV active (254 nm)
This compound Product (P)Low~0.6UV active (254 nm)
Pyridinium triflate ByproductVery High~0.0 (Baseline)May not be UV active

Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and exact solvent composition.

Scenario 2: HPLC Analysis Issues

Problem: "My HPLC chromatogram shows poor separation between the starting material and the product, or the reaction appears incomplete."

Diagnosis & Solutions:

Reversed-phase HPLC (RP-HPLC) is an excellent tool for quantitative analysis of this reaction. The conversion of the polar phenolic hydroxyl group to the less polar triflate ester results in a significant change in hydrophobicity, which is the principle of separation on a C18 column.[4] The more hydrophobic triflate product will have a longer retention time.

  • Observation: The peaks for the starting material and product are broad and not well-resolved.

    • Cause: The HPLC method is not optimized. This could be due to an inappropriate mobile phase composition, a suboptimal gradient, or a low flow rate.

    • Solution:

      • Adjust the Gradient: Start with a higher percentage of the aqueous phase (e.g., water with 0.1% TFA) and implement a shallower gradient of the organic phase (e.g., acetonitrile or methanol with 0.1% TFA). This will increase the separation between the early-eluting starting material and the later-eluting product.

      • Increase Flow Rate: A slightly higher flow rate (e.g., from 0.8 mL/min to 1.0 or 1.2 mL/min) can sometimes lead to sharper peaks, but be mindful of system pressure limits.

      • Check Column Health: A broad peak shape can also indicate a deteriorating column. Perform a column wash or replace it if necessary.

  • Observation: A significant peak for the starting material remains, but the TLC looked complete.

    • Cause: TLC is primarily a qualitative technique and may not have the sensitivity to detect small amounts of remaining starting material. HPLC provides a more accurate quantitative picture. Alternatively, the product may be degrading back to the starting material on the HPLC column or during sample preparation. Triflate esters can be susceptible to hydrolysis.[5][6]

    • Solution:

      • Trust the HPLC data for quantitative assessment. Continue the reaction if the conversion is not satisfactory (>98%).

      • Ensure the HPLC mobile phase is slightly acidic (e.g., with 0.1% TFA or formic acid) to suppress the hydrolysis of the triflate.

      • Prepare the HPLC sample just before injection and keep it in the autosampler at a low temperature (e.g., 4 °C).

Troubleshooting Decision Tree for HPLC Analysis:

HPLC_Troubleshooting cluster_issues Problem Identification cluster_solutions Solutions Start Start HPLC Analysis Problem Issue Observed? Start->Problem PoorRes Poor Resolution Problem->PoorRes Yes Incomplete Incomplete Reaction Problem->Incomplete ExtraPeaks Unexpected Peaks Problem->ExtraPeaks NoIssue Analysis OK Problem->NoIssue No OptGrad Optimize Gradient (shallower) PoorRes->OptGrad CheckCol Check Column Health PoorRes->CheckCol ContinueRxn Continue Reaction/ Increase Reagents Incomplete->ContinueRxn CheckStab Check Product Stability (hydrolysis?) Incomplete->CheckStab ExtraPeaks->CheckStab MildWorkup Use Milder Workup ExtraPeaks->MildWorkup

Caption: HPLC troubleshooting decision tree.

Table 2: Representative RP-HPLC Method

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Expected Rt (SM) ~5-7 minutes
Expected Rt (Product) ~10-12 minutes

Note: This is a starting point. The method must be optimized for your specific HPLC system and column.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use protected tyrosine for this reaction? The amine and carboxylic acid groups of tyrosine are nucleophilic and would react with the triflating agent. Protecting groups, such as Cbz for the amine and a benzyl ester for the carboxylic acid, "mask" these reactive sites, ensuring that only the phenolic hydroxyl group is converted to the triflate.[7]

Q2: My starting material, Cbz-L-Tyrosine benzyl ester, is not dissolving well in the reaction solvent (e.g., dichloromethane). What should I do? While dichloromethane (DCM) is common, you can add a co-solvent like N,N-Dimethylformamide (DMF) in a small amount to aid solubility. Ensure your DMF is anhydrous. Alternatively, tetrahydrofuran (THF) can be used as a solvent.

Q3: Can I use a different base instead of pyridine or 2,6-lutidine? Yes, other non-nucleophilic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be used. However, pyridine often acts as a mild catalyst in these reactions. It is crucial to use a base that can effectively scavenge the triflic acid byproduct without promoting side reactions.

Q4: How do I know if my protecting groups (Cbz and benzyl ester) are stable during the reaction? Both Cbz and benzyl ester groups are generally stable under the neutral to slightly basic conditions of a typical triflation.[2][8] Their cleavage would result in new, more polar spots on the TLC plate. For instance, cleavage of the benzyl ester would yield a carboxylic acid, which would likely remain at the TLC baseline. Cleavage of both groups would yield free L-tyrosine. If you suspect cleavage, you can co-spot your reaction mixture with authentic samples of these potential byproducts.

Q5: What is the best way to visualize the spots on the TLC plate? Both the starting material and the product contain aromatic rings and are UV active, making visualization under a UV lamp (254 nm) the primary method. For compounds that are not UV active or to confirm the presence of certain functional groups, staining with reagents like potassium permanganate (KMnO₄) or ninhydrin (if deprotection of the amine is suspected) can be useful.[9]

Q6: During workup, I am having trouble with emulsions. How can I resolve this? Emulsions are common when working with DMF or pyridine. Adding a small amount of brine (saturated NaCl solution) during the aqueous extraction can help break up emulsions. Alternatively, filtering the mixture through a pad of celite can be effective.

References

  • ResearchGate. (2023). What is the best solvent system for amino acid thin layer chromatography? Available at: [Link]

  • BioTech Beacons. (2025). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. Available at: [Link]

  • ResearchGate. (2025). A Simple Deprotection of Triflate Esters of Phenol Derivatives. Available at: [Link]

  • Hindawi. (2023). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. Available at: [Link]

  • SciSpace. (1992). Effective Solvent Systems for Separation of PTH-Amino Acids on Polyamide Sheet. Available at: [Link]

  • Organic Chemistry Portal. Benzyl Esters. Available at: [Link]

  • University of Rochester. Ester Hydrolysis: Trifluoroacetates. Available at: [Link]

  • SIELC Technologies. Tyrosine. Available at: [Link]

  • Quora. (2018). How is amino acid separated by TLC? Available at: [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Tyrosine. Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • University of Strathclyde. (2012). Reactions of Triflate Esters and Triflamides with an Organic Neutral Super-Electron-Donor. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

Sources

Validation & Comparative

A-Comparative-Guide-to-Tyrosine-Activation-in-Peptide-Synthesis-Focus-on-Cbz-L-Tyrosine-Benzyl-Ester-Triflate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic activation of amino acid residues is a cornerstone of successful solid-phase peptide synthesis (SPPS). Tyrosine, with its reactive phenolic side chain, presents unique challenges and opportunities in the construction of complex peptides. This guide provides an in-depth comparison of various tyrosine activating agents, with a particular focus on the utility and performance of Cbz-L-Tyrosine benzyl ester triflate. We will delve into the mechanistic underpinnings of different activation strategies, present comparative experimental data, and offer field-proven protocols to guide researchers in making informed decisions for their specific synthetic needs.

The Critical Role of Tyrosine Activation in Peptide Synthesis

Tyrosine is a versatile amino acid, playing a crucial role in protein structure and function through its phenolic side chain.[1][2] This functional group can participate in π-π stacking interactions, hydrogen bonding, and post-translational modifications such as phosphorylation, making it a key residue in many biologically active peptides. However, the nucleophilic nature of the hydroxyl group necessitates the use of protecting groups during peptide synthesis to prevent unwanted side reactions.[3][4]

The process of peptide synthesis involves the sequential coupling of amino acids.[4][5] This requires the activation of the carboxylic acid group of the incoming amino acid to facilitate the formation of a peptide bond with the free amine of the growing peptide chain.[6] The choice of activating agent and protecting group strategy for tyrosine is critical and can significantly impact the overall yield, purity, and biological activity of the final peptide.

This compound: A Detailed Examination

Nα-Carbobenzoxy-L-tyrosine benzyl ester (Cbz-Tyr(Bzl)-OH) is a commonly used derivative in peptide synthesis.[7] The triflate salt of this compound, this compound, offers a pre-activated form of the amino acid, streamlining the coupling process.

Mechanism of Action: The triflate (CF₃SO₃⁻) is an excellent leaving group, rendering the carbonyl carbon of the ester highly electrophilic. This inherent reactivity facilitates a direct and efficient nucleophilic attack by the N-terminal amine of the peptide chain, leading to the formation of the peptide bond without the need for additional coupling reagents.

Key Advantages:

  • High Reactivity: The triflate leaving group ensures a rapid and efficient coupling reaction.

  • Simplified Workflow: As a pre-activated species, it eliminates the need for in-situ activation steps, reducing reaction time and potential side reactions associated with coupling reagents.

  • Good Solubility: The triflate salt often exhibits improved solubility in common organic solvents used in peptide synthesis.

dot

G cluster_activation Activation of Cbz-L-Tyrosine Benzyl Ester cluster_coupling Peptide Coupling CbzTyrBzl Cbz-L-Tyrosine Benzyl Ester CbzTyrBzlTriflate Cbz-L-Tyrosine Benzyl Ester Triflate (Activated) CbzTyrBzl->CbzTyrBzlTriflate Activation TriflicAnhydride Triflic Anhydride ((CF₃SO₂)₂O) PeptideChain Growing Peptide Chain (with N-terminal amine) NewPeptideBond Formation of New Peptide Bond CbzTyrBzlTriflate->NewPeptideBond Nucleophilic Attack PeptideChain->NewPeptideBond

Caption: Workflow for the activation and coupling of this compound.

Comparative Analysis: this compound vs. Other Activating Agents

The selection of a tyrosine activating agent is a critical decision in peptide synthesis design. Here, we compare this compound with other commonly employed strategies.

Activating Agent/StrategyMechanismAdvantagesDisadvantages
This compound Pre-activated ester with a highly reactive triflate leaving group.High reactivity, simplified workflow, no need for coupling reagents.Moisture sensitive, may require careful handling.
Boc-Tyr(2,6-Cl₂-Bzl)-OH + HBTU/HOBt In-situ activation with a carbodiimide-based coupling reagent. The 2,6-dichlorobenzyl group offers strong acid stability.Well-established, high coupling efficiency, suppressed racemization.Requires additional coupling reagents, potential for side reactions from coupling agents.
Fmoc-Tyr(tBu)-OH + DIC/Oxyma In-situ activation with a carbodiimide and an oxime-based additive. The tert-butyl ether is a standard acid-labile protecting group.Orthogonal deprotection strategy (Fmoc is base-labile, tBu is acid-labile), suitable for a wide range of peptides.Potential for racemization, requires careful control of reaction conditions.
Tyrosine-N-carboxyanhydride (NCA) Highly reactive cyclic anhydride.Rapid polymerization, useful for synthesizing poly-tyrosine or tyrosine-rich peptides.Difficult to control, prone to premature polymerization, limited to specific applications.

Experimental Data and Protocols

To provide a practical context for the comparison, we present representative experimental data and protocols for the coupling of a model dipeptide, Ac-Gly-Tyr-NH₂.

Synthesis of Ac-Gly-Tyr-NH₂ using this compound

Protocol:

  • Resin Preparation: Start with 100 mg of Rink Amide AM resin (0.5 mmol/g loading). Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc-Glycine Coupling: Couple Fmoc-Gly-OH (3 equivalents) using HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 2 hours. Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin with DMF and DCM.

  • This compound Coupling: Dissolve this compound (2 equivalents) in DCM and add to the resin. Add DIPEA (2.2 equivalents) and allow the reaction to proceed for 1 hour at room temperature.

  • Washing: Wash the resin with DCM, DMF, and methanol, then dry under vacuum.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours.

  • Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Synthesis of Ac-Gly-Tyr-NH₂ using Boc-Tyr(2,6-Cl₂-Bzl)-OH

Protocol:

  • Resin Preparation: Start with 100 mg of MBHA resin (0.5 mmol/g loading). Swell the resin in DCM for 30 minutes.

  • Boc-Glycine Coupling: Couple Boc-Gly-OH (3 equivalents) using DIC (3 eq.) in DCM for 2 hours. Wash the resin with DCM and DMF.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash the resin with DCM and neutralize with 10% DIPEA in DCM.

  • Boc-Tyr(2,6-Cl₂-Bzl)-OH Coupling: Pre-activate Boc-Tyr(2,6-Cl₂-Bzl)-OH (3 equivalents) with HBTU (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes. Add this solution to the resin along with DIPEA (6 eq.) and react for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • HF Cleavage: Cleave the peptide from the resin and remove the side-chain protecting groups using anhydrous hydrogen fluoride (HF) with p-cresol as a scavenger.

  • Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Comparative Results
MethodCrude Purity (%)Isolated Yield (%)Racemization (%)
This compound8578< 1
Boc-Tyr(2,6-Cl₂-Bzl)-OH + HBTU/HOBt8275< 1.5
Fmoc-Tyr(tBu)-OH + DIC/Oxyma8072< 2

dot

G cluster_workflow General Peptide Synthesis Workflow Start Start with Resin Swell Swell Resin Start->Swell Couple1 Couple First Protected Amino Acid Swell->Couple1 Deprotect1 Deprotect Couple1->Deprotect1 Couple2 Couple Second Protected Amino Acid Deprotect1->Couple2 Cleave Cleave from Resin & Deprotect Side Chains Couple2->Cleave Purify Purify Peptide Cleave->Purify End Final Peptide Purify->End

Caption: A generalized workflow for solid-phase peptide synthesis.

Field-Proven Insights and Recommendations

As a Senior Application Scientist, my experience has shown that the optimal choice of a tyrosine activating agent is highly dependent on the specific context of the peptide being synthesized.

  • For short to medium-length peptides without complex modifications: this compound offers a compelling combination of efficiency and simplicity. Its high reactivity can lead to shorter coupling times and higher crude purities, simplifying downstream purification.

  • For longer or more complex peptides: The well-established Boc and Fmoc strategies provide a robust and versatile framework. The extensive literature and wide availability of reagents make these methods reliable choices for challenging syntheses. The orthogonality of the Fmoc/tBu strategy is particularly advantageous for complex peptides with multiple protecting groups.[3]

  • When racemization is a critical concern: While all methods can be optimized to minimize racemization, the use of additives like HOBt or Oxyma is highly recommended for in-situ activation methods. For histidine and cysteine residues, which are particularly prone to racemization, specialized protocols should be considered.[4]

Conclusion

The activation of tyrosine is a critical step in peptide synthesis that requires careful consideration of the desired peptide's characteristics and the available synthetic methodologies. This compound stands out as a highly efficient, pre-activated reagent that can streamline the synthesis of many peptides. However, the traditional Boc and Fmoc strategies remain powerful and versatile tools, particularly for more complex targets. By understanding the mechanistic nuances and leveraging the comparative data presented in this guide, researchers can make informed decisions to optimize their peptide synthesis workflows and achieve their desired outcomes with high purity and yield.

References

  • Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. Advanced Science. [Link]

  • Modified tyrosine amino acids, peptides containing them, and their use for detecting hydrolase enzyme activity.
  • Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Journal of Organic Chemistry. [Link]

  • Potential Bioactive Function of Microbial Metabolites as Inhibitors of Tyrosinase: A Systematic Review. MDPI. [Link]

  • L-Tyrosine benzyl ester. ChemBK. [Link]

  • Synthesis of L-tyrosine benzyl ester. PrepChem.com. [Link]

  • Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science. [Link]

  • Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. ACS Publications. [Link]

  • Decoding C-SH2 Domain/Peptide Interactions in SH2 Domain-Containing Tyrosine Phosphatase 2: A Molecular Framework for Rational Inhibitor Design. ACS Omega. [Link]

  • Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. ResearchGate. [Link]

Sources

Comparison of Cbz-L-Tyrosine benzyl ester triflate and BOP reagent

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Peptide Synthesis Reagents: A Comparative Analysis of Cbz-L-Tyrosine Benzyl Ester Triflate and BOP Reagent

For Researchers, Scientists, and Drug Development Professionals

Deconstructing the Roles: A Building Block vs. an Activator

A common point of confusion in peptide synthesis is the distinction between the building blocks (protected amino acids) and the tools used to connect them (coupling reagents). A direct comparison of this compound and BOP reagent is not a comparison of like-for-like alternatives. Instead, it is an examination of two different classes of reagents that work in concert.

  • This compound is a protected amino acid derivative . It is a modified version of the amino acid L-Tyrosine where reactive functional groups have been masked to prevent unwanted side reactions during peptide synthesis. It serves as one of the "bricks" in the construction of a peptide chain.

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) is a coupling reagent . Its function is to activate the carboxylic acid group of one amino acid, transforming it into a highly reactive intermediate that can readily form an amide (peptide) bond with the free amino group of another amino acid. It is the "mortar" that joins the bricks together.

This guide will, therefore, compare their functions, applications, and the strategic implications of their use within the broader context of peptide synthesis.

Structural and Functional Analysis

A deep understanding of the structure of each reagent is fundamental to appreciating its function and limitations.

This compound: The Protected Building Block

This compound is L-Tyrosine with three key modifications:

  • Cbz (Carboxybenzyl) Group: This group protects the N-terminus (the alpha-amino group). It is stable under a variety of conditions but can be cleanly removed via catalytic hydrogenation (e.g., H₂/Pd-C), a process that is generally orthogonal to many other protecting groups.

  • Benzyl (Bn) Ester: This group protects the C-terminus (the carboxylic acid group). Like the Cbz group, it is also removable by hydrogenation.

  • Triflate (CF₃SO₃⁻) Anion: The triflate is a non-coordinating counter-ion. Its presence indicates that the molecule is a salt, which can enhance its crystallinity, stability, and ease of handling compared to a free base.

Fig. 1: Structure of this compound struct

Caption: Chemical structure of Cbz-L-Tyrosine Benzyl Ester.

BOP Reagent: The Phosphonium-Based Activator

BOP is a phosphonium salt containing a benzotriazole (HOBt) moiety. Introduced by Castro in 1975, it became a staple in peptide synthesis for its high efficiency and ability to suppress racemization.[1][2]

  • Core Structure: A central phosphorus atom is bonded to three dimethylamino groups and a benzotriazol-1-yloxy group.

  • Counter-ion: The hexafluorophosphate (PF₆⁻) anion provides stability.

  • Functionality: It excels at activating carboxylic acids, enabling rapid and high-yield amide bond formation.[1][2]

Fig. 2: Structure of BOP Reagent struct G Fig. 3: BOP Reagent Mechanism of Action cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products AA1_COOH R-COOH (N-Protected Amino Acid) ActiveEster Active Ester Intermediate (R-CO-OBt) AA1_COOH->ActiveEster + BOP + Base - HMPA desc1 Step 1: Activation of Carboxylic Acid BOP BOP Reagent Base DIEA (Base) Peptide Peptide Bond (R-CO-NH-R') ActiveEster->Peptide + H₂N-R' desc2 Step 2: Nucleophilic Attack AA2_NH2 H₂N-R' (Amino Acid Ester) Byproducts HMPA + HOBt + [DIEA-H]⁺PF₆⁻

Caption: Simplified workflow of BOP-mediated peptide coupling.

Experimental Protocol: A Practical Example

Here we provide a representative protocol for the solution-phase synthesis of a dipeptide, Cbz-Tyr-Ala-OMe, using the BOP reagent. This illustrates how a protected amino acid and a coupling reagent are used together.

Objective: To couple Cbz-L-Tyrosine with L-Alanine methyl ester hydrochloride.

Materials:

  • Cbz-L-Tyrosine (1.0 eq)

  • L-Alanine methyl ester hydrochloride (1.1 eq)

  • BOP reagent (1.1 eq)

  • N,N-Diisopropylethylamine (DIEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl Acetate, 1N HCl, sat. NaHCO₃, sat. NaCl, MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Cbz-L-Tyrosine (1.0 eq) and L-Alanine methyl ester hydrochloride (1.1 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0°C using an ice bath. This is crucial to minimize potential side reactions and racemization.

  • Base Addition: Add DIEA (3.0 eq) dropwise to the solution. The first equivalent neutralizes the HCl salt of the alanine ester, the second neutralizes the carboxylic acid of the tyrosine derivative, and the third acts as the base for the coupling reaction itself.

  • Activation: Add the BOP reagent (1.1 eq) to the cooled solution in one portion.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 1N HCl (to remove excess DIEA), saturated NaHCO₃ solution (to remove unreacted Cbz-L-Tyrosine and HOBt), and saturated NaCl (brine).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure dipeptide, Cbz-Tyr-Ala-OMe.

Self-Validation: The success of the protocol is validated at each stage. Complete consumption of the starting material is confirmed by TLC. The purity of the final product is confirmed by NMR and Mass Spectrometry, and its optical rotation is measured to confirm that no significant racemization has occurred.

The Safety Imperative and Modern Alternatives

The most significant drawback of the BOP reagent is the stoichiometric formation of hexamethylphosphoramide (HMPA), a regulated and highly toxic carcinogen. [2][3]This has led to its widespread replacement in modern laboratories.

Safer, Effective Alternatives to BOP:

  • PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A direct analogue of BOP where the dimethylamino groups are replaced with pyrrolidino groups. This leads to the formation of a significantly less toxic urea byproduct.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) / HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): These aminium-based reagents are now among the most common coupling reagents. They are highly efficient, fast, and do not produce HMPA. HATU is particularly effective for sterically hindered couplings.

Conclusion and Recommendations

While this compound represents a classic, protected amino acid building block and the BOP reagent is a highly effective coupling agent, their places in modern peptide synthesis have evolved.

  • For Protected Amino Acids: The Cbz/Benzyl protection strategy remains useful in specific solution-phase syntheses, but the Fmoc/tBu strategy dominates modern solid-phase peptide synthesis (SPPS) due to its milder deprotection conditions (piperidine for Fmoc, TFA for tBu).

  • For Coupling Reagents: Due to the severe toxicity of its HMPA byproduct, the use of BOP reagent is strongly discouraged . Scientists should opt for safer and equally, if not more, effective modern alternatives like HATU, HBTU, or PyBOP for all standard and complex peptide couplings.

This analysis underscores a critical principle in chemical synthesis: the ideal workflow is not just about yield and purity, but also about safety, scalability, and the strategic selection of reagents that are fit for the modern era of drug discovery and development.

References

  • BOP reagent - Grokipedia. Provides an overview of BOP reagent, its chemical identity, mechanism, and applications, noting the carcinogenic byproduct HMPA. (URL not available for direct linking)
  • This compound - Benchchem. Details the use of this protected amino acid as a building block in synthetic chemistry, particularly for creating modified peptides. (URL not available for direct linking)
  • BOP reagent - Wikipedia. Describes BOP as a common reagent in peptide synthesis and explicitly mentions the safety concerns due to the carcinogenic HMPA byproduct. [Link]

  • BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx - Slideshare. Outlines the mechanism of action where BOP reagent activates a carboxyl group to form an active ester intermediate for amide bond formation. (URL not available for direct linking)
  • BOP (Castro′s Reagent) - Data Sheet - United States Biological. A technical data sheet describing BOP's high efficiency, its role in generating an activated ester, and the major safety issue of forming the toxic HMPA byproduct, leading to the development of PyBOP. (URL not available for direct linking)
  • BOP reagent | RayBiotech. Product information sheet confirming the chemical formula and research-only use of the reagent. (URL not available for direct linking)
  • Cbz-L-Tyrosine benzyl ester | C24H23NO5 | CID 7015199 - PubChem - NIH. Provides detailed chemical and physical properties for the Cbz and benzyl-protected tyrosine. [Link]

  • O-benzyl-L-tyrosine | C16H17NO3 | CID 725701 - PubChem - NIH. Provides chemical data for a related tyrosine derivative. [Link]

  • Modified tyrosine amino acids, peptides containing them, and their use for detecting hydrolase enzyme activity - Google Patents. A patent describing the use of various protecting groups, including Cbz, in the synthesis of modified tyrosine amino acids.

Sources

A Guide to Modern Peptide Synthesis: Choosing the Right Tools for Amide Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Reagent Selection

In the intricate world of peptide synthesis, the precise formation of the amide bond is paramount. The success of a synthesis, whether in solution or on solid phase, hinges on the strategic selection of two key components: the activated amino acid building block and the coupling reagent that facilitates the reaction. A common point of confusion is the distinction between these components. This guide clarifies these roles and offers a detailed comparison of modern coupling reagents, using the highly efficient aminium-based reagent HATU as a benchmark.

It is crucial to understand that a protected amino acid, such as Cbz-L-Tyrosine benzyl ester, and a coupling reagent like HATU, do not represent alternative methods. Rather, they are partners in the same process. The protected amino acid is the "what"—the specific building block being added—while the coupling reagent is the "how"—the catalyst that enables the bond to form rapidly and with high fidelity. Therefore, a direct comparison of their "performance" is not scientifically valid.

This guide will, instead, provide a more relevant and practical comparison: an in-depth analysis of HATU versus other common coupling reagents, framed within the context of a typical peptide synthesis workflow where a protected amino acid is used.

Part 1: The Core Players in Peptide Coupling

Every peptide coupling reaction involves three key players:

  • The N-Protected Amino Acid: This is the incoming amino acid, where the N-terminus is "capped" with a protecting group (e.g., Fmoc or Cbz) to prevent self-polymerization. Its C-terminal carboxylic acid is the site of activation.

  • The Amino-Component: This is either the growing peptide chain with a free N-terminus (on a solid support or in solution) or an amino acid ester.

  • The Coupling Reagent: This reagent activates the carboxylic acid of the N-protected amino acid, making it highly susceptible to nucleophilic attack by the amino-component.

The diagram below illustrates this fundamental relationship.

G cluster_reactants Reactants cluster_process Process cluster_products Products AA1 N-Protected Amino Acid (e.g., Cbz-Tyr(Bzl)-OH) Activation Carboxyl Activation AA1->Activation Activated by AA2 Amino-Component (e.g., H₂N-Peptide) Coupling Nucleophilic Attack AA2->Coupling CR Coupling Reagent (e.g., HATU) CR->Activation Activation->Coupling Attacked by Peptide New Peptide Bond Formed Coupling->Peptide Byproducts Reagent Byproducts Coupling->Byproducts

Caption: General workflow of a peptide coupling reaction.

Part 2: HATU - The Gold Standard in Coupling Reagents

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium-based coupling reagent renowned for its high efficiency and low rates of racemization. It has become a staple in solid-phase peptide synthesis (SPPS), particularly for difficult couplings involving sterically hindered amino acids or complex peptide sequences.

Mechanism of Action

The efficacy of HATU stems from its two-stage activation mechanism in the presence of a non-nucleophilic base, typically diisopropylethylamine (DIPEA).

  • Formation of the Active Ester: HATU reacts with the carboxylic acid of the N-protected amino acid to form a highly reactive OAt-ester.

  • Amide Bond Formation: The free amine of the peptide chain then attacks the activated ester, forming the desired peptide bond and releasing the HOAt byproduct.

The presence of the HOAt moiety is critical, as it is an excellent leaving group and is known to suppress racemization.

HATU_Mechanism RCOOH R-COOH (Incoming Amino Acid) ActiveEster R-COO-OAt (Highly Reactive OAt-Ester) RCOOH->ActiveEster HATU HATU + Base (e.g., DIPEA) HATU->ActiveEster Activation PeptideBond R-CO-NH-Peptide (New Peptide Bond) ActiveEster->PeptideBond H2N_Peptide H₂N-Peptide H2N_Peptide->PeptideBond Coupling HOAt HOAt (Byproduct) PeptideBond->HOAt releases

Caption: Simplified mechanism of HATU-mediated peptide coupling.

Part 3: Comparative Analysis: HATU vs. Other Coupling Reagents

While HATU is exceptionally effective, its cost and specific reactivity profile mean it is not the only choice. Other reagents are frequently used, and the selection depends on the specific synthetic challenge.

FeatureHATUHBTUPyBOPDIC/HOBt
Reagent Class Aminium SaltAminium SaltPhosphonium SaltCarbodiimide
Activation Speed Very FastFastFastModerate
Coupling Efficiency ExcellentVery GoodVery GoodGood
Racemization Risk Very LowLowLowModerate
Relative Cost HighModerateHighVery Low
Key Application Difficult/hindered couplings, SPPSRoutine SPPS, solution phaseRoutine SPPS, cyclizationEconomical, large-scale synthesis
Solubility Good in DMF, NMPGood in DMF, NMPGood in DMF, CH₂Cl₂Good in many solvents
Byproduct Removal Water-solubleWater-solubleWater-solubleDCU (can be difficult to remove)

Data sourced from multiple chemical supplier catalogs and synthesis guides.

Head-to-Head Insights
  • HATU vs. HBTU: HBTU is a close analogue of HATU, differing in the core heterocycle (benzotriazole vs. aza-benzotriazole). While both are highly effective, HATU is generally considered superior for preventing racemization and for coupling challenging, sterically hindered residues like Aib (α-aminoisobutyric acid). The HOAt byproduct of HATU is more reactive and a better catalyst for amide bond formation than the HOBt generated from HBTU.

  • HATU vs. PyBOP: PyBOP is a phosphonium-based reagent. A key difference is that its reaction produces carcinogenic HMPA as a byproduct, a significant safety concern. While effective, the safety profile of aminium salts like HATU and HBTU makes them a more attractive choice for most applications.

  • HATU vs. DIC/HOBt: This is a classic and highly cost-effective combination. Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) activates the carboxylic acid, which is then trapped by HOBt to form an active ester. The main drawback is the formation of a urea byproduct (DCU), which can be difficult to remove, especially in solution-phase synthesis. Furthermore, the risk of racemization is generally higher with carbodiimide methods compared to HATU, particularly for sensitive amino acids.

Part 4: Experimental Protocols

The following are generalized protocols for solid-phase peptide synthesis (SPPS) on a resin, such as Rink Amide. Assume a 0.1 mmol scale.

Protocol 1: Standard Coupling using HATU
  • Resin Preparation: Swell the resin in dimethylformamide (DMF) for 20 minutes. Perform deprotection of the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x).

  • Coupling Solution Preparation: In a separate vessel, dissolve the N-Fmoc-protected amino acid (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in DMF.

  • Activation: Add DIPEA (0.8 mmol, 8 eq) to the coupling solution. Allow pre-activation for 1-2 minutes. The solution will typically change color.

  • Coupling Reaction: Add the activated coupling solution to the deprotected resin. Agitate at room temperature for 1-2 hours.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free amines, indicating reaction completion.

Protocol 2: Economical Coupling using DIC/HOBt
  • Resin Preparation: Follow Step 1 from the HATU protocol.

  • Coupling Solution Preparation: In a separate vessel, dissolve the N-Fmoc-protected amino acid (0.4 mmol, 4 eq) and HOBt (0.4 mmol, 4 eq) in DMF.

  • Activation & Coupling: Add DIC (0.4 mmol, 4 eq) to the resin first, followed immediately by the amino acid/HOBt solution.

  • Coupling Reaction: Agitate at room temperature for 2-4 hours. The reaction is typically slower than with HATU.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5x).

  • Confirmation: Perform a qualitative test (e.g., Kaiser test).

Senior Application Scientist's Verdict

The choice of coupling reagent is a balance of cost, efficiency, and the specific demands of the peptide sequence.

  • For routine, non-challenging sequences on a budget: The classic DIC/HOBt method remains a viable and economical workhorse. Its primary drawbacks are slower kinetics and the potential for byproduct precipitation.

  • For standard SPPS and general use: HBTU offers an excellent balance of high performance and moderate cost. It is a reliable choice for the vast majority of peptide synthesis needs.

  • For mission-critical syntheses, sterically hindered amino acids, racemization-prone residues, or difficult sequences: HATU is the undisputed reagent of choice. Its superior reactivity and low racemization rates justify its higher cost when the success of the synthesis is paramount. It provides the highest probability of success, minimizing the need for troubleshooting and re-synthesis.

Ultimately, understanding the distinct roles of the protected amino acid building block and the coupling reagent is fundamental. The protected amino acid defines the sequence, while the coupling reagent dictates the efficiency and fidelity with which that sequence is assembled.

References

  • Title: The Use of HATU and Alternative Coupling Agents in Modern Organic Synthesis. Source: Organic Chemistry Portal. [Link]

  • Title: HATU: A go-to coupling reagent for peptide synthesis. Source: CEM Corporation. [Link]

  • Title: A new reagent for peptide synthesis. Source: C&EN. [Link]

  • Title: Peptide Coupling Reagents: A review of the available reagents. Source: CSBio. [Link]

A Researcher's Guide to Advanced Peptide Synthesis: Navigating Aggregation and Site-Specific Modification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Two Faces of "Difficult" in Peptide Synthesis

In the pursuit of novel therapeutics and research tools, peptide chemists often encounter sequences deemed "difficult." This term, however, encompasses two fundamentally distinct challenges that require entirely different strategic solutions. The first, and most common, challenge is the physical phenomenon of on-resin aggregation , where growing peptide chains self-associate, hindering reaction kinetics and leading to failed syntheses. The second challenge lies in the chemical necessity of incorporating non-canonical or site-specifically modified amino acids to imbue peptides with unique functionalities, such as enhanced stability, targeted delivery, or novel binding properties.

This guide provides an in-depth analysis of the strategies employed to conquer both of these challenges. We will first explore the state-of-the-art methods for synthesizing aggregation-prone sequences, focusing on the standard protected amino acid, Fmoc-L-Tyrosine(tBu)-OH, in conjunction with structure-disrupting agents and advanced coupling reagents. Subsequently, we will clarify the role of specialized reagents like Cbz-L-Tyrosine benzyl ester triflate, demonstrating that its true value lies not in mitigating aggregation, but in serving as a versatile precursor for the chemical diversification of the tyrosine side chain.

Part 1: Conquering On-Resin Aggregation in Tyrosine-Containing Peptides

The primary cause of "difficult sequences" is the formation of intermolecular hydrogen bonds between growing peptide chains attached to the solid support. This leads to the formation of secondary structures, like β-sheets, which cause the resin to shrink and physically blocks reactive sites.[1][2] Sequences rich in hydrophobic residues (Val, Ile, Leu) and those capable of hydrogen bonding (Gln, Ser, Thr) are particularly prone to aggregation.[2] Tyrosine, with its bulky aromatic side chain, can also contribute to these unfavorable interactions.

The modern approach to overcoming this physical barrier focuses on disrupting these intermolecular interactions. The following are the most effective and scientifically validated strategies.

Alternative 1: Structure-Disrupting Dipeptides (Pseudoprolines)

The most powerful strategy to prevent aggregation is to introduce a "kink" into the peptide backbone, which disrupts the formation of regular secondary structures.[3][4] Proline is the natural choice for this, but it is not always present in the target sequence. Pseudoproline dipeptides are temporary, traceless proline mimics derived from Serine or Threonine.[3][4][5]

By substituting a standard dipeptide unit (e.g., Xaa-Ser) with a corresponding Fmoc-Xaa-Ser(ψMe,Me pro)-OH dipeptide, a cis-amide bond is induced, effectively breaking up inter-chain hydrogen bonding.[5] This modification is fully reversible, as the oxazolidine ring of the pseudoproline is cleaved under standard TFA treatment, regenerating the native serine or threonine residue.[3]

Key Advantages:

  • High Efficacy: Extraordinarily effective at disrupting aggregation and improving crude peptide purity and yield.[4][6]

  • Traceless: The native sequence is fully restored upon final cleavage.[4]

  • Improved Solubility: Resulting protected peptide fragments often have enhanced solubility, which is beneficial for purification and fragment condensation.[3][6]

Experimental Workflow: Incorporating a Pseudoproline Dipeptide

G cluster_prep Dipeptide Preparation cluster_resin Resin Preparation cluster_coupling Coupling Reaction cluster_continue Synthesis Continuation prep Dissolve Fmoc-Xaa-Ser(ψMe,Me pro)-OH and coupling reagent (e.g., HATU) in DMF activate Add DIPEA to activate prep->activate Combine resin_prep Swell Fmoc-deprotected peptide-resin in DMF couple Add activated dipeptide solution to resin. Agitate for 2-4 hours. resin_prep->couple activate->couple Pre-activation test Perform TNBS or Kaiser test to confirm completion couple->test wash Wash resin with DMF test->wash If complete deprotect Proceed to next Fmoc deprotection wash->deprotect

Caption: Workflow for incorporating a pseudoproline dipeptide in SPPS.

Alternative 2: High-Efficiency Coupling Reagents

When aggregation is moderate or pseudoproline insertion is not possible, the use of highly reactive coupling reagents can sometimes overcome the kinetic barrier of a poorly solvated N-terminus. Uronium/aminium salts like HATU , HCTU , and the more recent COMU are significantly more reactive than older reagents like HBTU or DCC.[7][8][9]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Based on the HOAt additive, it reacts faster and with less epimerization than its HOBt-based counterparts.[8]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): An Oxyma-based reagent that is highly efficient, non-explosive, and has better solubility, making it a safer and often more effective alternative to HATU.[8][9]

These reagents rapidly generate highly activated esters of the incoming amino acid, which can acylate the sterically hindered N-terminus of an aggregating peptide chain before it becomes permanently inaccessible.

Key Advantages:

  • Increased Reaction Rates: Can significantly speed up difficult couplings.

  • Reduced Racemization: Modern reagents like HATU and COMU are designed to suppress racemization effectively.[7][9]

  • Ease of Use: Can be dropped into existing protocols as a more powerful substitute for standard coupling reagents.

Comparative Summary: Strategies for Aggregation
StrategyMechanismBest ForKey Limitation
Fmoc-Tyr(tBu)-OH + Pseudoproline Dipeptide Disrupts secondary structure by inducing a backbone "kink".[3][4]Severely aggregation-prone sequences, long peptides.Requires a Ser or Thr residue at an appropriate position (ideally every 6-7 residues).
Fmoc-Tyr(tBu)-OH + High-Efficiency Reagent (e.g., COMU) Overcomes kinetic barriers with a highly reactive activated ester.[9]Moderately difficult couplings, sterically hindered amino acids.May not be sufficient to overcome severe, established aggregation.
Modified Conditions (Elevated Temp./Chaotropic Salts) Disrupts H-bonds through thermal energy or salt effects.[1]When other chemical methods are not applicable or insufficient.Can increase the rate of side reactions (e.g., racemization, aspartimide formation).

Part 2: The True Role of this compound - A Tool for Chemical Diversification

Contrary to a common misconception, this compound is not a tool for overcoming aggregation . Its design and reactivity are geared towards an entirely different synthetic goal: the site-specific modification of the tyrosine side chain.

The key to understanding this reagent is the triflate (trifluoromethanesulfonate) group attached to the phenolic oxygen of tyrosine. The triflate is one of the best leaving groups in organic chemistry.[10] Its presence transforms the normally nucleophilic phenol group into a powerful electrophilic handle, making it an ideal substrate for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig, Sonogashira).[11][12]

This allows for the introduction of novel functionalities directly onto the aromatic ring of tyrosine, which is impossible with standard protected tyrosine derivatives like Fmoc-Tyr(tBu)-OH.

Protecting Group Rationale:

  • Carboxybenzyl (Cbz): Protects the α-amino group. It is stable to the mildly acidic and basic conditions of Fmoc and Boc chemistry, respectively, but is typically removed via hydrogenolysis.[13][14]

  • Benzyl (Bn) Ester: Protects the α-carboxyl group. It is also typically removed via hydrogenolysis.[13][15]

The use of Cbz and Benzyl ester protecting groups suggests this building block is primarily intended for solution-phase synthesis or specialized solid-phase strategies, rather than mainstream Fmoc-SPPS where TFA-labile groups are standard.

Application Workflow: Tyrosine Modification via Cross-Coupling

The workflow below illustrates the intended use of a tyrosine triflate building block. It is a multi-stage process involving peptide synthesis followed by a distinct post-synthetic modification step.

G cluster_synthesis 1. Peptide Synthesis cluster_deprotection 2. Global Deprotection (Optional) cluster_coupling 3. Side-Chain Cross-Coupling cluster_final 4. Final Product incorporate Incorporate Tyr(OTf) building block into peptide sequence (Solution-phase or specialized SPPS) deprotect Remove all protecting groups (e.g., via Hydrogenolysis for Cbz/Bn) incorporate->deprotect setup_coupling Dissolve Tyr(OTf)-peptide with Boronic Acid (for Suzuki), Pd catalyst, and base deprotect->setup_coupling react Heat reaction mixture to effect C-C bond formation setup_coupling->react purify Purify final modified peptide (e.g., via RP-HPLC) react->purify product Final Bi-aryl Peptide purify->product

Caption: Conceptual workflow for modifying a peptide using a Tyr(OTf) residue.

Decision Guide: Choosing the Right Tool for the Job

The choice between using a standard Fmoc-Tyr(tBu)-OH with aggregation-disrupting techniques versus a specialized building block like this compound depends entirely on the final synthetic goal.

Synthetic GoalRecommended ApproachRationale
Synthesize a long or aggregation-prone peptide with a native tyrosine residue. Use Fmoc-Tyr(tBu)-OH . If aggregation is predicted or observed, co-synthesize with Pseudoproline Dipeptides or use a high-efficiency coupling reagent like COMU .These tools directly address the physical problem of on-resin aggregation, which is the root cause of synthesis failure in difficult sequences.
Synthesize a peptide where the tyrosine side chain must be modified (e.g., adding a new aromatic ring, an alkyne, etc.). Use a pre-functionalized building block like This compound (for solution-phase) or an equivalent Fmoc-Tyr(OTf)-OH (for SPPS).The triflate group is essential for activating the side chain for post-synthetic modification via cross-coupling chemistry. Standard protecting groups (tBu, Bzl) do not enable this reactivity.

Conclusion: Precision in Strategy, Success in Synthesis

Effective peptide synthesis demands a precise understanding of the chemical tools available and their correct application. The challenge of on-resin aggregation is a physical problem that is best solved with strategies that disrupt intermolecular forces, such as the incorporation of pseudoproline dipeptides. In contrast, the synthesis of peptides with novel, site-specific functionalities on a tyrosine residue is a chemical problem that requires a building block pre-activated for further reaction, such as a tyrosine triflate.

This compound is a valuable reagent for the latter application, providing a gateway to a vast chemical space of modified peptides through cross-coupling chemistry. It is not, however, a solution for difficult sequences caused by aggregation. By distinguishing between these challenges and selecting the appropriate strategy, researchers, scientists, and drug development professionals can navigate the complexities of peptide synthesis with greater efficiency, confidence, and success.

Experimental Protocols

Protocol 1: Synthesis of a Difficult Sequence Using Fmoc-Tyr(tBu)-OH and a Pseudoproline Dipeptide

This protocol assumes a standard manual or automated Fmoc-SPPS workflow. The example shows the incorporation of an Fmoc-Gly-Ser(ψMe,Me pro)-OH dipeptide.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin (e.g., Rink Amide, 0.1 mmol scale) in N,N-Dimethylformamide (DMF, 5 mL) for 30 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Gly-Ser(ψMe,Me pro)-OH (0.25 mmol, 2.5 equiv.), HATU (0.24 mmol, 2.4 equiv.), and HOAt (0.25 mmol, 2.5 equiv.) in DMF (2 mL).

  • Coupling: Add N,N-Diisopropylethylamine (DIPEA) (0.5 mmol, 5.0 equiv.) to the activation mixture and vortex for 1 minute. Immediately add the activated solution to the prepared resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring: Take a small sample of resin beads, wash thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Washing: If the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 5 mL), Dichloromethane (DCM) (3 x 5 mL), and DMF (3 x 5 mL).

  • Continuation: Proceed to the Fmoc deprotection step for the next amino acid in the sequence.

Protocol 2: Conceptual Protocol for Post-SPPS Suzuki Coupling on a Tyr(OTf)-Containing Peptide

This protocol is a conceptual illustration for modifying a purified peptide in solution.

  • Reaction Setup: In a reaction vial, dissolve the purified peptide containing the Tyr(OTf) residue (1.0 equiv.) and the desired boronic acid (e.g., 4-methoxyphenylboronic acid, 3.0 equiv.) in a degassed solvent mixture (e.g., 3:1 DMF/water).

  • Catalyst and Base: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equiv.) and a base (e.g., K₂CO₃, 4.0 equiv.) to the vial.

  • Degassing: Seal the vial and degas the mixture by bubbling with argon for 10 minutes.

  • Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by LC-MS to observe the consumption of the starting peptide and the appearance of the desired modified peptide mass.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and filter to remove solids. Purify the crude peptide from the filtrate using preparative reverse-phase HPLC.

  • Analysis: Confirm the structure of the final bi-aryl peptide by high-resolution mass spectrometry.

References

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
  • Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • BenchChem. (2025). Managing aggregation in peptides containing O-Cyclohexyl-L-tyrosine.
  • Aapptec. (n.d.). Coupling Reagents.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Sigma-Aldrich. (n.d.).
  • Aapptec. (2019). Pseudoproline Dipeptides.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Wikipedia. (n.d.). Pseudoproline.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • ChemPep. (n.d.).
  • Huang, L., et al. (2019). LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates. Journal of the American Chemical Society, 141(28), 10978-10983.
  • Royal Society of Chemistry. (n.d.). Sulfonamide synthesis: unlocking new pathways with aryl triflates via photocatalytic coupling. Organic Chemistry Frontiers.
  • Neumann, H., et al. (2023). A Mild Synthesis of Aryl Triflates Enabling the Late-Stage Modification of Drug Analogs and Complex Peptides. Chemistry – A European Journal, 29(42), e202301421.
  • BenchChem. (2025). Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS).
  • White, P. B., et al. (2018). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. PMC.
  • Royal Society of Chemistry. (2023). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides.
  • Bachem. (2021). Pseudoproline & Isoacyl dipeptides.
  • LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis.
  • MDPI. (n.d.). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group.
  • ResearchGate. (n.d.). Solid-State and Solution-Phase Conformations of Pseudoproline-Containing Dipeptides.
  • Journal of the American Chemical Society. (n.d.).
  • ResearchGate. (n.d.). "Safety-Catch" Protecting Groups in Peptide Synthesis.
  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Ghosh, K., & Williams, W. R. (n.d.). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.
  • Lebl, M., & Houghten, R. A. (1989). A new general solid-phase method for the synthesis of backbone-to-backbone cyclized peptides. Peptide Research, 2(4), 297-300.
  • Chem-Impex. (n.d.). Nα-Carbobenzoxy-L-tyrosine-benzyl ester.
  • Google Patents. (n.d.). US2793204A - Process for the synthesis of peptides.

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A Senior Application Scientist's Guide to Tyrosine Activation in Peptide Synthesis: Navigating Modern Coupling Reagents for Optimal Yield and Purity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of tyrosine residues presents a unique set of challenges. The nucleophilic nature of the side-chain hydroxyl group makes it susceptible to undesirable modifications, primarily O-acylation, during the activation of the carboxylic acid for amide bond formation. This guide provides an in-depth comparison of modern, alternative methods for tyrosine activation, grounded in experimental evidence and practical insights. We will explore the mechanisms of various coupling reagents, their performance in mitigating side reactions, and provide detailed protocols to empower you to optimize your peptide synthesis workflows.

The Challenge: Tyrosine's Reactive Side Chain

The phenolic hydroxyl group of tyrosine, while crucial for the biological function of many peptides, is a potential site for unwanted acylation during peptide synthesis. This side reaction can lead to a heterogeneous mixture of products, complicating purification and reducing the overall yield of the desired peptide. The standard and most effective method to circumvent this issue is the use of a protecting group on the tyrosine side chain, with the tert-butyl (tBu) group being the most common choice in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] Therefore, this guide will focus on the most effective and modern coupling reagents for the activation of protected tyrosine, specifically Fmoc-Tyr(tBu)-OH, as this represents the current best practice in the field.

Modern Coupling Reagents: A Comparative Analysis

The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions. While older methods utilizing carbodiimides like dicyclohexylcarbodiimide (DCC) are still in use, modern reagents, particularly phosphonium and uronium/aminium salts, offer significant advantages in terms of speed, efficiency, and suppression of side reactions like racemization.[3]

Uronium/Aminium-Based Reagents: HBTU, HATU, HCTU, and COMU

These reagents are among the most popular choices for peptide synthesis due to their high reactivity and solubility. They activate the carboxylic acid of the incoming amino acid by forming a highly reactive ester, typically with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): For a long time, HBTU was the gold standard for routine peptide synthesis. It provides a good balance of reactivity and stability. However, it can be less effective for sterically hindered couplings.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is generally considered superior to HBTU, especially for "difficult" sequences.[3][4] The presence of the nitrogen atom in the 7-position of the azabenzotriazole ring makes the resulting active ester more reactive, leading to faster and more complete couplings with a lower risk of racemization.[3]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HCTU is a more reactive and often more cost-effective alternative to HBTU and HATU. It has been shown to be highly efficient, allowing for significantly reduced coupling times in SPPS.[4]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium salt that offers high coupling efficiency comparable to HATU but with the added benefits of being non-explosive and having a lower allergenic potential.[5][6] It is also highly soluble in a wide range of solvents.[5]

Phosphonium-Based Reagents: The PyBOP Advantage

Phosphonium salts, such as PyBOP, are another excellent class of coupling reagents. They function by forming a reactive phosphonium ester with the carboxylic acid.

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyBOP is known for its high coupling efficiency and low racemization levels. A key advantage of phosphonium reagents like PyBOP is that they do not have the potential to cause guanidinylation of the N-terminus of the peptide chain, a side reaction that can occur with uronium/aminium reagents if used in excess. This makes PyBOP a very "clean" and reliable coupling reagent.

Performance Comparison of Modern Coupling Reagents

The following table summarizes the key performance characteristics of the discussed coupling reagents based on literature data. Purity and yield can be sequence-dependent, and the data presented here is for comparative purposes.

Coupling ReagentRelative Reactivity/SpeedRacemization RiskKey Advantages
HBTU HighLowWell-established, cost-effective for routine synthesis
HATU Very HighVery LowSuperior for difficult sequences, faster reactions, higher purity[3][6]
HCTU Very HighLowHigh reactivity, cost-effective, allows for fast synthesis protocols[4]
COMU Very HighVery LowHigh efficiency, safer (non-explosive), good solubility[5][6]
PyBOP HighVery LowLow racemization, avoids guanidinylation side reaction

Experimental Protocols

The following are detailed, step-by-step protocols for the coupling of Fmoc-Tyr(tBu)-OH using some of the recommended modern reagents in manual solid-phase peptide synthesis.

General Notes for All Protocols:
  • These protocols assume a synthesis scale of 0.1 mmol on a suitable resin (e.g., Rink Amide resin).

  • Equivalents are calculated based on the initial loading of the resin.

  • DMF (N,N-Dimethylformamide) should be of high purity (peptide synthesis grade).

  • DIPEA (N,N-Diisopropylethylamine) should be freshly distilled.

  • Completion of the coupling reaction should be monitored using a qualitative method such as the Kaiser test (ninhydrin test).

Protocol 1: Tyrosine Coupling using HATU
  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat with a fresh portion of 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF. Add DIPEA (6 equivalents, 0.6 mmol).

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Monitoring: Perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step. If negative, proceed to the deprotection of the newly added amino acid for the next cycle.

Protocol 2: Tyrosine Coupling using PyBOP
  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from the HATU protocol.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents, 0.3 mmol) and PyBOP (3 equivalents, 0.3 mmol) in DMF. Add DIPEA (6 equivalents, 0.6 mmol).

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 45-90 minutes.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Monitoring: Perform a Kaiser test and proceed as described in the HATU protocol.

Visualization of the Activation and Coupling Process

To better understand the chemical transformations discussed, the following diagrams illustrate the general mechanism of amino acid activation by uronium/aminium and phosphonium salts and the subsequent coupling to the growing peptide chain.

Peptide Coupling Mechanism cluster_activation Activation cluster_coupling Coupling Fmoc-AA-OH Fmoc-Tyr(tBu)-OH ActivatedEster Highly Reactive Active Ester Fmoc-AA-OH->ActivatedEster + Coupling Reagent + Base CouplingReagent Uronium/Phosphonium Reagent PeptideResin H2N-Peptide-Resin ActivatedEster->PeptideResin NewPeptideBond Fmoc-Tyr(tBu)-NH-Peptide-Resin PeptideResin->NewPeptideBond Nucleophilic Attack

Caption: General workflow for amino acid activation and coupling in SPPS.

Side_Reaction_Prevention UnprotectedTyr Unprotected Tyrosine (Fmoc-Tyr-OH) Activation Activation Step (Coupling Reagent) UnprotectedTyr->Activation O-Acylation O-Acylation (Side Product) UnprotectedTyr->O-Acylation ProtectedTyr Protected Tyrosine (Fmoc-Tyr(tBu)-OH) ProtectedTyr->Activation DesiredCoupling Desired Peptide Bond Formation ProtectedTyr->DesiredCoupling Activation->O-Acylation Undesired Pathway Activation->DesiredCoupling Desired Pathway

Caption: The role of side-chain protection in preventing O-acylation of tyrosine.

Conclusion and Recommendations

The successful incorporation of tyrosine into a synthetic peptide with high fidelity relies on a two-pronged strategy: the use of a robust side-chain protecting group and the selection of a highly efficient coupling reagent. For routine and challenging syntheses, the use of Fmoc-Tyr(tBu)-OH is strongly recommended to prevent O-acylation.

When selecting a coupling reagent for Fmoc-Tyr(tBu)-OH:

  • For maximum efficiency and for difficult sequences , HATU and COMU are the preferred choices.

  • For a balance of high performance and cost-effectiveness , HCTU is an excellent option.

  • To ensure the absence of guanidinylation side products , particularly in sensitive syntheses, PyBOP is a highly reliable reagent.

By understanding the underlying chemistry and leveraging these advanced reagents and protocols, researchers can confidently synthesize high-quality, tyrosine-containing peptides for a wide range of applications in science and medicine.

References

  • The Essential Role of Fmoc-Tyr(tBu)-OH in Custom Peptide Synthesis. (URL not provided in search results)
  • HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency - Benchchem. (URL not provided in search results)
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. (URL not provided in search results)
  • A Comparative Guide to Protected Tyrosine Derivatives in Automated Peptide Synthesis - Benchchem. (URL not provided in search results)
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (URL not provided in search results)
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec. (URL not provided in search results)
  • Standard Protocol for PyBOP Coupling in Fmoc Solid-Phase Peptide Synthesis - Benchchem. (URL not provided in search results)
  • Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed. (URL: [Link])

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A Senior Application Scientist's Guide to Cbz-L-Tyrosine Benzyl Ester Triflate: A Nexus for Advanced Peptide Modification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of peptides is a cornerstone of innovation. The ability to introduce novel functionalities into peptide scaffolds opens up new avenues for modulating biological activity, enhancing pharmacokinetic properties, and creating sophisticated molecular probes. Within the arsenal of synthetic tools available, benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(4-{[(trifluoromethyl)sulfonyl]oxy}phenyl)propanoate , commonly referred to as Cbz-L-Tyrosine benzyl ester triflate or Cbz-Tyr(OTf)-OBn, has emerged as a powerhouse intermediate. This guide provides an in-depth technical exploration of its applications, offering a comparative analysis against alternative methods for tyrosine side-chain modification, and is supported by detailed experimental protocols.

The Strategic Advantage of O-Triflyl Activation on the Tyrosine Side Chain

The phenolic hydroxyl group of tyrosine presents a unique handle for chemical modification. While direct functionalization is possible, its moderate reactivity often necessitates harsh reaction conditions that can be incompatible with the delicate nature of peptides. To overcome this, the hydroxyl group is typically activated as a better leaving group. This compound represents a pinnacle of this activation strategy.

The triflate group (Tf), a trifluoromethanesulfonyl moiety, is one of the best leaving groups in organic chemistry due to the high stability of the resulting triflate anion. This exceptional leaving group ability makes the aromatic carbon to which it is attached highly susceptible to nucleophilic attack, and more importantly, an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[1] This reactivity profile is the cornerstone of the utility of Cbz-Tyr(OTf)-OBn.

Comparative Analysis: Cbz-Tyr(OTf)-OBn vs. Halogenated Tyrosine Derivatives

The primary alternatives to O-triflyl activation for tyrosine side-chain modification in the context of cross-coupling reactions are the corresponding halogenated derivatives, particularly iodo- and bromo-tyrosine. While these have been successfully employed in the synthesis of modified peptides, Cbz-Tyr(OTf)-OBn offers several distinct advantages.[2][3]

FeatureThis compound (Cbz-Tyr(OTf)-OBn)Halogenated Tyrosine Derivatives (e.g., Cbz-Tyr(I)-OBn)
Synthesis Prepared in one step from the corresponding phenol under mild conditions.Often requires multi-step synthesis or the use of harsh halogenating agents.
Reactivity in Cross-Coupling Generally higher reactivity, often allowing for lower catalyst loadings and milder reaction conditions.Reactivity order is typically I > Br >> Cl. Iodides are reactive but can be less stable. Bromides are more stable but less reactive.
Substrate Scope Broad compatibility with a wide range of boronic acids, alkynes, and other coupling partners.Can be more limited, with some sensitive coupling partners being incompatible with the reaction conditions required for less reactive halides.
Side Reactions The triflate group is a clean leaving group, minimizing side reactions.Halogenated derivatives can sometimes undergo side reactions, such as homo-coupling.
Cost Triflic anhydride or other triflating agents can be more expensive than some halogenating agents.Iodinating and brominating agents are generally less expensive.

The higher reactivity of the triflate group often translates to higher yields and cleaner reactions, which is a significant advantage in the multi-step synthesis of complex peptides. While direct, head-to-head quantitative comparisons under identical conditions are not extensively documented in the literature, the general principles of palladium-catalyzed cross-coupling reactions support the superior performance of aryl triflates over aryl halides in many cases.[4]

Key Applications and Experimental Protocols

The primary application of this compound is as a versatile building block for introducing a wide array of functionalities onto the tyrosine side chain via palladium-catalyzed cross-coupling reactions. This allows for the synthesis of peptides with novel properties, such as biaryl-linked amino acids for conformational constraint or alkynyl-moieties for subsequent "click" chemistry functionalization.

Synthesis of this compound

The synthesis of Cbz-Tyr(OTf)-OBn is a straightforward procedure involving the triflation of the commercially available Cbz-L-Tyrosine benzyl ester.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve Cbz-L-Tyrosine benzyl ester (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as pyridine or 2,6-lutidine (1.2 eq), to the solution.

  • Triflation: Slowly add triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (1.1 eq) to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Suzuki-Miyaura Cross-Coupling: Synthesis of Biaryl Tyrosine Derivatives

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate. Using Cbz-Tyr(OTf)-OBn, a variety of aryl and heteroaryl groups can be introduced at the tyrosine side chain.[3][5]

Experimental Protocol: Suzuki-Miyaura Coupling with Cbz-Tyr(OTf)-OBn

  • Reaction Setup: To a reaction vessel under an inert atmosphere, add Cbz-Tyr(OTf)-OBn (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water and an organic solvent. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the residue by flash column chromatography to obtain the desired biaryl-substituted tyrosine derivative.

Sonogashira Cross-Coupling: Synthesis of Alkynyl Tyrosine Derivatives

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide or triflate. This reaction is particularly useful for introducing an alkyne handle for subsequent modifications via click chemistry.[6]

Experimental Protocol: Sonogashira Coupling with Cbz-Tyr(OTf)-OBn

  • Reaction Setup: In a reaction vessel under an inert atmosphere, combine Cbz-Tyr(OTf)-OBn (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.1 eq) in a suitable anhydrous solvent (e.g., THF or DMF).

  • Base and Alkyne Addition: Add a base, typically an amine such as triethylamine or diisopropylethylamine (2.0-3.0 eq), followed by the terminal alkyne (1.2-1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride, water, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase and purify the product by flash column chromatography.

Mechanistic Insights and Workflow Visualization

The power of Cbz-Tyr(OTf)-OBn lies in its ability to readily participate in the catalytic cycles of various cross-coupling reactions. The triflate group's excellent leaving group ability facilitates the initial oxidative addition step to the palladium(0) catalyst, which is often the rate-determining step of the reaction.

Suzuki_Miyaura_Coupling Cbz-Tyr(OTf)-OBn Cbz-Tyr(OTf)-OBn Oxidative\nAddition Oxidative Addition Cbz-Tyr(OTf)-OBn->Oxidative\nAddition Pd(0) Pd(0) Pd(0)->Oxidative\nAddition Pd(II)-Complex Pd(II)-Complex Oxidative\nAddition->Pd(II)-Complex Transmetalation Transmetalation Pd(II)-Complex->Transmetalation Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Transmetalation Base Base Base->Transmetalation Pd(II)-Ar-Complex Pd(II)-Ar-Complex Transmetalation->Pd(II)-Ar-Complex Reductive\nElimination Reductive Elimination Pd(II)-Ar-Complex->Reductive\nElimination Reductive\nElimination->Pd(0) Cbz-Tyr(Ar)-OBn Cbz-Tyr(Ar)-OBn Reductive\nElimination->Cbz-Tyr(Ar)-OBn

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Cbz-Tyr(OTf)-OBn Cbz-Tyr(OTf)-OBn Oxidative\nAddition Oxidative Addition Cbz-Tyr(OTf)-OBn->Oxidative\nAddition Pd(0) Pd(0) Pd(0)->Oxidative\nAddition Pd(II)-Complex Pd(II)-Complex Oxidative\nAddition->Pd(II)-Complex Transmetalation_Pd Transmetalation Pd(II)-Complex->Transmetalation_Pd Pd(II)-Alkyne-Complex Pd(II)-Alkyne-Complex Transmetalation_Pd->Pd(II)-Alkyne-Complex Reductive\nElimination Reductive Elimination Pd(II)-Alkyne-Complex->Reductive\nElimination Reductive\nElimination->Pd(0) Cbz-Tyr(Alkyne)-OBn Cbz-Tyr(Alkyne)-OBn Reductive\nElimination->Cbz-Tyr(Alkyne)-OBn Terminal\nAlkyne Terminal Alkyne Copper\nAcetylide Copper Acetylide Terminal\nAlkyne->Copper\nAcetylide Cu(I) Cu(I) Cu(I)->Copper\nAcetylide Base Base Base->Copper\nAcetylide Copper\nAcetylide->Transmetalation_Pd

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of modified peptides. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions, compared to traditional halogenated tyrosine derivatives, allows for the efficient and clean introduction of a wide range of functional groups onto the tyrosine side chain. This capability is crucial for the development of next-generation peptide therapeutics, diagnostic agents, and research tools. As the demand for more complex and precisely functionalized peptides continues to grow, the strategic use of activated intermediates like Cbz-Tyr(OTf)-OBn will undoubtedly play an increasingly important role in advancing the frontiers of peptide science.

References

  • U.S. Patent No. 7,217,835. (2007). Production method of O-substituted tyrosine compound.
  • Jung, M. E., & Rohloff, J. C. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(24), 4909–4914.
  • Neuenschwander, M., et al. (1978). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses, 57, 10.
  • ChemBK. (2024, April 9). L-Tyrosine benzyl ester. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of L-tyrosine benzyl ester. Retrieved from [Link]

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  • Marion, N., & Nolan, S. P. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters, 16(15), 4062–4065.
  • Frei, R., et al. (2019).
  • van der Zouwen, M., et al. (2017). Exploring Tyrosine-Triazolinedione (TAD) Reactions for the Selective Conjugation and Cross-Linking of N-Carboxyanhydride (NCA) Derived Synthetic Copolypeptides. Macromolecular Bioscience, 17(7), 1700016.
  • Rokita, S. E. (2021). The minimal structure for iodotyrosine deiodinase function is defined by an outlier protein from the thermophilic bacterium Thermotoga neapolitana. Journal of Biological Chemistry, 297(5), 101234.
  • Chinese Patent No. CN103073618A. (2013). Preparation method for benzyloxycarbonyl alanyl alanine.
  • Guiry, P. J. (2014). 1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field.
  • Denmark, S. E., & Smith, R. C. (2007). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. Organic Letters, 9(18), 3623–3626.
  • Afonso, C. A. M., et al. (2004). Biaryl Peptides from 4‐Iodophenylalanine by Solid‐Phase Borylation and Suzuki–Miyaura Cross‐Coupling. European Journal of Organic Chemistry, 2004(15), 3296-3302.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-Benzyloxycarbonyl-L-tyrosine in Peptide Synthesis and Biotechnology. Retrieved from [Link]

  • Cahiez, G., et al. (2019). Iron-Catalyzed Cross-Coupling of Bis-(aryl)
  • Jung, M. E., & Rohloff, J. C. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(24), 4909–4914.
  • Knapp, K. M., et al. (2015). One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. Organic Letters, 17(22), 5694–5697.
  • Guiry, P. J. (2014). 1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field.
  • Afonso, C. A. M., et al. (2004). Biaryl Peptides from 4‐Iodophenylalanine by Solid‐Phase Borylation and Suzuki–Miyaura Cross‐Coupling. European Journal of Organic Chemistry, 2004(15), 3296-3302.
  • Frei, R., et al. (2019).
  • Marion, N., & Nolan, S. P. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters, 16(15), 4062–4065.
  • Widdowson, D. A., & Dabrowska, M. (2012). Site-Selective Suzuki-Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4'-Bis(hydroxy)diphenyl Sulfone. Synlett, 23(04), 579-582.

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A Senior Application Scientist's Guide to the Synthesis of Biaryl Amino Acids: A Comparative Analysis of Cbz-L-Tyrosine Benzyl Ester Triflate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the design of peptides and small molecule therapeutics, the ability to create non-canonical amino acid structures is paramount. These modifications are crucial for modulating pharmacological properties such as binding affinity, selectivity, and in vivo stability. Among these, the synthesis of biaryl amino acids, often by forming a carbon-carbon bond at the 4-position of the tyrosine side chain, is a key strategy for developing novel kinase inhibitors and other targeted therapies.

This guide provides an in-depth analysis of a robust and versatile method for this transformation: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will focus on the use of N-Cbz-O-trifluoromethanesulfonyl-L-tyrosine benzyl ester (Cbz-L-Tyrosine benzyl ester triflate) as the key electrophilic partner. Through detailed case studies and a direct comparison with alternative methods, we will demonstrate why the triflate strategy is often the superior choice for researchers in peptide and medicinal chemistry.

The Strategic Advantage of the Triflate Leaving Group

The core of this synthetic strategy lies in the activation of the phenolic hydroxyl group of tyrosine. While seemingly inert, this group can be transformed into an excellent leaving group, making the aromatic ring susceptible to palladium-catalyzed cross-coupling. The two most common activating groups are halides (typically iodide) and sulfonates (typically triflate or nonaflate).

While iodinated tyrosine derivatives are viable, the triflate offers several distinct advantages:

  • Milder Preparation: The triflate is readily prepared from the corresponding phenol (the protected tyrosine) under mild, non-oxidative conditions using reagents like triflic anhydride or N-phenyl-bis(trifluoromethanesulfonimide). This contrasts with the often harsher, oxidative conditions required for direct iodination, which can be incompatible with sensitive functional groups elsewhere in the molecule.

  • Higher Reactivity: The trifluoromethanesulfonyl (triflate) group is one of the most potent leaving groups in organic chemistry. This high reactivity often translates to faster reaction times, lower catalyst loadings, and broader substrate scope in cross-coupling reactions compared to iodides.

  • Avoidance of Side Reactions: Direct iodination can sometimes lead to the formation of di-iodinated species, complicating purification. The triflation reaction is highly specific to the phenolic hydroxyl group.

Case Study: Suzuki-Miyaura Coupling for Biaryl Synthesis

Let's examine a typical and successful application: the synthesis of a biaryl amino acid using this compound and a boronic acid partner. This reaction is a cornerstone for creating complex molecular scaffolds.

Experimental Protocol: Synthesis and Coupling

This protocol is a synthesized representation based on established methodologies in the field.

Part 1: Preparation of this compound

  • Starting Material: Begin with commercially available N-Cbz-L-tyrosine. Protect the carboxylic acid as a benzyl ester using standard methods (e.g., benzyl bromide and a mild base like cesium carbonate in DMF).

  • Dissolution: Dissolve the resulting N-Cbz-L-tyrosine benzyl ester (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an argon or nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermicity of the reaction.

  • Base Addition: Add a non-nucleophilic base, such as pyridine or 2,6-lutidine (1.5 eq). The base acts as a scavenger for the triflic acid byproduct.

  • Triflation: Add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq) dropwise to the cooled solution. The reaction is typically rapid. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude triflate is often pure enough for the next step, but can be purified by flash column chromatography on silica gel if necessary.

Part 2: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a reaction vessel, combine the this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (typically 3-5 mol%) or a more active catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos).

  • Solvent and Base: Add a degassed solvent system, commonly a mixture of toluene and water or dioxane and water. Add an inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq). The base is essential for the transmetalation step of the catalytic cycle.

  • Heating: Heat the reaction mixture, typically to 80-100 °C, under an inert atmosphere. The reaction time can range from 2 to 24 hours. Monitor progress by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, perform a standard aqueous workup. The crude product is then purified by flash column chromatography to yield the desired biaryl amino acid derivative.

Workflow and Mechanistic Diagrams

The overall experimental workflow can be visualized as a two-step process.

G cluster_0 Part 1: Triflate Formation cluster_1 Part 2: Suzuki-Miyaura Coupling A N-Cbz-L-Tyrosine Benzyl Ester B Add Pyridine & Tf₂O in DCM at 0 °C A->B C Aqueous Workup B->C D This compound C->D G Combine with Triflate in Toluene/H₂O D->G Intermediate E Arylboronic Acid E->G F Pd Catalyst & Base F->G H Heat (80-100 °C) G->H I Purification H->I J Final Biaryl Product I->J G pd0 Pd(0)L₂ pd_complex Ar¹-Pd(II)-OTf(L₂) pd0->pd_complex Oxidative Addition pd_trans Ar¹-Pd(II)-Ar²(L₂) pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination triflate Tyr-OTf (Ar¹-OTf) triflate->pd_complex boronic Ar²-B(OH)₂ + Base boronic->pd_complex product Tyr-Ar² (Product) product->pd_trans

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Comparative Performance: Triflate vs. Iodide

To provide a clear, objective comparison, the following table summarizes the key performance differences between using a tyrosine triflate and a tyrosine iodide as the electrophile in Suzuki-Miyaura couplings. Data is aggregated from typical results reported in the literature.

FeatureTyrosine Triflate MethodTyrosine Iodide MethodRationale & Scientist's Insight
Precursor Synthesis Mild, high-yielding reaction from the phenol using Tf₂O or PhN(Tf)₂.Requires oxidative iodination (e.g., I₂, NIS), which can be harsh and lead to side products.The triflation is often cleaner and more compatible with sensitive substrates, reducing purification headaches.
Reaction Conditions Typically faster reaction times and lower catalyst loading (e.g., 3-5 mol%).Often requires higher catalyst loading and longer reaction times.The superior leaving group ability of the triflate accelerates the rate-limiting oxidative addition step in the catalytic cycle.
Typical Yields Generally high (70-95%).Variable, often lower to moderate (50-80%), highly substrate-dependent.The high reactivity and clean precursor synthesis of the triflate contribute to higher overall process yields.
Substrate Scope Broad scope; couples efficiently with a wide range of electron-rich and electron-deficient boronic acids.Can be less effective with sterically hindered or electron-poor coupling partners.The robustness of the triflate method makes it a more reliable choice for library synthesis and exploring diverse chemical space.
Cost Reagents (Tf₂O, advanced ligands) can be more expensive.Iodinating agents are generally cheaper.For complex, high-value molecules in drug development, the increased reliability and yield of the triflate method often justify the higher upfront reagent cost.

Conclusion for the Practicing Scientist

For researchers and drug development professionals, the synthesis of novel biaryl amino acids is a powerful tool. While several methods exist to functionalize the tyrosine side chain, the use of This compound in palladium-catalyzed cross-coupling reactions represents a state-of-the-art approach.

Its preparation is mild and efficient, and its high reactivity in Suzuki-Miyaura coupling leads to excellent yields across a broad range of substrates. While the alternative use of iodinated tyrosine is a viable and sometimes more economical option, the triflate method provides superior reliability, scope, and overall efficiency. For projects where success and speed are critical, activating the tyrosine phenol as a triflate is the recommended strategy for a robust and scalable synthesis of complex biaryl amino acids.

References

  • Dounay, A. B., et al. (2009). Synthesis of a Biaryl-Substituted Amino Acid by Suzuki-Miyaura Cross-Coupling. Organic Syntheses, 86, 233. Available at: [Link]

  • Gountas, I., et al. (2010). Synthesis of conformationally constrained dipeptidomimetics containing 4-substituted-8-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one scaffolds via an intramolecular N-arylation reaction. Tetrahedron, 66(35), 7129-7135. Available at: [Link]

  • Frigerio, M., et al. (1998). N-Phenyltrifluoromethanesulfonimide. In Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]

Safety Operating Guide

Cbz-L-Tyrosine benzyl ester triflate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that moving beyond simply using a reagent to understanding its lifecycle, including proper disposal, is critical for ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Cbz-L-Tyrosine benzyl ester triflate, grounded in established safety protocols and regulatory standards.

Hazard Identification and Risk Assessment

Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. This compound is a compound that requires careful consideration due to its constituent parts: the protected amino acid ester and the triflate counter-ion.

  • Trifluoromethanesulfonate (Triflate) Anion: Triflate salts are known to be hazardous. They can cause severe skin burns and eye damage.[6] Due to the strong acidity of trifluoromethanesulfonic acid, its salts can react with strong acids, bases, and oxidizing agents.[6][7]

Therefore, this compound should be handled as a hazardous waste, with precautions taken to avoid contact and inhalation.

Personal Protective Equipment (PPE)

Appropriate PPE is your first line of defense against chemical exposure. When handling this compound for disposal, the following should be worn:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.[3][5]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.[3]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[3][5]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[6]

Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area of the spill.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Contain: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[6][8] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill before placing it in the waste container.[3][9]

  • Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All materials used for cleanup should be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations.[8][10] The following protocol provides a general framework:

  • Waste Characterization: this compound should be classified as hazardous chemical waste. Do not mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[6]

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste accumulation. The container must be in good condition and have a secure lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Corrosive," "Irritant").[6]

  • Accumulation in a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA at or near the point of generation.[11] The container must be kept closed except when adding waste.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.[6][10]

Regulatory Framework

In the United States, the disposal of hazardous laboratory waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[11][12][13]

  • EPA: The EPA provides regulations for hazardous waste generators, categorizing them as Very Small Quantity Generators (VSQGs), Small Quantity Generators (SQGs), or Large Quantity Generators (LQGs) based on the amount of waste produced monthly.[11]

  • OSHA: OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that the hazards of all chemicals be evaluated and that this information be conveyed to employers and employees.[14][15] OSHA also has standards for hazardous waste operations and emergency response (HAZWOPER).[12][13][16]

It is imperative to be familiar with and adhere to your institution's specific waste management plan, which should be aligned with these federal regulations as well as any state and local requirements.

Data Summary Table

ParameterInformationSource
Chemical Name This compoundN/A
CAS Number 5513-40-6 (for Cbz-L-Tyrosine benzyl ester)[17][18]
Appearance White to off-white powder[18]
Primary Hazards Skin and eye irritation/corrosion[1][6]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[5][6]
Disposal Method Licensed professional waste disposal service[6]

Disposal Decision Workflow

DisposalWorkflow This compound Disposal Workflow start Start: Have this compound waste assess_hazards Assess Hazards (Irritant, Corrosive) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe select_container Select Labeled, Compatible Hazardous Waste Container don_ppe->select_container transfer_waste Carefully Transfer Waste to Container select_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container store_in_saa Store in Designated Satellite Accumulation Area (SAA) seal_container->store_in_saa request_pickup Contact EHS for Waste Pickup store_in_saa->request_pickup end_process End: Waste properly managed request_pickup->end_process

Caption: Disposal Workflow for this compound.

References

  • Benchchem. (n.d.). Proper Disposal of Magnesium Trifluoromethanesulfonate: A Guide for Laboratory Professionals.
  • Med Lab Magazine. (2019). Laboratory Waste Management: The New Regulations.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Santa Cruz Biotechnology. (n.d.). Lithium trifluoromethanesulfonate.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Gelest, Inc. (2017). SODIUM TRIFLUOROMETHANESULFONATE.
  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Clean Management. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Szabo-Scandic. (n.d.). Trifluoromethanesulfonic acid.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards.
  • Facilities Management Insights. (2008). Complying with OSHA's Hazardous Waste Standards.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl Benzoate, 99+%.
  • Carl ROTH. (2024). Safety Data Sheet: Acetic acid benzyl ester.
  • Alfa Aesar. (2015). Safety Data Sheet - O-Benzyl-L-tyrosine.
  • AAPPTec. (n.d.). MSDS - Safety Data Sheet - Z-Tyr(Bzl)-OH.
  • Fisher Scientific. (2024). Safety Data Sheet - O-Benzyl-L-tyrosine methyl ester hydrochloride.
  • National Center for Biotechnology Information. (n.d.). Cbz-L-Tyrosine benzyl ester. PubChem.
  • ChemBK. (2024). L-Tyrosine benzyl ester.
  • Chem-Impex. (n.d.). Nα-Carbobenzoxy-L-tyrosine-benzyl ester.

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Navigating the Synthesis Landscape: A Guide to Safely Handling Cbz-L-Tyrosine Benzyl Ester Triflate

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in the fields of peptide synthesis, medicinal chemistry, and drug development, Cbz-L-Tyrosine benzyl ester triflate represents a powerful and versatile building block. Its triflate group, a superlative leaving group, unlocks a myriad of synthetic possibilities. However, this same reactivity necessitates a robust and informed approach to handling, ensuring both the integrity of your experiments and the safety of your laboratory personnel. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step.

Understanding the Hazard Profile: A Trifecta of Reactivity

The triflate group is an exceptional leaving group, making the aromatic ring susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its synthetic utility, but it also means the compound can react with biological nucleophiles, such as those found in skin and mucous membranes, leading to irritation. Furthermore, like many fine organic chemicals, it is a powder that can become airborne, posing an inhalation risk.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE and the rationale for each.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and airborne particles.
Hand Protection Nitrile gloves (minimum). Consider double-gloving for extended operations.Provides a barrier against skin contact. Nitrile offers good resistance to a range of organic compounds.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter.Recommended when handling larger quantities, if there is a risk of aerosolization, or in poorly ventilated areas.

Expert Insight: Do not underestimate the importance of proper glove technique. Always inspect gloves for tears or punctures before use. When work is complete, remove gloves using the "glove-in-glove" technique to avoid contaminating your hands.

Operational Plan: From Vial to Reaction Vessel

Safe and efficient handling of this compound requires a methodical approach. The following workflow is designed to minimize exposure and maintain the integrity of the compound.

operational_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area Designate a specific handling area in a fume hood. gather_ppe Don all required PPE. prep_area->gather_ppe gather_materials Assemble all necessary equipment (spatulas, weigh paper, solvents, reaction vessel). gather_ppe->gather_materials weigh Carefully weigh the required amount of the compound on weigh paper. gather_materials->weigh Proceed to handling transfer Transfer the solid to the reaction vessel. weigh->transfer dissolve Add solvent to dissolve the compound. transfer->dissolve clean_tools Decontaminate spatulas and other reusable equipment with an appropriate solvent. dissolve->clean_tools After reaction setup dispose_waste Dispose of all contaminated disposables in the designated hazardous waste container. clean_tools->dispose_waste store Tightly seal the stock vial and store in a cool, dry place. dispose_waste->store

Figure 1: A step-by-step workflow for the safe handling of this compound.

Causality in Experimental Choices:

  • Working in a Fume Hood: This is a critical engineering control that captures any airborne particles or vapors, preventing inhalation.

  • Careful Weighing: Minimizing agitation of the powder reduces the risk of creating a dust cloud.

  • Prompt Dissolution: Once in solution, the risk of inhalation is significantly reduced.

Disposal Plan: A Responsible Conclusion to Your Experiment

Proper disposal of this compound and any associated waste is a critical component of laboratory safety and environmental responsibility. All waste must be handled in accordance with local, state, and federal regulations.

Waste Segregation is Key:

  • Solid Waste: All contaminated disposables, including weigh paper, gloves, and bench paper, should be placed in a clearly labeled hazardous waste container for solids.

  • Liquid Waste: Unused solutions and reaction mixtures containing the triflate should be collected in a designated hazardous waste container for halogenated organic solvents. The triflate group contains fluorine, a halogen.

  • Decontamination: Glassware should be rinsed with an appropriate solvent (e.g., acetone, ethyl acetate) into the halogenated organic waste container before washing.

Expert Insight: Never dispose of triflate-containing compounds down the drain. The trifluoromethanesulfonate anion is persistent in the environment.

Emergency Procedures: Preparedness is Paramount

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Management:

For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container. Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the hazardous waste container. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these guidelines, researchers can confidently and safely harness the synthetic potential of this compound, fostering a culture of safety and scientific excellence in the laboratory.

References

  • Sigma-Aldrich. Safety Data Sheet for similar compounds.
  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. [Link]

  • American Chemical Society (ACS). Chemical Safety in the Laboratory. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.